molecular formula C6H4BrN3 B1374298 3-Bromopyrazolo[1,5-A]pyrazine CAS No. 53902-93-5

3-Bromopyrazolo[1,5-A]pyrazine

Cat. No.: B1374298
CAS No.: 53902-93-5
M. Wt: 198.02 g/mol
InChI Key: BQEQQUBYZMIBOT-UHFFFAOYSA-N
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Description

3-Bromopyrazolo[1,5-a]pyrazine (CAS 53902-93-5) is a brominated fused N-heterocyclic compound that serves as a crucial synthetic intermediate and privileged scaffold in medicinal chemistry and drug discovery. Its molecular formula is C 6 H 4 BrN 3 , with a molecular weight of 198.02 g/mol . The rigid, planar structure of the pyrazolo[1,5-a]pyrazine core provides a unique framework for developing compounds with diverse biological activities . The primary research value of this compound lies in its reactivity as a key building block for further functionalization. The presence of a bromine atom at the 3-position provides a reactive handle for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination . This allows researchers to efficiently introduce diverse functional groups and construct complex molecular architectures, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs . This scaffold is recognized as "privileged" in medicinal chemistry due to its presence in compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties . Halogenated derivatives like 3-Bromopyrazolo[1,5-a]pyrazine are particularly valuable for the synthesis of novel molecules designed to inhibit key protein kinases, which are enzymatic targets of high significance in targeted cancer therapy . The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromopyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-3-9-10-2-1-8-4-6(5)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEQQUBYZMIBOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53902-93-5
Record name 3-bromopyrazolo[1,5-a]pyrazine
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Foundational & Exploratory

In-depth Technical Guide to 3-Bromopyrazolo[1,5-a]pyrazine: NMR and Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive and exhaustive search of scientific databases, peer-reviewed journals, and chemical repositories, we have determined that detailed, publicly available experimental NMR and mass spectrometry data for 3-Bromopyrazolo[1,5-a]pyrazine is exceptionally scarce. While the compound is commercially available and its existence is documented in chemical databases[1][2], the foundational spectroscopic data required for an in-depth technical guide—including assigned ¹H and ¹³C NMR spectra and detailed mass spectrometry fragmentation analysis—is not present in the accessible scientific literature.

This guide, therefore, serves a dual purpose. Firstly, it transparently communicates the current landscape of available information for this specific molecule. Secondly, it provides a robust framework and foundational knowledge for researchers who may be synthesizing or characterizing this compound, by drawing parallels with closely related structures and outlining the established principles of spectroscopic analysis for this class of heterocycles. We will present predicted data and general principles that a Senior Application Scientist would apply in the absence of direct experimental evidence.

Molecular Structure and Spectroscopic Expectations

The unique fused ring system of 3-Bromopyrazolo[1,5-a]pyrazine, with its specific substitution pattern, dictates a distinct spectroscopic fingerprint. Understanding this structure is paramount to interpreting its spectral data.

Figure 1. Molecular Structure of 3-Bromopyrazolo[1,5-a]pyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3-Bromopyrazolo[1,5-a]pyrazine, both ¹H and ¹³C NMR will provide critical information on the electronic environment of each nucleus.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants

The proton NMR spectrum of 3-Bromopyrazolo[1,5-a]pyrazine is expected to exhibit four distinct signals in the aromatic region, corresponding to the four protons on the bicyclic core. The electron-withdrawing nature of the nitrogen atoms and the bromine substituent will significantly influence the chemical shifts.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-28.0 - 8.3s-
H-57.8 - 8.1dJ = 4.5 - 5.0
H-68.8 - 9.1dJ = 4.5 - 5.0
H-78.2 - 8.5s-

Causality Behind Predictions:

  • Deshielding Effects: The protons on the pyrazine ring (H-5 and H-6) are expected to be the most deshielded (further downfield) due to the presence of two electronegative nitrogen atoms.

  • Bromine Substitution: The bromine at the 3-position will influence the electronic environment of the adjacent proton H-2.

  • Coupling: The vicinal coupling between H-5 and H-6 should be observable as doublets, with a coupling constant typical for protons on a six-membered aromatic ring.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule. The presence of the bromine atom and the nitrogen atoms will have a pronounced effect on the chemical shifts of the carbon atoms.

Carbon Predicted Chemical Shift (ppm)
C-2140 - 145
C-3115 - 120
C-3a145 - 150
C-5130 - 135
C-6148 - 152
C-7125 - 130

Causality Behind Predictions:

  • Carbon-Bromine Bond: The carbon atom directly attached to the bromine (C-3) is expected to have a chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect.

  • Bridgehead Carbons: The bridgehead carbons (C-3a and C-8a) will have distinct chemical shifts due to their unique positions within the fused ring system.

  • Influence of Nitrogen: Carbons adjacent to nitrogen atoms (C-2, C-5, C-7, and C-8a) will be deshielded and appear at lower field.

Experimental Protocol for NMR Data Acquisition

For researchers preparing to analyze 3-Bromopyrazolo[1,5-a]pyrazine, the following protocol is recommended:

Step 1: Sample Preparation

  • Accurately weigh approximately 5-10 mg of 3-Bromopyrazolo[1,5-a]pyrazine.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

Step 2: Instrument Setup and Data Acquisition

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum using a pulse angle of 45-90 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire a standard ¹³C NMR spectrum using proton decoupling. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to unambiguously assign proton and carbon signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock and Shim insert->lock_shim H1_acq Acquire ¹H Spectrum lock_shim->H1_acq C13_acq Acquire ¹³C Spectrum H1_acq->C13_acq TwoD_acq Acquire 2D Spectra (COSY, HSQC) C13_acq->TwoD_acq process Process Spectra TwoD_acq->process assign Assign Signals process->assign interpret Structural Elucidation assign->interpret

Figure 2. General workflow for NMR analysis of 3-Bromopyrazolo[1,5-a]pyrazine.

Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Predicted Mass Spectrum and Fragmentation

For 3-Bromopyrazolo[1,5-a]pyrazine (C₆H₄BrN₃), the molecular ion peak (M⁺) will be a doublet due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.

Ion m/z (for ⁷⁹Br/⁸¹Br) Identity
[M]⁺197/199Molecular Ion
[M-Br]⁺118Loss of Bromine radical
[M-HCN]⁺170/172Loss of Hydrogen Cyanide
[C₅H₄N₂]⁺92Pyrazine fragment

Causality Behind Fragmentation:

  • Halogen Loss: The carbon-bromine bond is often a weak point, leading to the facile loss of a bromine radical.

  • Ring Fragmentation: The pyrazolo[1,5-a]pyrazine core can undergo characteristic ring fragmentation, such as the loss of neutral molecules like HCN.

PubChem provides predicted collision cross-section (CCS) values for various adducts of 3-bromopyrazolo[1,5-a]pyrazine, which can be useful in ion mobility-mass spectrometry studies[1]. For example, the predicted CCS for the [M+H]⁺ adduct is 127.9 Ų.

Experimental Protocol for Mass Spectrometry Data Acquisition

Step 1: Sample Preparation

  • Prepare a dilute solution of 3-Bromopyrazolo[1,5-a]pyrazine in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

Step 2: Instrument Setup and Data Acquisition

  • Choose an appropriate ionization technique. Electron Ionization (EI) is suitable for generating fragment ions, while Electrospray Ionization (ESI) is a softer technique that will likely show a prominent molecular ion.

  • Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

  • If using a tandem mass spectrometer (MS/MS), isolate the molecular ion and perform collision-induced dissociation (CID) to obtain a detailed fragmentation spectrum.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis dissolve_ms Dissolve in Volatile Solvent inject_ms Introduce Sample dissolve_ms->inject_ms ionize_ms Select Ionization Method (EI/ESI) inject_ms->ionize_ms acquire_ms Acquire Mass Spectrum ionize_ms->acquire_ms tandem_ms Perform MS/MS (optional) acquire_ms->tandem_ms identify_M Identify Molecular Ion tandem_ms->identify_M analyze_frag Analyze Fragmentation Pattern identify_M->analyze_frag confirm_struct Confirm Structure analyze_frag->confirm_struct

Figure 3. General workflow for mass spectrometry analysis of 3-Bromopyrazolo[1,5-a]pyrazine.

Conclusion and Future Outlook

While a comprehensive, experimentally validated spectroscopic dataset for 3-Bromopyrazolo[1,5-a]pyrazine remains elusive in the public domain, this guide provides a robust theoretical framework for its characterization. The predicted NMR and mass spectrometry data, along with the detailed experimental protocols, are intended to empower researchers in their synthesis and analysis of this and related compounds.

It is our hope that this guide will not only serve as a valuable resource but also encourage the publication of detailed experimental data for this compound, thereby enriching the collective knowledge of the scientific community. As new research emerges, we are committed to updating this guide to reflect the latest findings.

References

  • PubChem. 3-bromopyrazolo[1,5-a]pyrazine. [Link]

Sources

An In-Depth Technical Guide to 3-Bromopyrazolo[1,5-a]pyrazine: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolo[1,5-a]pyrazine Scaffold and the Significance of the 3-Bromo Derivative

The pyrazolo[1,5-a]pyrazine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and materials science. As a fused bicyclic system containing both a pyrazole and a pyrazine ring, it offers a unique combination of rigidity, planarity, and multiple points for functionalization. These characteristics make it an attractive core for the design of novel therapeutic agents and functional materials. The pyrazolo[1,a]pyrimidine analogue, for instance, is a known purine analogue and has been investigated for its potential as an antimetabolite in biochemical pathways.

The introduction of a bromine atom at the 3-position of the pyrazolo[1,5-a]pyrazine core yields 3-Bromopyrazolo[1,5-a]pyrazine, a versatile synthetic intermediate. The C-Br bond serves as a valuable handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. This strategic functionalization is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and chemical reactivity of 3-Bromopyrazolo[1,5-a]pyrazine, offering a technical resource for researchers leveraging this important building block.

Synthesis of 3-Bromopyrazolo[1,5-a]pyrazine

The synthesis of 3-Bromopyrazolo[1,5-a]pyrazine is not extensively detailed in publicly available literature. However, a plausible and efficient synthetic route can be extrapolated from established methods for the halogenation of electron-rich heterocyclic systems, particularly the closely related pyrazolo[1,5-a]pyrimidines. The most probable method involves the direct electrophilic bromination of the parent pyrazolo[1,5-a]pyrazine heterocycle. The pyrazole ring of the fused system is generally more electron-rich than the pyrazine ring, directing electrophilic attack to the C3 position.

A common and effective reagent for such transformations is N-Bromosuccinimide (NBS), which provides a source of electrophilic bromine under relatively mild conditions. The reaction is typically carried out in an aprotic solvent.

Proposed Experimental Protocol: Electrophilic Bromination

This protocol is based on general procedures for the bromination of similar heterocyclic systems. Optimization of reaction time, temperature, and stoichiometry may be required.

Materials:

  • Pyrazolo[1,5-a]pyrazine

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of pyrazolo[1,5-a]pyrazine (1.0 equivalent) in anhydrous DMF, add N-Bromosuccinimide (1.05 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield 3-Bromopyrazolo[1,5-a]pyrazine.

Diagram of the Proposed Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine ReactionVessel Stirred solution in DMF Room Temperature, 1-2h Pyrazolo[1,5-a]pyrazine->ReactionVessel NBS N-Bromosuccinimide (NBS) NBS->ReactionVessel Quench Quench with Na2S2O3(aq) ReactionVessel->Quench Reaction Completion Extraction Ethyl Acetate Extraction Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentration Dry->Concentrate Purify Silica Gel Chromatography Concentrate->Purify FinalProduct 3-Bromopyrazolo[1,5-a]pyrazine Purify->FinalProduct

Caption: Proposed workflow for the synthesis of 3-Bromopyrazolo[1,5-a]pyrazine.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₄BrN₃ChemScene[1]
Molecular Weight 198.02 g/mol ChemScene[1]
CAS Number 53902-93-5Advanced Chemical Intermediates[2]
Appearance Solid (predicted)Sigma-Aldrich[3]
Predicted LogP 1.4918ChemScene[1]
Predicted TPSA 30.19 ŲChemScene[1]
Predicted H-Bond Acceptors 3ChemScene[1]
Predicted H-Bond Donors 0ChemScene[1]
Predicted Rotatable Bonds 0ChemScene[1]
Solubility Profile (Qualitative)

Based on the predicted LogP and the nature of the heterocyclic core, 3-Bromopyrazolo[1,5-a]pyrazine is expected to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and dimethylformamide (DMF). Its solubility in non-polar solvents like hexanes is likely to be limited.

Spectroscopic Characterization (Expected)

While experimental spectra are not available, the expected features can be predicted:

  • ¹H NMR: The spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the pyrazine and pyrazole rings. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the bromine substituent.

  • ¹³C NMR: The spectrum will display six signals for the carbon atoms of the bicyclic core. The carbon atom bearing the bromine (C3) will be significantly shifted, and its signal may be broadened due to quadrupolar relaxation.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak [M]⁺ would be expected at m/z ≈ 197 and 199.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic peaks for C-H aromatic stretching, C=C and C=N bond vibrations within the heterocyclic rings, and a C-Br stretching vibration in the fingerprint region.

Reactivity and Synthetic Applications

The primary utility of 3-Bromopyrazolo[1,5-a]pyrazine in synthetic chemistry lies in its ability to participate in transition metal-catalyzed cross-coupling reactions. The C3-Br bond is well-positioned for such transformations, enabling the introduction of a wide array of substituents.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. 3-Bromopyrazolo[1,5-a]pyrazine is an excellent candidate for this reaction, allowing for the introduction of aryl, heteroaryl, and vinyl groups at the 3-position. This is a key strategy for building molecular complexity and exploring the SAR of pyrazolo[1,5-a]pyrazine-based compounds.

General Reaction Scheme:

Diagram of a Typical Suzuki-Miyaura Coupling Workflow:

G cluster_reactants Reactants cluster_reagents Reagents cluster_reaction Reaction cluster_product Product ArylHalide 3-Bromopyrazolo[1,5-a]pyrazine ReactionVessel Inert Atmosphere Heat (e.g., 80-100 °C) ArylHalide->ReactionVessel BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->ReactionVessel Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->ReactionVessel Base Base (e.g., Na₂CO₃, K₂CO₃) Base->ReactionVessel Solvent Solvent (e.g., Dioxane/H₂O) Solvent->ReactionVessel FinalProduct 3-Aryl/Heteroaryl-pyrazolo[1,5-a]pyrazine ReactionVessel->FinalProduct C-C Bond Formation

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is invaluable for synthesizing arylamines. Using 3-Bromopyrazolo[1,5-a]pyrazine as a substrate, a variety of primary and secondary amines can be coupled to the 3-position, introducing crucial pharmacophores for drug discovery.

General Reaction Scheme:

Causality in Experimental Choices:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often employed to facilitate the catalytic cycle, particularly the reductive elimination step that forms the C-N bond.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required to deprotonate the amine and generate the active nucleophile.

  • Inert Atmosphere: These reactions are sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, they must be carried out under an inert atmosphere (e.g., argon or nitrogen).

Potential Applications in Drug Discovery and Materials Science

The pyrazolo[1,5-a]pyrazine scaffold and its derivatives are of significant interest due to their diverse biological activities. The ability to functionalize the 3-position of this core via the bromo-intermediate opens up avenues for the development of novel compounds with potential applications as:

  • Kinase Inhibitors: Many small molecule kinase inhibitors feature nitrogen-containing heterocyclic cores. The pyrazolo[1,5-a]pyrazine scaffold can be elaborated to target specific kinase binding sites.

  • Antimicrobial Agents: The structural similarity to purines suggests that derivatives could interfere with nucleic acid metabolism in microorganisms.

  • CNS-active Agents: The rigid, planar structure is suitable for interaction with various receptors and enzymes in the central nervous system.

In materials science, the extended π-system of functionalized pyrazolo[1,5-a]pyrazines makes them potential candidates for organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic applications.

Conclusion

3-Bromopyrazolo[1,5-a]pyrazine is a valuable and versatile building block for chemical synthesis. While detailed experimental characterization is not yet widely published, its synthesis can be reliably predicted based on established halogenation methodologies. Its true potential is realized in its reactivity, particularly in palladium-catalyzed cross-coupling reactions, which provide a gateway to a vast chemical space of novel pyrazolo[1,5-a]pyrazine derivatives. For researchers in drug discovery and materials science, this compound represents a key starting point for the design and synthesis of next-generation functional molecules.

References

  • Mondal, S., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega.
  • PubChem. 3-bromopyrazolo[1,5-a]pyrazine. [Link]

  • Advanced Chemical Intermediates. 3-Bromo-pyrazolo[1,5-a]pyrazine. [Link]

Sources

The Pyrazolo[1,5-a]pyrazine Scaffold: A Privileged Heterocycle in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Pharmacophore

The pyrazolo[1,5-a]pyrazine ring system, a fused bicyclic heterocycle containing a pyrazole and a pyrazine ring, has garnered significant attention in medicinal chemistry as a privileged scaffold. Its rigid, planar structure, combined with multiple sites for substitution, provides a unique three-dimensional arrangement for molecular recognition by biological targets. This guide delves into the discovery, synthesis, and profound significance of the pyrazolo[1,5-a]pyrazine core, offering a comprehensive resource for professionals engaged in the pursuit of novel therapeutics. While its structural cousin, the pyrazolo[1,5-a]pyrimidine scaffold, has been more extensively explored, the pyrazolo[1,5-a]pyrazine system possesses distinct electronic and steric properties that have led to the development of highly selective and potent bioactive molecules.[1][2]

Synthetic Strategies: Constructing the Pyrazolo[1,5-a]pyrazine Core

The accessibility of a scaffold is paramount to its utility in drug discovery. Several synthetic routes to the pyrazolo[1,5-a]pyrazine core have been developed, allowing for the introduction of diverse functionalities.

One-Pot Three-Step Protocol from Pyrazole-3-carboxylic Acids

A particularly efficient method for the synthesis of the pyrazolo[1,5-a]pyrazine scaffold involves a one-pot, three-step protocol commencing from readily available pyrazole-3-carboxylic acids. This approach is advantageous due to its operational simplicity and the avoidance of isolating intermediates.

Experimental Protocol:

  • Amide Formation: The initial step involves the activation of the pyrazole-3-carboxylic acid, typically with a coupling agent such as thionyl chloride or a carbodiimide, followed by reaction with an aminoacetaldehyde acetal (e.g., aminoacetaldehyde dimethyl acetal). This forms the corresponding amide intermediate. The choice of coupling agent is critical; for instance, thionyl chloride is effective but may not be suitable for sensitive substrates, where a milder carbodiimide-based coupling would be preferred.

  • Pyrazine Ring Closure and Hydrolysis: The subsequent pyrazine ring closure is achieved by heating the amide intermediate under acidic conditions. This step facilitates the intramolecular cyclization and concomitant hydrolysis of the acetal to a hydroxyl group.

  • Dehydration: The final step is a dehydration reaction, typically promoted by the acidic conditions, to yield the aromatic pyrazolo[1,5-a]pyrazine core. The efficiency of this step is often dependent on the specific substitution pattern of the starting pyrazole.

This one-pot procedure has been shown to be effective for the synthesis of a variety of substituted pyrazolo[1,5-a]pyrazine derivatives.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Pyrazine Ring Closure & Hydrolysis cluster_2 Step 3: Dehydration Pyrazole-3-carboxylic_acid Pyrazole-3-carboxylic acid Amide_intermediate Amide intermediate Pyrazole-3-carboxylic_acid->Amide_intermediate Coupling agent Aminoacetaldehyde_acetal Aminoacetaldehyde acetal Aminoacetaldehyde_acetal->Amide_intermediate Dihydropyrazinone_intermediate 7-Hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Amide_intermediate->Dihydropyrazinone_intermediate Acid, Heat Pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine scaffold Dihydropyrazinone_intermediate->Pyrazolo[1,5-a]pyrazine Acid, Heat

One-pot synthesis of the pyrazolo[1,5-a]pyrazine scaffold.

Significance in Medicinal Chemistry: A Scaffold for Potent and Selective Modulators

The true value of the pyrazolo[1,5-a]pyrazine scaffold lies in its ability to serve as a template for the design of potent and selective modulators of various biological targets. Its unique arrangement of nitrogen atoms allows for critical hydrogen bonding interactions within protein binding sites, while the fused ring system provides a rigid framework for orienting substituents to optimize van der Waals and hydrophobic interactions.

Kinase Inhibition: A Privileged Core for Anticancer and Anti-inflammatory Agents

A significant area of application for pyrazolo[1,5-a]pyrazine derivatives is in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

  • Janus Kinase (JAK) Inhibitors: Certain pyrazolo[1,5-a]pyrazine derivatives have been patented as potent inhibitors of the JAK family of kinases. These enzymes are key components of the JAK-STAT signaling pathway, which is critical for the function of numerous cytokines and growth factors involved in immunity and inflammation. Consequently, JAK inhibitors are being explored for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease, as well as certain cancers.

  • RET Kinase Inhibitors: The pyrazolo[1,5-a]pyrazine scaffold has also been utilized in the design of inhibitors of the rearranged during transfection (RET) proto-oncogene. RET is a receptor tyrosine kinase, and activating mutations or rearrangements in the RET gene are oncogenic drivers in various cancers, including thyroid and lung cancers.

G cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Gene_Expression Gene Expression (Inflammation, Cell Proliferation) STAT->Gene_Expression Pyrazolo_pyrazine_inhibitor Pyrazolo[1,5-a]pyrazine Inhibitor Pyrazolo_pyrazine_inhibitor->JAK

Inhibition of the JAK-STAT pathway by pyrazolo[1,5-a]pyrazine derivatives.
Modulation of Central Nervous System Targets

Beyond kinase inhibition, the pyrazolo[1,5-a]pyrazine scaffold has shown promise in modulating targets within the central nervous system (CNS).

  • GluN2A-Selective Positive Allosteric Modulators (PAMs): A notable discovery is the identification of pyrazolo[1,5-a]pyrazin-4-ones as potent and brain-penetrant GluN2A-selective positive allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor.[3] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[3] Dysregulation of NMDA receptor function has been implicated in various neuropsychiatric disorders, including schizophrenia and depression.[3] GluN2A-selective PAMs offer a promising therapeutic strategy by enhancing the function of a specific subtype of NMDA receptors, potentially leading to improved cognitive function with a reduced side-effect profile compared to non-selective NMDA receptor modulators.[3]

Compound Class Target Therapeutic Area Reference
Pyrazolo[1,5-a]pyrazine derivativesJanus Kinases (JAKs)Autoimmune diseases, Inflammatory diseases, Cancer
Pyrazolo[1,5-a]pyrazine derivativesRET KinaseCancer (e.g., thyroid, lung)
Pyrazolo[1,5-a]pyrazin-4-onesGluN2A-containing NMDA receptorsNeuropsychiatric diseases (e.g., schizophrenia, depression)[3]

Future Perspectives

The pyrazolo[1,5-a]pyrazine scaffold represents a compelling starting point for the development of novel therapeutics. While its full potential is still being uncovered, the existing body of research highlights its versatility and promise. Future research directions will likely focus on:

  • Expansion of Synthetic Methodologies: The development of new and more diverse synthetic routes will enable the creation of a wider range of analogues for structure-activity relationship (SAR) studies.

  • Exploration of New Biological Targets: Screening of pyrazolo[1,5-a]pyrazine libraries against a broader array of biological targets may uncover novel activities in areas such as infectious diseases and metabolic disorders.

  • Structure-Based Drug Design: The use of computational modeling and X-ray crystallography will facilitate the rational design of next-generation pyrazolo[1,5-a]pyrazine-based drugs with improved potency, selectivity, and pharmacokinetic properties.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines and thieno[2,3-b]pyridines. ResearchGate. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]

  • Pyrazolo[1,5-a][1][4][5]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors: Design, synthesis, biological activity evaluation. ResearchGate. Available at: [Link]

  • Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. Bioorganic & Medicinal Chemistry. Available at: [Link]

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The Pivotal Role of the C3-Bromine Atom in Pyrazolo[1,5-a]pyrazine Chemistry: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in modern drug discovery, frequently employed as a bioisosteric substitute for purines to engage a wide array of biological targets.[1] Its synthetic utility is profoundly enhanced by the introduction of a halogen, typically bromine, at the C3 position. This 3-bromo substituent serves as a versatile synthetic handle, unlocking a diverse chemical space through a variety of transition-metal-catalyzed cross-coupling reactions and other transformations. This guide provides an in-depth analysis of the reactivity of the bromine atom in 3-bromopyrazolo[1,5-a]pyrazine, offering field-proven insights, detailed experimental protocols, and mechanistic considerations for researchers in pharmaceutical and materials science. We will explore the key transformations that leverage this pivotal atom, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, providing a robust framework for the strategic design and synthesis of novel substituted pyrazolo[1,5-a]pyrazine derivatives.

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyrazine Core

The fusion of pyrazole and pyrazine rings creates the pyrazolo[1,5-a]pyrazine bicyclic system, an electron-deficient heterocycle of significant interest. Its structural similarity to endogenous purines allows it to function as a "hinge-binding" motif in many protein kinases, leading to the development of potent inhibitors for targets such as Tropomyosin Receptor Kinase (Trk).[2] The ability to strategically functionalize this core is paramount for modulating pharmacological properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

The introduction of a bromine atom at the C3 position is a cornerstone of this synthetic strategy. Unlike an unfunctionalized C-H bond, the C-Br bond is readily activated by transition metal catalysts, providing a reliable entry point for the construction of carbon-carbon and carbon-nitrogen bonds. This guide focuses on the primary reactions that exploit the unique reactivity of this C3-bromo handle.

Synthesis of the Core Intermediate: 3-Bromopyrazolo[1,5-a]pyrazine

The foundational step for exploring C3 reactivity is the efficient synthesis of the 3-brominated starting material. The parent pyrazolo[1,5-a]pyrazine is susceptible to electrophilic aromatic substitution. Direct bromination can be achieved under controlled conditions using standard brominating agents. The protocol below is a representative procedure adapted from methods used for similar electron-rich heterocyclic systems.[3]

Experimental Protocol: Electrophilic Bromination

Objective: To synthesize 3-bromopyrazolo[1,5-a]pyrazine from pyrazolo[1,5-a]pyrazine.

Materials:

  • Pyrazolo[1,5-a]pyrazine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve pyrazolo[1,5-a]pyrazine (1.0 eq) in DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing water and DCM.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromopyrazolo[1,5-a]pyrazine.

Causality Note: The use of NBS in a polar aprotic solvent like DMF provides a source of electrophilic bromine ("Br+") under mild conditions, preventing over-bromination and degradation often associated with harsher reagents like liquid bromine.

The Versatility of the C3-Bromo Group: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of 3-bromopyrazolo[1,5-a]pyrazine is realized through its participation in palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for their reliability, functional group tolerance, and broad substrate scope.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating carbon-carbon bonds between sp²-hybridized centers.[4] It involves the coupling of an organohalide with an organoboron species, typically a boronic acid or boronate ester, catalyzed by a Pd(0) complex. This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[5]

The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the activated boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for efficient catalysis and to prevent side reactions like debromination.[6][7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Br) pd0->oa_complex Oxidative Addition transmetalation_complex Transmetalation Complex (Ar-Pd(II)L₂-R) oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination re_product Product (Ar-R) transmetalation_complex->re_product sub1 Ar-Br sub1->oa_complex 3-Bromopyrazolo- [1,5-a]pyrazine sub2 R-B(OH)₂ sub2->transmetalation_complex Boronic Acid base Base base->oa_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of bromo-pyrazolo-fused systems with various boronic acids, adapted from studies on the closely related pyrazolo[1,5-a]pyrimidine scaffold.[6][8]

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (5)SPhos (10)K₂CO₃ (2)Dioxane/H₂O10074
24-Methoxyphenylboronic acidXPhosPdG2 (5)XPhos (5)K₃PO₄ (2)THF8089
33-Fluorophenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O9078
4Thiophene-2-boronic acidXPhosPdG2 (5)XPhos (5)K₃PO₄ (2)THF8081
5Pyridine-3-boronic acidPdCl₂(dppf) (5)-Cs₂CO₃ (2.5)Dioxane11067

Objective: To synthesize 3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine.

Materials:

  • 3-Bromopyrazolo[1,5-a]pyrazine (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • XPhos Pd G2 catalyst (2-5 mol%)

  • XPhos ligand (2-5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Anhydrous 1,4-dioxane or THF

  • Water (if using a water-soluble base)

Procedure:

  • To a microwave vial or Schlenk tube, add 3-bromopyrazolo[1,5-a]pyrazine, 4-methoxyphenylboronic acid, K₃PO₄, XPhos Pd G2, and XPhos ligand.

  • Evacuate and backfill the vessel with an inert atmosphere (argon) three times.

  • Add anhydrous solvent (e.g., THF) via syringe.

  • Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring for 4-16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel chromatography to yield the desired product.

Causality Note: The use of bulky, electron-rich phosphine ligands like XPhos accelerates the rate-limiting oxidative addition and reductive elimination steps while stabilizing the palladium catalyst, often preventing the formation of undesired debrominated byproducts.[6]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals where aryl amine moieties are ubiquitous.[9][10] This reaction couples an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base.[11]

Similar to the Suzuki coupling, the reaction proceeds via an oxidative addition, but is followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to furnish the C-N bond.[9]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Br) pd0->oa_complex Oxidative Addition amido_complex Palladium Amido Complex (Ar-Pd(II)L₂-NR₂) oa_complex->amido_complex Amine Binding & Deprotonation amido_complex->pd0 Reductive Elimination re_product Product (Ar-NR₂) amido_complex->re_product sub1 Ar-Br sub1->oa_complex 3-Bromopyrazolo- [1,5-a]pyrazine sub2 HNR₂ sub2->oa_complex Amine base Base (e.g., NaOtBu) base->oa_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Objective: To synthesize N-benzylpyrazolo[1,5-a]pyrazin-3-amine.

Materials:

  • 3-Bromopyrazolo[1,5-a]pyrazine (1.0 eq)

  • Benzylamine (1.2 eq)

  • [Pd₂(dba)₃] (1-2 mol%)

  • (±)-BINAP or another suitable ligand (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with NaOtBu, [Pd₂(dba)₃], and BINAP.

  • Add 3-bromopyrazolo[1,5-a]pyrazine to the tube.

  • Seal the tube, remove it from the glovebox, and place it under an inert atmosphere.

  • Add anhydrous toluene followed by benzylamine via syringe.

  • Heat the reaction mixture to 80-110 °C for 12-24 hours, with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool the mixture to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality Note: A strong, sterically hindered base like NaOtBu is required to deprotonate the amine-palladium complex to form the key amido intermediate without acting as a competing nucleophile.[12] The choice of ligand is crucial and often substrate-dependent.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne.[13][14] This reaction is unique in that it typically employs a dual catalytic system of palladium and a copper(I) salt (e.g., CuI) as a co-catalyst.[15]

The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to those previously discussed. Concurrently, the copper cycle activates the terminal alkyne by forming a copper(I) acetylide species, which then participates in the transmetalation step with the palladium complex.[13]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-Br pd0->oa_complex Oxidative Addition alkynyl_complex Ar-Pd(II)L₂-C≡CR oa_complex->alkynyl_complex Transmetalation alkynyl_complex->pd0 Reductive Elimination cu_acetylide Cu(I)-C≡CR terminal_alkyne H-C≡CR product Product (Ar-C≡CR) alkynyl_complex->product cu_acetylide->oa_complex from Cu Cycle terminal_alkyne->cu_acetylide + Cu(I)X base Base (Amine) base->terminal_alkyne

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Objective: To synthesize 3-(phenylethynyl)pyrazolo[1,5-a]pyrazine.

Materials:

  • 3-Bromopyrazolo[1,5-a]pyrazine (1.0 eq)

  • Phenylacetylene (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Copper(I) iodide (CuI) (3 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous THF or DMF

Procedure:

  • Add 3-bromopyrazolo[1,5-a]pyrazine, Pd(PPh₃)₄, and CuI to a dry Schlenk flask.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous solvent (THF) and the amine base (Et₃N).

  • Degas the solution with a stream of argon for 10-15 minutes.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction at room temperature for 12-24 hours or heat gently (40-60 °C) if the reaction is sluggish.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and filter through Celite® to remove catalyst residues.

  • Wash the filtrate with water and brine, then dry over MgSO₄.

  • Concentrate the solution and purify the product by silica gel chromatography.

Causality Note: The amine base serves a dual purpose: it stoichiometrically neutralizes the HBr byproduct and acts as the solvent or co-solvent, facilitating the catalytic cycles.[16]

Biological Relevance of C3-Functionalization

The synthetic routes described above are not merely academic exercises; they are enabling technologies for drug discovery. Functionalization at the C3 position of the pyrazolo[1,5-a]pyrimidine core, a close analog to our topic scaffold, has been shown to be critical for achieving high-potency biological activity. For instance, the introduction of substituted pyrazole rings at the C3 position has led to the discovery of potent Tropomyosin Receptor Kinase (TRK) inhibitors that can overcome clinical resistance.[17] Similarly, various C3-arylated and C3-aminated derivatives have shown promise as kinase inhibitors, anti-inflammatory agents, and therapeutics for neurodegenerative disorders.[6][18][19] The ability to rapidly and efficiently diversify the C3 position using the reactivity of the 3-bromo precursor is therefore a key strategy in modern medicinal chemistry.

Conclusion

The bromine atom at the C3 position of the pyrazolo[1,5-a]pyrazine scaffold is a linchpin for synthetic diversification. Its reactivity, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provides reliable and high-yielding pathways to a vast array of novel chemical entities. This guide has provided the mechanistic rationale, practical data, and detailed protocols necessary for researchers to confidently leverage this reactivity. A thorough understanding of these transformations empowers scientists to rationally design and synthesize next-generation therapeutics and advanced materials built upon the versatile pyrazolo[1,5-a]pyrazine core.

References

  • Touati, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. Available at: [Link]

  • ResearchGate. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. Available at: [Link]

  • Preprints.org. (2024). Pyrazolo[1,5-a][6][8][17]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Preprints.org. Available at: [Link]

  • Fan, H., et al. (2022). Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. Available at: [Link]

  • García-Castañeda, E., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Danagulyan, G.G., & Gharibyan, V.K. (2023). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). Armyanskij Khimicheskij Zhurnal. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

  • University of Bath. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Bath. Available at: [Link]

  • Sławiński, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available at: [Link]

  • dos Santos, M.S., et al. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. Chembiochem. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Available at: [Link]

  • ResearchGate. (2022). Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Nolan, S.P., et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Hussain, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]

  • Kumar, V., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]

  • Cheeseman, G.W.H., & Godwin, R.A. (1971). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic. Available at: [Link]

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An In-Depth Technical Guide to the Spectroscopic Data of 3-Bromopyrazolo[1,5-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[1,5-a]pyrazine Scaffold

The pyrazolo[1,5-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential.[1] Its unique electronic and structural features allow for diverse pharmacological activities, including applications as kinase inhibitors in cancer therapy.[2] The introduction of a bromine atom at the 3-position creates a versatile synthetic handle, enabling further functionalization and the exploration of structure-activity relationships (SAR). A thorough understanding of the spectroscopic properties of 3-bromopyrazolo[1,5-a]pyrazine and its derivatives is paramount for unambiguous structure elucidation, reaction monitoring, and quality control in drug discovery and development. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data characteristic of this important class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3-bromopyrazolo[1,5-a]pyrazine derivatives, both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of each atom and the connectivity within the molecule.

¹H NMR Spectroscopy: Mapping the Proton Landscape

The ¹H NMR spectrum of the parent 3-bromopyrazolo[1,5-a]pyrazine scaffold is expected to exhibit a distinct set of signals corresponding to the aromatic protons. The chemical shifts and coupling constants are highly informative.

  • Chemical Shifts (δ): The protons on the pyrazolo[1,5-a]pyrazine ring system are typically found in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic rings and the electron-withdrawing nitrogen atoms. The exact positions are influenced by the bromine substituent and any other functional groups present.

  • Coupling Constants (J): The through-bond coupling between adjacent protons provides crucial information about their relative positions. For instance, ortho-coupling in aromatic systems typically falls in the range of 7-9 Hz, while meta-coupling is smaller (2-3 Hz).

Interpreting the Spectrum of Analogous Systems:

Table 1: Representative ¹H NMR Data for Related Pyrazine and Pyrazole Derivatives

Compound/FragmentProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
Pyrazolo[4',3':5,6]pyrano[2,3-b]pyrazin-4(1H)-oneH-58.62d2.2
Pyrazolo[4',3':5,6]pyrano[2,3-b]pyrazin-4(1H)-oneH-68.68d2.2
3-amino-N-phenylpyrazine-2-carboxamideAromatic H7.15-8.21m-[3]
1-(4-bromophenyl)-3, 5-diethyl-1H-pyrazolePyrazole H-46.05s-[5]
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a direct map of the carbon framework of the molecule.

  • Chemical Shifts (δ): Carbons in the pyrazolo[1,5-a]pyrazine ring system typically resonate in the aromatic region (δ 100-160 ppm). The carbon atom attached to the bromine (C-3) is expected to have its chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect. Quaternary carbons, such as those at the ring fusion, can be identified by their lack of a signal in a DEPT-135 experiment.

  • Influence of Substituents: The chemical shifts of the ring carbons are sensitive to the electronic nature of any substituents. Electron-donating groups will cause an upfield shift (to lower ppm), while electron-withdrawing groups will cause a downfield shift (to higher ppm).

Data from Analogous Systems:

In the pyrazolo[4',3':5,6]pyrano[2,3-b]pyrazin-4(1H)-one system, the pyrazine carbons are observed between δ 141.2 and 148.0 ppm. For 1-(4-bromophenyl)-3, 5-diethyl-1H-pyrazole, the carbon directly attached to the bromine resonates at δ 119.2 ppm, while the other aromatic carbons of the bromophenyl ring appear at δ 136.3 and 124.4 ppm.[5]

Table 2: Representative ¹³C NMR Data for Related Pyrazine and Pyrazole Derivatives

Compound/FragmentCarbonChemical Shift (δ, ppm)Reference
Pyrazolo[4',3':5,6]pyrano[2,3-b]pyrazin-4(1H)-onePyrazine C-2146.9
Pyrazolo[4',3':5,6]pyrano[2,3-b]pyrazin-4(1H)-onePyrazine C-3148.0
Pyrazolo[4',3':5,6]pyrano[2,3-b]pyrazin-4(1H)-onePyrazine C-5145.7
Pyrazolo[4',3':5,6]pyrano[2,3-b]pyrazin-4(1H)-onePyrazine C-6141.2
1-(4-bromophenyl)-3, 5-diethyl-1H-pyrazoleC-Br119.2[5]

Experimental Protocol for NMR Analysis

A self-validating NMR experiment is crucial for obtaining reliable data. The following protocol outlines the key steps:

  • Sample Preparation:

    • Dissolve 5-10 mg of the 3-bromopyrazolo[1,5-a]pyrazine derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and its inertness.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

    • Filter the solution through a small plug of glass wool into a clean, dry NMR tube.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[5]

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • Perform 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish proton-proton and proton-carbon correlations, respectively. This is essential for unambiguous assignment of all signals.

Diagram 1: Experimental Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve sample in deuterated solvent with TMS filter Filter into NMR tube dissolve->filter setup Instrument setup (tuning and shimming) filter->setup H1 Acquire ¹H NMR setup->H1 C13 Acquire ¹³C NMR H1->C13 twoD Acquire 2D NMR (COSY, HSQC) C13->twoD process Process spectra (phasing, baseline correction) twoD->process assign Assign signals using 1D and 2D data process->assign structure Elucidate final structure assign->structure

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for gaining structural insights through the analysis of fragmentation patterns.

Molecular Ion and Isotopic Pattern

For 3-bromopyrazolo[1,5-a]pyrazine (C₆H₄BrN₃), the presence of bromine is a key diagnostic feature in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, with two peaks of roughly equal intensity separated by 2 m/z units (the M⁺ and M+2 peaks). The calculated monoisotopic mass for C₆H₄⁷⁹BrN₃ is approximately 196.96 Da.

Fragmentation Pathways

Under electron ionization (EI), the molecular ion is energetically unstable and can undergo fragmentation. The fragmentation pattern provides a fingerprint of the molecule's structure. For pyrazolo[1,5-a]pyrazine systems, common fragmentation pathways involve the cleavage of the fused ring system.

  • Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles is the loss of a neutral molecule of hydrogen cyanide (HCN, 27 Da).

  • Loss of Br radical: Cleavage of the C-Br bond can lead to the loss of a bromine radical (⁷⁹Br• or ⁸¹Br•), resulting in a fragment ion at [M-79]⁺ or [M-81]⁺.

  • Ring Cleavage: The pyrazine or pyrazole ring can undergo cleavage, leading to a variety of smaller fragment ions.

Diagram 2: Predicted Mass Spectrometry Fragmentation of 3-Bromopyrazolo[1,5-a]pyrazine

G M [C₆H₄BrN₃]⁺˙ m/z ≈ 197/199 M_minus_Br [C₆H₄N₃]⁺ m/z ≈ 118 M->M_minus_Br - Br• M_minus_HCN [C₅H₃BrN₂]⁺˙ m/z ≈ 170/172 M->M_minus_HCN - HCN C4H3N2 [C₄H₃N₂]⁺ m/z ≈ 79 M_minus_Br->C4H3N2 - C₂HN

Caption: Predicted fragmentation pathways for 3-bromopyrazolo[1,5-a]pyrazine.

Experimental Protocol for Mass Spectrometry Analysis

  • Sample Introduction:

    • For volatile and thermally stable compounds, direct infusion or gas chromatography-mass spectrometry (GC-MS) are suitable methods.

    • For less volatile or thermally sensitive derivatives, liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is preferred.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to identify the molecular ion and its isotopic pattern.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a detailed fragmentation pattern. This is crucial for structural confirmation.

Conclusion: An Integrated Approach to Spectroscopic Characterization

The comprehensive spectroscopic characterization of 3-bromopyrazolo[1,5-a]pyrazine derivatives relies on the synergistic use of ¹H NMR, ¹³C NMR, and mass spectrometry. While a complete, published dataset for the parent compound remains elusive, a robust understanding of its spectroscopic properties can be built upon the extensive data available for analogous pyrazolo[1,5-a]pyrimidine and other related heterocyclic systems. By following rigorous, self-validating experimental protocols and employing a multi-technique approach, researchers can confidently elucidate the structures of novel derivatives, paving the way for the development of new therapeutic agents based on this versatile scaffold.

References

  • Molecules. Chemical Transformation of Pyrazine Derivatives. [Link]

  • ARKIVOC. Synthesis and NMR Spectroscopic Data of Pyrazolo[4',3':5,6]pyrano[2,3-b]pyrazin. [Link]

  • PubChem. 3-bromo-4-chloropyrazolo[1,5-a]pyrazine. [Link]

  • PubMed. Synthesis of pyrazolo[1,5-a][3][6]triazine derivatives as inhibitors of thymidine phosphorylase. [Link]

  • [PDF] [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Unavailable Link]
  • European Journal of Biomedical and Pharmaceutical Sciences. SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. [Link]

  • 玉函医药. 3-​bromopyrazolo[1,​5-​a]​pyrazine. [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • Beilstein Archives. Synthesis of new pyrazolo[3][6]triazines by cyclative cleavage of pyrazolyltriazenes. [Link]

  • ResearchGate. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]

  • PubMed Central. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]

  • PMC. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. [Link]

  • MDPI. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]

  • MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]

Sources

Topic: Initial Biological Screening of 3-Bromopyrazolo[1,5-a]pyrazine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: The pyrazolo[1,5-a]pyrimidine and its bioisostere, the pyrazolo[1,5-a]pyrazine core, represent a privileged scaffold in medicinal chemistry, renowned for yielding potent and selective inhibitors of various protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of numerous pathologies, most notably cancer, making these enzymes prime targets for therapeutic intervention.[1][3] This guide outlines a strategic, multi-tiered approach for the initial biological screening of a library of novel 3-Bromopyrazolo[1,5-a]pyrazine analogues. The presence of the bromine atom at the 3-position is a deliberate synthetic feature, serving as a versatile chemical handle for subsequent structure-activity relationship (SAR) studies and lead optimization. We will detail the rationale behind the screening cascade, provide validated experimental protocols for cytotoxicity and target-based kinase assays, and discuss the principles of data interpretation for hit prioritization.

Strategic Framework for the Screening Cascade

A successful screening campaign does not test compounds randomly; it follows a logical progression designed to eliminate unpromising candidates efficiently while identifying those with genuine therapeutic potential. The core principle is to move from broad, general assessments to specific, target-oriented assays. This tiered approach, often called a "screening cascade," maximizes resource efficiency and the quality of resulting hits.

The proposed cascade for 3-Bromopyrazolo[1,5-a]pyrazine analogues is grounded in the well-established activity profile of this heterocyclic family as ATP-competitive kinase inhibitors.[3][4]

G cluster_0 Screening Cascade Overview A Library of Novel 3-Bromopyrazolo[1,5-a]pyrazine Analogues B Phase 1: Primary Screening General Cytotoxicity Assay (e.g., MTT) A->B Single high concentration (e.g., 10-30 µM) C Phase 2: Target-Oriented Screening In Vitro Kinase Inhibition Panel B->C Determine non-toxic concentration range; Calculate initial IC50 D Data Analysis & Hit Triage (Potency, Selectivity, Therapeutic Index) C->D Generate kinase IC50 values E Validated Hits for Secondary Assays & SAR Studies D->E Prioritize compounds

Caption: High-level workflow for the initial biological screening cascade.

The Rationale for a Cytotoxicity-First Approach

The initial step in evaluating any new chemical entity is to assess its general toxicity to living cells.[5][6] This is a critical checkpoint for two primary reasons:

  • Establishing a Therapeutic Window: A compound that kills cancer cells is only useful if it does so at concentrations that spare healthy cells. By testing against both cancerous and non-cancerous cell lines, we can get an early indication of a compound's therapeutic index.

  • Preventing Misinterpretation: A compound that appears to inhibit a specific enzyme might simply be killing the cells, thereby halting all enzymatic activity. A preliminary cytotoxicity assay provides the necessary context to interpret subsequent results, ensuring that observed target engagement is not an artifact of general toxicity.[6]

Hypothesis-Driven Target Selection: The Kinase Focus

The pyrazolo[1,5-a]pyrimidine scaffold, a close analogue of our core structure, is a well-documented inhibitor of numerous kinase families, including Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-Kinases (PI3Ks), and Tropomyosin Receptor Kinases (Trks).[7][8][9] This body of evidence strongly suggests that protein kinases are the most probable target class for 3-Bromopyrazolo[1,5-a]pyrazine analogues. Therefore, our target-based screening will focus on a representative panel of kinases implicated in cancer cell proliferation and survival.

Experimental Protocols and Methodologies

The following protocols are presented as robust, validated methods suitable for a primary screening campaign. Adherence to proper controls is paramount for data integrity.

Phase 1: General Cytotoxicity Profiling via MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[10] The amount of formazan produced is directly proportional to the number of living cells.

G cluster_0 MTT Assay Principle A Living Cell (Active Mitochondria) B Yellow MTT (Water-Soluble) C Purple Formazan (Insoluble Crystal) B->C Mitochondrial Dehydrogenase D Solubilization (e.g., DMSO) C->D E Measure Absorbance (~570 nm) D->E G cluster_0 Illustrative Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR, Trk) PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Inhibitor Pyrazolo[1,5-a]pyrazine Analogue (PZA-Br-001) Inhibitor->PI3K INHIBITS

References

An In-depth Technical Guide to Heterocyclic and Dioxanone Compounds in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights into the Properties, Handling, and Application of Key Synthetic Intermediates

Introduction: Navigating Chemical Identity and Application

In the landscape of modern drug discovery and organic synthesis, the precise identification and handling of chemical intermediates are paramount. This guide provides a comprehensive technical overview of two distinct compounds that, despite their structural differences, are crucial in the synthesis of complex molecules. We will first address the properties and handling of 3-Bromopyrazolo[1,5-a]pyrazine , correctly identified by CAS number 53902-93-5 .

Furthermore, due to the nature of chemical database searches and potential for user query ambiguity, this guide will also provide an in-depth analysis of 2,2-Dimethyl-1,3-dioxan-5-one (CAS 74181-34-3). This is a valuable synthetic building block often encountered in similar fields of research. By presenting detailed information on both compounds, this document aims to serve as a robust resource for researchers, scientists, and drug development professionals, ensuring clarity and promoting safe and effective laboratory practices.

Part 1: 3-Bromopyrazolo[1,5-a]pyrazine (CAS 53902-93-5)

Core Identity and Physicochemical Properties

3-Bromopyrazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C₆H₄BrN₃.[1][2] Its structure, featuring a fused pyrazole and pyrazine ring system with a bromine substituent, makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[3]

PropertyValueSource
CAS Number 53902-93-5[1][2][4]
Molecular Formula C₆H₄BrN₃[1][2]
Molecular Weight 198.02 g/mol [1][4]
Physical Form Solid[1]
Purity Typically ≥95%[1][5]
InChI Key BQEQQUBYZMIBOT-UHFFFAOYSA-N[1]

graph "3_Bromopyrazolo_1_5_a_pyrazine_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes N1 [label="N", pos="0,1.5!", fontcolor="#202124"]; N2 [label="N", pos="-1.3,-0.75!", fontcolor="#202124"]; N3 [label="N", pos="1.3,-0.75!", fontcolor="#202124"]; C1 [label="C", pos="-0.75,0.75!", fontcolor="#202124"]; C2 [label="C", pos="0.75,0.75!", fontcolor="#202124"]; C3 [label="C", pos="-1.5,0!", fontcolor="#202124"]; C4 [label="C", pos="1.5,0!", fontcolor="#202124"]; C5 [label="C", pos="-0.75,-1.5!", fontcolor="#202124"]; C6 [label="C", pos="0.75,-1.5!", fontcolor="#202124"]; Br [label="Br", pos="2.5,0!", fontcolor="#EA4335"];

// Bonds N1 -- C1; N1 -- C2; C1 -- C3; C3 -- N2; N2 -- C5; C5 -- C6; C6 -- N3; N3 -- C4; C4 -- C2; C1 -- C2 [style=invis]; // for layout C2 -- C4; C4 -- Br; }

Caption: Chemical structure of 3-Bromopyrazolo[1,5-a]pyrazine.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 3-Bromopyrazolo[1,5-a]pyrazine is crucial for ensuring personnel safety.

1.2.1. Hazard Identification and Precautionary Measures

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The signal word for this chemical is "Warning," and the corresponding pictogram is an exclamation mark (GHS07).[1]

1.2.2. Recommended Handling Protocol

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[6]

  • Hygiene Practices: Avoid breathing dust.[6] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

  • Spill Response: In case of a spill, avoid generating dust.[6] Collect the spilled material using appropriate methods and dispose of it as hazardous waste.

1.2.3. Storage

Store in a tightly sealed container in a dry, room-temperature environment.[1]

Applications in Organic Synthesis

3-Bromopyrazolo[1,5-a]pyrazine serves as a key intermediate in the synthesis of various heterocyclic compounds. Its bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functional groups. This makes it a valuable building block for creating libraries of compounds for screening in drug discovery and agrochemical research.[3]

Part 2: 2,2-Dimethyl-1,3-dioxan-5-one (CAS 74181-34-3)

As previously mentioned, search queries related to the initial CAS number often yield results for 2,2-Dimethyl-1,3-dioxan-5-one. This section provides a detailed guide to this compound.

Core Identity and Physicochemical Properties

2,2-Dimethyl-1,3-dioxan-5-one is a cyclic ketone and a ketal with the molecular formula C₆H₁₀O₃.[8][9] It is a versatile chiral building block and a dihydroxyacetone equivalent used in various organic syntheses.[10]

PropertyValueSource(s)
CAS Number 74181-34-3[11][12][13]
Molecular Formula C₆H₁₀O₃[8][9]
Molecular Weight 130.14 g/mol [8][9]
Physical Form Colorless to yellow, clear liquid[14][15][16]
Density 1.09 g/cm³[14][15]
Boiling Point 40-46°C at 14 mmHg[15]
Flash Point >110°C[14]
Solubility Sparingly soluble in chloroform, slightly soluble in ethyl acetate.[14] Miscible with water and most organic solvents.[15]
Storage Temperature Store in freezer, under -20°C[9][14][16]

graph "2_2_Dimethyl_1_3_dioxan_5_one_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes O1 [label="O", pos="0,1.5!", fontcolor="#EA4335"]; O2 [label="O", pos="0,-1.5!", fontcolor="#EA4335"]; C1 [label="C", pos="-1.3,0.75!", fontcolor="#202124"]; C2 [label="C", pos="1.3,0.75!", fontcolor="#202124"]; C3 [label="C", pos="0,0!", fontcolor="#202124"]; C4 [label="C", pos="0,-2.5!", fontcolor="#202124"]; C5 [label="CH3", pos="-1,-3.25!", fontcolor="#202124"]; C6 [label="CH3", pos="1,-3.25!", fontcolor="#202124"]; O3 [label="=O", pos="0, -0.5!", fontcolor="#EA4335"];

// Bonds O1 -- C1; O1 -- C2; C1 -- C3; C2 -- C3; C3 -- O2; O2 -- C4; C4 -- C5; C4 -- C6; C1 -- C3 [style=invis]; C2 -- C3 [style=invis]; }

Caption: Chemical structure of 2,2-Dimethyl-1,3-dioxan-5-one.

Safety, Handling, and Storage

2.2.1. Hazard Identification and Precautionary Measures

Under Regulation (EC) No 1272/2008, this compound is classified as a Flammable liquid, Category 3 (H226: Flammable liquid and vapour).[12] However, some safety data sheets indicate it is not considered hazardous by the 2012 OSHA Hazard Communication Standard.[11] Given the conflicting information, it is prudent to handle it as a flammable liquid.

  • Precautionary Statements:

    • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[12]

    • P233: Keep container tightly closed.[12]

    • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[12]

    • P403 + P235: Store in a well-ventilated place. Keep cool.[12]

2.2.2. Recommended Handling Protocol

  • Engineering Controls: Use in a well-ventilated area with a local exhaust system.[12] Use explosion-proof equipment.[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[11]

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[11][12]

    • Respiratory Protection: Not typically required under normal use conditions with adequate ventilation.[11]

  • Hygiene Practices: Wash hands and face thoroughly after handling.[12]

  • Fire-Fighting Measures: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire.[12]

2.2.3. Storage

Store in a freezer at temperatures under -20°C.[14] Keep the container tightly closed in a well-ventilated place.[12] It is recommended to keep the substance under an inert gas and protected from moisture.[12]

Synthesis and Experimental Protocols

A common synthesis of 2,2-Dimethyl-1,3-dioxan-5-one starts from tris(hydroxymethyl)aminomethane.[14][17] The following is a general protocol based on literature procedures.[10][17]

Synthesis_Workflow cluster_step1 Step 1: Acetal Formation cluster_step2 Step 2: Oxidative Cleavage A Tris(hydroxymethyl)aminomethane P1 5-amino-2,2-dimethyl- 1,3-dioxan-5-methanol A->P1 B 2,2-Dimethoxypropane B->P1 C p-Toluenesulfonic acid C->P1 catalyst D DMF D->P1 solvent P1_input Intermediate from Step 1 E Sodium periodate (NaIO4) P2 2,2-Dimethyl-1,3-dioxan-5-one E->P2 F Water F->P2 solvent P1_input->P2

Caption: General workflow for the synthesis of 2,2-Dimethyl-1,3-dioxan-5-one.

Step-by-Step Synthesis Protocol:

  • Step 1: Formation of the Dioxane Ring

    • To a solution of tris(hydroxymethyl)aminomethane in N,N-dimethylformamide (DMF), add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid monohydrate.[17]

    • Stir the reaction mixture at room temperature for approximately 22 hours.[17]

    • Upon completion, dilute the mixture with ethyl acetate and neutralize with triethylamine.[17]

    • Work up the reaction to isolate the intermediate, 5-amino-2,2-dimethyl-1,3-dioxan-5-methanol.[14]

  • Step 2: Oxidative Cleavage to the Ketone

    • Dissolve the intermediate from Step 1 in water and add potassium dihydrogen phosphate.[10][17]

    • Cool the solution to 0-5°C.[10][17]

    • Slowly add an aqueous solution of sodium periodate (NaIO₄) dropwise, maintaining the low temperature.[10][17]

    • After the addition is complete, allow the mixture to stir at room temperature for at least one hour.[17]

    • Extract the product with dichloromethane.[14][17]

    • Wash the organic layer sequentially with aqueous sodium thiosulfate and brine, then dry over anhydrous sodium sulfate.[14][17]

    • Remove the solvent under reduced pressure to yield 2,2-dimethyl-1,3-dioxan-5-one as a colorless oil.[14][15][17]

Applications in Research and Development

2,2-Dimethyl-1,3-dioxan-5-one is a valuable precursor in various synthetic pathways. It is used in the preparation of 2,2-dimethyl-[11][14]dioxan-5-ol through reduction with reagents like lithium aluminum hydride.[14][15] It also participates in annulation reactions and has been utilized in the synthesis of HIV-1 protease inhibitors and other complex target molecules.[10][14][15] Its utility as a chiral dihydroxyacetone equivalent, particularly after conversion to its SAMP-hydrazone, allows for asymmetric alkylations, making it a powerful tool in stereoselective synthesis.[10]

Conclusion

This guide has provided a detailed technical overview of two important, yet distinct, chemical compounds: 3-Bromopyrazolo[1,5-a]pyrazine (CAS 53902-93-5) and 2,2-Dimethyl-1,3-dioxan-5-one (CAS 74181-34-3). For both compounds, we have outlined their core properties, safe handling and storage procedures, and key applications in synthetic chemistry. By presenting this information with clarity and scientific integrity, we aim to equip researchers, scientists, and drug development professionals with the knowledge necessary for the safe and effective use of these valuable synthetic intermediates.

References

  • Thermo Fisher Scientific. (2024, March 30).
  • TCI EUROPE N.V. (2025, July 3).
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  • ChemicalBook. 2,2-dimethyl-1,3-dioxan-5-one.
  • Sigma-Aldrich. 2,2-dimethyl-1,3-dioxan-5-one | 74181-34-3.
  • Sigma-Aldrich. 3-Bromopyrazolo[1,5-a]pyrazine | 53902-93-5.
  • ChemicalBook. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE synthesis.
  • PubChem. 2,2-Dimethyl-1,3-dioxan-5-one.
  • Enders, D., et al. Preparation and Reactions of 2,2-Dimethyl-1,3-dioxan-5-one-SAMP-Hydrazone: A Versatile Chiral Dihydroxyacetone Equivalent. Synthesis, 1996(14), 1777-1780.
  • Sigma-Aldrich. 3-bromopyrazolo[1,5-a]pyrazine | 53902-93-5.
  • AK Scientific, Inc. Safety Data Sheet for 3-Bromopyrazolo[1,5-a]pyrazine.
  • Sigma-Aldrich. 2,2-dimethyl-1,3-dioxan-5-one | 74181-34-3.
  • Benchchem. 3-Bromopyrazolo[1,5-a]pyrazine|CAS 53902-93-5.
  • Sigma-Aldrich. 2,2-Dimethyl-1,3-dioxan-5-one | 74181-34-3.
  • ChemScene. 74181-34-3 | 2,2-Dimethyl-1,3-dioxan-5-one.
  • Capot Chemical Co., Ltd. Material Safety Data Sheet for 2,2-Dimethyl-1,3-dioxan-5-one.
  • Advanced Chemical Intermedi
  • Maybridge. 53902-93-5 | MFCD26406993 | 3-Bromopyrazolo[1,5-a]pyrazine.
  • Carl ROTH. (2023, March 8).
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A Guide to Theoretical and Computational Exploration of Pyrazolo[1,5-a]pyrazine Scaffolds and Their Bioactive Isosteres

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fused N-heterocyclic systems of pyrazolo[1,5-a]pyrazines and their close isosteres, particularly pyrazolo[1,5-a]pyrimidines, represent a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Their structural resemblance to endogenous purines allows them to effectively interact with a wide array of biological targets, most notably protein kinases, making them a focal point in the development of targeted therapies for cancer and inflammatory diseases.[1][4][5] This technical guide provides researchers and drug development professionals with a comprehensive overview of the theoretical and computational methodologies employed to investigate these molecules. It moves beyond a simple listing of techniques to explain the causality behind methodological choices, offering field-proven insights into how computational chemistry can be leveraged to predict molecular properties, understand structure-activity relationships (SAR), and accelerate the design of novel, potent, and selective therapeutic agents. This document details the application of Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and molecular docking, providing both the theoretical underpinnings and practical, step-by-step protocols for their implementation.

Chapter 1: The Pyrazolo[1,5-a]pyrazine Core and Its Medicinally Relevant Isosteres

The pyrazolo[1,5-a]pyrazine scaffold is a fused bicyclic system combining a five-membered pyrazole ring with a six-membered pyrazine ring. While this core structure is of theoretical interest, the vast majority of research and therapeutic development has focused on its isosteres, where the arrangement of nitrogen atoms in the six-membered ring is altered. The most prominent of these are the pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a][1][6][7]triazines .[1][6][8]

These scaffolds have garnered significant attention due to their versatile chemistry and potent biological activities.[1] Their ability to mimic ATP allows them to bind to the ATP-binding pocket of protein kinases, making them powerful inhibitors of enzymes that are frequently dysregulated in cancers.[1] Key therapeutic targets include Cyclin-Dependent Kinase 2 (CDK2), Tropomyosin Receptor Kinases (Trks), and Phosphoinositide 3-kinase δ (PI3Kδ), among others.[5][6][9][10] The structural versatility of this scaffold allows for extensive functionalization, enabling the fine-tuning of electronic properties, lipophilicity, and molecular conformation to optimize interactions with biological targets.[1][11]

Core structures of pyrazolo[1,5-a]pyrazine and its key isosteres.

Chapter 2: The Computational Chemist's Toolkit: Methodologies for Studying Pyrazolo-Fused Systems

Computational chemistry provides a powerful lens to predict and rationalize the behavior of pyrazolo[1,5-a]pyrazine derivatives at both the molecular and biological levels. The choice of method is dictated by the specific question being asked, balancing the need for quantum mechanical accuracy with the computational cost required to study large biological systems.

Pillar 1: Quantum Mechanics (QM) for Intrinsic Properties

QM methods are indispensable for understanding the inherent electronic structure, stability, and reactivity of a molecule, independent of its environment.

Density Functional Theory (DFT)

DFT has become the workhorse for quantum chemical calculations in drug discovery.

  • Causality Behind Choice: DFT offers the best compromise between computational efficiency and accuracy for medium-sized organic molecules. It is capable of providing reliable geometric, electronic, and thermodynamic data that would be costly and time-consuming to obtain experimentally for every new derivative. It is used to generate the lowest energy conformation of a molecule, which is a prerequisite for more complex studies like molecular docking.[12]

  • Protocol: Geometry Optimization & Vibrational Frequency Analysis

    • Input Preparation: Build the 3D structure of the pyrazolo[1,5-a]pyrazine derivative using a molecular editor.

    • Calculation Setup:

      • Select a functional, such as B3LYP, which is widely used and well-benchmarked for organic molecules.

      • Choose a basis set, such as 6-311G(d,p), which provides a good description of electron distribution.[13]

      • Specify the task as "Optimization + Frequencies".

    • Execution: Run the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Self-Validation: After the optimization converges, inspect the results of the frequency calculation. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true local energy minimum on the potential energy surface.

Time-Dependent DFT (TD-DFT)

  • Causality Behind Choice: When studying compounds for optical applications like fluorescent probes or sensors, understanding their interaction with light is critical. TD-DFT is an efficient method for calculating the energies of electronic excited states, allowing for the prediction of UV-Visible absorption spectra.[7][13] This is crucial for rationalizing how chemical modifications (e.g., adding electron-donating or withdrawing groups) can tune the photophysical properties of the scaffold.[7][11]

Pillar 2: Molecular Mechanics (MM) for Biological Interactions

Molecular Docking

  • Causality Behind Choice: The primary goal in drug design is to understand how a small molecule binds to its protein target. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4] It is invaluable for virtual screening of large compound libraries, prioritizing candidates for synthesis, and explaining observed structure-activity relationships (SAR) by revealing key interactions like hydrogen bonds and hydrophobic contacts within the binding site.[6][9][14]

  • Protocol: A Generalized Molecular Docking Workflow

    • Receptor Preparation:

      • Obtain the 3D crystal structure of the target protein (e.g., CDK2, PDB code: 3ddq) from the Protein Data Bank.[6]

      • Remove water molecules and any co-crystallized ligands.

      • Add hydrogen atoms and assign partial charges using a molecular modeling program (e.g., AutoDock Tools, Schrödinger Maestro).

    • Ligand Preparation:

      • Generate the low-energy 3D conformation of the pyrazolo[1,5-a]pyrimidine derivative (ideally from a DFT optimization).

      • Assign atomic charges and define rotatable bonds.

    • Grid Generation: Define a docking box (a 3D grid) that encompasses the active site of the protein where the native ligand binds.

    • Docking Execution: Run the docking algorithm (e.g., AutoDock Vina), which will systematically sample different conformations and orientations of the ligand within the active site, scoring each "pose".

    • Analysis & Self-Validation:

      • Analyze the top-scoring poses. The most plausible binding mode is often the one with the lowest binding energy score and is part of the largest cluster of similar poses.

      • Visualize the ligand-receptor complex to identify key intermolecular interactions (hydrogen bonds, π-π stacking, etc.).

      • Validate the docking protocol by re-docking the co-crystallized ligand into the active site. A successful protocol should reproduce the experimental binding mode with a low root-mean-square deviation (RMSD).

Computational_Workflow cluster_MM Molecular Mechanics (MM) / Biological Context dft DFT Geometry Optimization (e.g., B3LYP/6-311G) freq Frequency Analysis dft->freq Validation tddft TD-DFT for Excited States dft->tddft fmo FMO & MEP Analysis dft->fmo ligand Ligand Prep dft->ligand Provides Low-Energy Conformation pdb Protein Structure Prep (from PDB) docking Molecular Docking pdb->docking ligand->docking analysis Pose Analysis & SAR docking->analysis

A typical workflow integrating QM and MM methods.

Chapter 3: Unveiling Electronic Structure and Reactivity

DFT calculations provide deep insights into the electronic properties that govern the reactivity and behavior of pyrazolo[1,5-a]pyrazine derivatives.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. A small gap suggests a molecule is more reactive and can be easily excited, which is relevant for its optical properties.[13]

Studies on pyrazolo[1,5-a]pyrimidines have shown that the electronic properties can be tuned by substituents. Electron-donating groups (EDGs) tend to raise the HOMO energy level, while electron-withdrawing groups (EWGs) lower the LUMO energy level, both typically leading to a smaller HOMO-LUMO gap and a red-shift in the absorption spectrum.[7][11]

Molecular Electrostatic Potential (MEP)

An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactive sites:

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. In pyrazolo[1,5-a]pyrimidines, these are typically located around the nitrogen atoms.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack.

This analysis guides synthetic chemists in planning functionalization strategies, such as halogenation or nitration.[11]

Table 1: Representative Calculated Electronic Properties for a Model Pyrazolo[1,5-a]pyrimidine (Note: These are illustrative values. Actual values depend on the specific molecule, functional, and basis set.)

PropertyValue (eV)Interpretation
HOMO Energy-6.5Energy of the outermost electron; relates to ionization potential.
LUMO Energy-1.2Energy of the lowest empty orbital; relates to electron affinity.
HOMO-LUMO Gap5.3Indicator of chemical reactivity and electronic transition energy.

Chapter 4: Application in Drug Design & Discovery: Case Studies

The true power of computational studies is realized when they are integrated with experimental synthesis and biological testing to guide drug discovery programs.

Case Study 1: Pyrazolo[1,5-a]pyrimidines as CDK2 Inhibitors

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of the cell cycle, and its hyperactivity is a hallmark of many cancers. Numerous studies have identified pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a][1][6][7]triazine derivatives as potent CDK2 inhibitors.[6][9][14]

  • Computational Insight: Molecular docking studies were instrumental in understanding how these compounds bind to the ATP-binding site of CDK2.[6] Simulations consistently show that the heterocyclic core forms crucial hydrogen bonds with the "hinge region" of the kinase, particularly with the backbone amide of residues like Val116 and Asp175, mimicking the interactions of ATP.[6][15] The substituents at various positions (e.g., C2, C5, C7) explore different pockets of the active site, and docking helps rationalize why certain substituents lead to enhanced potency, guiding the design of more effective analogues.[9]

Ligand_Receptor_Interaction receptor Kinase Hinge Region Val116 Asp175 ligand Pyrazolo[1,5-a]pyrimidine Core receptor:f1->ligand H-Bond receptor:f2->ligand H-Bond substituents Substituents (R1, R2) ligand->substituents Explore Pockets

Schematic of pyrazolo-scaffold binding in a kinase active site.
Case Study 2: Designing Pyrazolo[1,5-a]pyrimidine-Based Fluorophores

Beyond medicinal chemistry, these scaffolds are promising as fluorescent molecules for biological imaging and materials science.[7][11] A combined experimental and theoretical study demonstrated how computational chemistry can drive the design of novel fluorophores.

  • Computational Insight: TD-DFT calculations were performed on a series of pyrazolo[1,5-a]pyrimidines with different substituents at position 7.[7] The calculations correctly predicted that placing electron-donating groups (EDGs) at this position would lead to strong absorption and emission intensities due to favorable intramolecular charge transfer (ICT) characteristics. Conversely, derivatives with electron-withdrawing groups (EWGs) were predicted to have low intensities. These theoretical findings were fully consistent with the experimental data, providing a validated model to understand and predict the optical properties of this fluorophore family, accelerating the discovery of compounds with high quantum yields.[7][11]

Chapter 5: Conclusion and Future Outlook

The integration of theoretical and computational chemistry into the study of pyrazolo[1,5-a]pyrazines and their isosteres is no longer an accessory but a central pillar of modern research. From establishing the fundamental electronic structure with DFT to predicting biological activity through molecular docking, these in silico techniques provide profound insights that rationalize experimental observations and guide future discovery efforts. They allow for the rapid, cost-effective screening of ideas, the prioritization of synthetic targets, and the development of a deep, mechanistic understanding of structure-activity and structure-property relationships.

The future of this field will likely see an increased synergy with artificial intelligence and machine learning to build predictive QSAR models on a larger scale. More advanced techniques like molecular dynamics (MD) simulations will offer a more dynamic picture of ligand-receptor interactions, accounting for protein flexibility and the role of solvent, thereby refining the insights gained from static docking models. As computational power continues to grow, these methods will become even more integral to the design of the next generation of therapeutics and advanced materials based on this remarkable heterocyclic scaffold.

References

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Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Bromopyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyrazine Scaffolds

The pyrazolo[1,5-a]pyrazine core is a privileged heterocyclic scaffold frequently encountered in medicinal chemistry and drug discovery.[1] Its unique electronic properties and spatial arrangement allow for diverse interactions with biological targets, making it a cornerstone for the development of novel therapeutics, particularly as protein kinase inhibitors in oncology.[1] The ability to functionalize this core at specific positions is paramount for generating compound libraries and optimizing pharmacological properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for creating carbon-carbon bonds, offering a powerful tool for the late-stage functionalization of such heterocyclic systems.[2][3]

This document provides a detailed guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura cross-coupling reaction with 3-Bromopyrazolo[1,5-a]pyrazine. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and discuss key aspects of reaction optimization and troubleshooting to ensure successful and reproducible outcomes.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or ester) with an organohalide.[3] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The cycle begins with a low-valent palladium(0) complex, which inserts into the carbon-bromine bond of the 3-Bromopyrazolo[1,5-a]pyrazine. This step forms a new palladium(II) intermediate.[2] The reactivity order for the halide is generally I > Br > OTf >> Cl.[3]

  • Transmetalation: In this crucial step, the organic group from the boronic acid (or its derivative) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the organoboron species.[6] The choice of base is critical and can significantly impact the reaction's success.[7]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the pyrazolo[1,5-a]pyrazine and the organic group from the boronic acid. The desired product is released, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[4][5]

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants cluster_products Product ArylHalide 3-Bromopyrazolo[1,5-a]pyrazine BoronicAcid Organoboronic Acid (R-B(OH)₂) Product 3-Substituted Pyrazolo[1,5-a]pyrazine

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust starting point for the Suzuki-Miyaura cross-coupling of 3-Bromopyrazolo[1,5-a]pyrazine with various aryl and heteroaryl boronic acids. As with any reaction, optimization may be necessary for specific substrates.[8][9][10]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Bromopyrazolo[1,5-a]pyrazine≥95%Commercially AvailableStore under inert atmosphere.[11][12]
Aryl/Heteroarylboronic Acid≥97%Commercially AvailableStability can vary; consider using boronate esters for less stable variants.[13]
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Catalyst GradeCommercially AvailableAir-sensitive; handle under inert gas.
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Ligand GradeCommercially AvailableAir-sensitive; handle under inert gas.
Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%Commercially AvailableShould be finely powdered and dried before use.
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableUse from a freshly opened bottle or dried over molecular sieves.
Deionized WaterHigh PurityIn-houseDegas thoroughly before use.
Round-bottom flask-Standard lab supplierFlame-dried before use.
Magnetic stir bar-Standard lab supplier-
Condenser-Standard lab supplier-
Inert gas supply (Nitrogen or Argon)High Purity--
Syringes and needles-Standard lab supplier-
Reaction Setup and Procedure

Experimental_Workflow start Start reagents 1. Add Solids to Flame-Dried Flask (3-Bromopyrazolo[1,5-a]pyrazine, Boronic Acid, K₃PO₄, Pd₂(dba)₃, XPhos) start->reagents inert 2. Evacuate and Backfill with Inert Gas (3x) reagents->inert solvents 3. Add Degassed Solvents (1,4-Dioxane and Water) inert->solvents reaction 4. Heat Reaction Mixture (e.g., 80-100 °C) solvents->reaction monitor 5. Monitor Progress by TLC or LC-MS reaction->monitor workup 6. Aqueous Workup (Cool, Dilute with Water, Extract with Organic Solvent) monitor->workup purify 7. Purify by Column Chromatography workup->purify characterize 8. Characterize Product (NMR, MS) purify->characterize end End characterize->end

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-Bromopyrazolo[1,5-a]pyrazine (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv), and finely powdered potassium phosphate (2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst, such as Pd₂(dba)₃ (1-2 mol%), and the phosphine ligand, such as XPhos (2-4 mol%). The use of pre-catalysts like XPhos Pd G2 or G3 can also be considered for convenience and improved reactivity.[14][15]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe. A common solvent ratio is 4:1 to 10:1 dioxane:water.[16] The total solvent volume should be sufficient to ensure all reagents are dissolved at the reaction temperature.

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at a temperature ranging from 80 °C to 100 °C. The optimal temperature may vary depending on the reactivity of the boronic acid.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Optimization and Troubleshooting

The success of the Suzuki-Miyaura coupling, especially with nitrogen-containing heterocycles, can be sensitive to several parameters.[16][17][18] The following table outlines common challenges and provides evidence-based strategies for optimization and troubleshooting.

Observation/Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently basic conditions- Poor solubility of reagents- Use a fresh batch of palladium catalyst and ligand.- Consider using a stronger base such as Cs₂CO₃ or K₂CO₃.[7]- Try a different solvent system, such as DMF, toluene/water, or THF/water.[2][19]
Debromination of Starting Material - Presence of water and base can lead to protodeboronation of the boronic acid, followed by reduction of the aryl halide.- Use anhydrous conditions with a base like KF.[6]- Employ a more robust boronate ester (e.g., pinacol ester) instead of the boronic acid.[13][20]
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture.- Use of a Pd(II) precatalyst without a proper reductant.- Ensure the reaction setup is thoroughly degassed and maintained under a positive pressure of inert gas.[2]- Add a small amount of a reducing agent if using a Pd(II) source.
Hydrolysis of Functional Groups - Strongly basic conditions can hydrolyze esters or other sensitive functionalities.- Use a milder base such as K₂CO₃ or KF.[6][7]- Reduce the reaction temperature and extend the reaction time.
Difficulty with Heteroaryl Boronic Acids - Nitrogen-containing heterocycles can coordinate to the palladium center, inhibiting catalysis.- Use ligands specifically designed for heteroaryl couplings, such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos).[21][22][23]- A slightly higher catalyst loading (e.g., 2-5 mol%) may be beneficial.[16]

Conclusion

The Suzuki-Miyaura cross-coupling of 3-Bromopyrazolo[1,5-a]pyrazine is a highly effective method for the synthesis of diverse libraries of substituted pyrazolo[1,5-a]pyrazines. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields and reproducible results. The provided protocol serves as a validated starting point, and the troubleshooting guide offers practical solutions to common challenges encountered in the laboratory. This powerful synthetic tool will undoubtedly continue to accelerate the discovery and development of novel chemical entities for various applications, particularly in the realm of medicinal chemistry.

References

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  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • American Chemical Society. (2018, March 15). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

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  • ResearchGate. (2025, August 7). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]

  • American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]

  • Semantic Scholar. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. [Link]

  • American Chemical Society. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

  • American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

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  • ResearchGate. Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),.... [Link]

  • ResearchGate. (2025, August 5). Pyrazolo[1,5-a][3][4][8]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. [Link]

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • ResearchGate. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. [Link]

  • Royal Society of Chemistry. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. [Link]

  • PubMed Central. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles.... [Link]

  • Semantic Scholar. Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. [Link]

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Sources

Application Notes & Protocols: Buchwald-Hartwig Amination of 3-Bromopyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyrazine Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold and its aza-bioisostere, the pyrazolo[1,5-a]pyrazine core, are privileged structures in medicinal chemistry and drug development.[1] These nitrogen-rich heterocyclic systems are integral to a multitude of biologically active molecules, serving as inhibitors for various protein kinases and demonstrating potential as anticancer agents.[1][2] The ability to functionalize this core, particularly through the installation of amino groups, is critical for modulating pharmacological properties such as potency, selectivity, and solubility.

The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for constructing carbon-nitrogen (C–N) bonds in modern organic synthesis.[3][4] It offers a significant advantage over traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions or are limited by the electronic nature of the substrate.[3] This guide provides a detailed examination of the application of the Buchwald-Hartwig amination to 3-Bromopyrazolo[1,5-a]pyrazine, a challenging yet valuable transformation for generating libraries of novel drug candidates.

Part 1: The Catalytic Heart of the Reaction

The Palladium-Catalyzed Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The cycle is generally understood to comprise three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][8]

  • Oxidative Addition : A low-valent Pd(0) complex, coordinated to phosphine or N-heterocyclic carbene (NHC) ligands, reacts with the aryl halide (3-Bromopyrazolo[1,5-a]pyrazine). The palladium atom inserts into the carbon-bromine bond, forming a new Pd(II) intermediate.[9] This is often the rate-determining step of the cycle.[8][10]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center, typically displacing the halide. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[11]

  • Reductive Elimination : The C–N bond is formed as the desired 3-amino-pyrazolo[1,5-a]pyrazine product is expelled from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][10]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs pd0 LₙPd(0) pd_oxidative L₂Pd(II)(Ar)(Br) pd0->pd_oxidative Oxidative Addition pd_amido L₂Pd(II)(Ar)(NR¹R²) pd_oxidative->pd_amido Amine Coordination & Deprotonation pd_amido->pd0 Reductive Elimination Product Product pd_amido->Product Salt [Base-H]⁺Br⁻ pd_amido->Salt ArBr 3-Bromopyrazolo[1,5-a]pyrazine ArBr->pd_oxidative Amine R¹R²NH Amine->pd_amido Base Base Base->pd_amido caption Fig 1. Generalized Buchwald-Hartwig Catalytic Cycle.

Caption: Fig 2. Step-by-step experimental workflow.

Detailed Step-by-Step Protocol

Materials:

  • 3-Bromopyrazolo[1,5-a]pyrazine (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., BrettPhos Pd G3, 1-5 mol%)

  • Base (e.g., NaOtBu, 2.0 equiv)

  • Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane, 0.1-0.2 M)

  • Inert atmosphere (Argon or Nitrogen)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%) and the base (e.g., NaOtBu, 2.0 mmol).

  • Seal the vessel and evacuate and backfill with inert gas (e.g., Argon) three times.

  • Under a positive pressure of inert gas, add 3-Bromopyrazolo[1,5-a]pyrazine (1.0 mmol).

  • Add the anhydrous solvent (e.g., Toluene, 5 mL).

  • Add the amine (1.2 mmol) via syringe.

  • Seal the vessel tightly and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). [6]7. Stir the reaction mixture vigorously for the specified time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully by adding water. Dilute with an organic solvent like ethyl acetate.

  • Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. 11. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. 12. Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-amino-pyrazolo[1,5-a]pyrazine product.

Reaction Optimization

For any new substrate-amine combination, optimization is key. A Design of Experiments (DoE) approach can efficiently identify the optimal conditions. [12]The following table outlines key parameters to screen.

Parameter Variable 1 Variable 2 Variable 3 Rationale/Comment
Catalyst System BrettPhos Pd G3RuPhos Pd G2Pd₂(dba)₃ / tBuBrettPhosMatch ligand to amine type (primary vs. secondary). [8]Precatalysts are often more reliable.
Base NaOtBuK₃PO₄Cs₂CO₃Stronger bases often lead to faster reactions but may not be compatible with all functional groups.
Solvent Toluene1,4-DioxanetBuOHSolvent can influence catalyst stability and solubility of the base.
Temperature 80 °C100 °C120 °CHigher temperatures may be needed for less reactive amines or with weaker bases. [6]
Troubleshooting Guide
Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidation).2. Insufficiently strong base.3. Low reaction temperature.4. Catalyst inhibition by substrate.1. Ensure rigorous inert atmosphere technique.2. Switch to a stronger base (e.g., K₃PO₄ to NaOtBu).3. Increase reaction temperature.4. Screen different ligands (e.g., more sterically hindered ones like tBuBrettPhos).
Formation of Side Products 1. Hydrodehalogenation (replacement of Br with H).2. Dimerization or other side reactions.1. This can occur with certain bases; screen alternative bases.2. Lower the reaction temperature or catalyst loading. Ensure a proper ligand-to-metal ratio.
Inconsistent Yields 1. Variable quality of reagents/solvents.2. Inefficient stirring (especially with insoluble bases).1. Use high-purity, anhydrous solvents and fresh reagents. Use a precatalyst for consistency.2. Increase stirring rate or consider a more soluble base system. [6]

References

  • Buchwald–Hartwig amination. In: Wikipedia; 2023. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Fors, B. P., et al. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Org Lett. 2014;16(3):832-5. [Link]

  • Singleton, J. T., et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. 2021;11(1):255-263. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Fors, B. P., et al. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health. [Link]

  • Ray, U., et al. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. 2022;122(6):6391-6453. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Dorel, R., et al. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. 2019;58(31):10424-10434. [Link]

  • Martin, A. R. 1.2.3 The Buchwald–Hartwig Reaction. N-Heterocyclic Carbenes in Catalytic Organic Synthesis 1. 2017. [Link]

  • Dorel, R., et al. The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. [Link]

  • Anderson, K. W., et al. Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. 2006;8(14):2905-2908. [Link]

  • Li, Y., et al. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. 2020;5(34):21835-21845. [Link]

  • Li, Y., et al. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. 2020;5(34):21835-21845. [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed. [Link]

  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate. [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Research With Rutgers. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]

  • Li, Y., et al. (PDF) Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ResearchGate. [Link]

  • NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides. ResearchGate. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Abdelriheem, A. Y., et al. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. 2017;11(1):59. [Link]

  • Abdelriheem, A. Y., et al. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. PubMed Central. [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. National Institutes of Health. [Link]

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... ResearchGate. [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. [Link]

  • Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. PubMed. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. National Institutes of Health. [Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles. [Link]

Sources

The Versatile Virtuoso: 3-Bromopyrazolo[1,5-a]pyrazine as a Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Power of a Well-Placed Bromine

In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyrazine core is a rising star. Its rigid, bicyclic structure, rich in nitrogen atoms, provides a unique three-dimensional arrangement for interacting with biological targets, making it a "privileged scaffold" in the design of novel therapeutics. This framework is particularly prominent in the development of kinase inhibitors, a critical class of drugs for oncology and inflammatory diseases. The strategic placement of a bromine atom at the 3-position transforms this promising scaffold into a versatile and powerful building block for library synthesis and lead optimization. The C-Br bond serves as a synthetic linchpin, enabling a wide array of palladium-catalyzed cross-coupling reactions to introduce diverse molecular fragments, thereby allowing for a systematic exploration of the chemical space around the core. This guide provides a detailed exploration of the applications and protocols for leveraging 3-Bromopyrazolo[1,5-a]pyrazine in drug discovery campaigns.

Core Properties and Reactivity

3-Bromopyrazolo[1,5-a]pyrazine (CAS 53902-93-5) is a stable, crystalline solid at room temperature. The electron-withdrawing nature of the pyrazine ring and the adjacent pyrazole nitrogen atoms renders the C3-Br bond susceptible to oxidative addition by palladium(0), a key step in many cross-coupling reactions. This inherent reactivity makes it an ideal substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the facile formation of C-C, C-N, and C-C (alkyne) bonds, respectively.

PropertyValue
Molecular Formula C₆H₄BrN₃
Molecular Weight 198.02 g/mol
Appearance Off-white to yellow solid
CAS Number 53902-93-5

Strategic Applications in Kinase Inhibitor Design

The pyrazolo[1,5-a]pyrazine scaffold is a bioisostere of purine, a core component of many endogenous ligands for kinases. This structural mimicry allows molecules built upon this scaffold to effectively compete for the ATP-binding site of various kinases. By utilizing 3-Bromopyrazolo[1,5-a]pyrazine, medicinal chemists can systematically decorate the 3-position with a variety of substituents to probe the intricate pockets of the kinase active site, optimizing for potency and selectivity.

G cluster_0 Drug Discovery Workflow A 3-Bromopyrazolo[1,5-a]pyrazine (Starting Material) B Suzuki Coupling (Aryl/Heteroaryl Groups) A->B C Buchwald-Hartwig Amination (Amine Linkages) A->C D Sonogashira Coupling (Alkynyl Moieties) A->D E Library of Diverse Analogs B->E C->E D->E F SAR Studies & Lead Optimization (Kinase Inhibition) E->F

Caption: Workflow for generating diverse kinase inhibitors.

Experimental Protocols: A Guide to Key Transformations

The following protocols are designed to be robust starting points for the functionalization of 3-Bromopyrazolo[1,5-a]pyrazine. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of biaryl and heteroaryl-aryl linkages.[1] This protocol is adapted from successful couplings on structurally similar 3-bromo-pyrazolo[1,5-a]pyrimidines.[2]

Rationale for Conditions:

  • Catalyst: A palladium catalyst with a bulky phosphine ligand like XPhos is chosen to promote the oxidative addition of the electron-deficient heteroaryl bromide and prevent catalyst deactivation.[2]

  • Base: A moderately strong inorganic base like potassium carbonate is used to activate the boronic acid while minimizing potential side reactions with sensitive functional groups.[1]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is employed to solubilize both the organic and inorganic reaction components.

G Start Reaction Setup (Inert Atmosphere) Reagents Add: - 3-Bromopyrazolo[1,5-a]pyrazine - Arylboronic Acid - Pd Catalyst & Ligand - Base Start->Reagents Solvent Add Degassed Solvent/Water Mixture Reagents->Solvent Heat Heat Reaction (e.g., 80-100 °C) Solvent->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product 3-Aryl-pyrazolo[1,5-a]pyrazine Purify->Product

Caption: Suzuki-Miyaura experimental workflow.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add 3-Bromopyrazolo[1,5-a]pyrazine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), a palladium catalyst such as XPhos Pd G2 (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 2 to 16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

ParameterRecommended ConditionRationale
Palladium Catalyst XPhos Pd G2 / Pd(dppf)Cl₂Efficient for heteroaryl halides
Ligand XPhos / dppfBulky, electron-rich ligands promote catalysis
Base K₂CO₃ / Cs₂CO₃Effective for boronic acid activation
Solvent 1,4-Dioxane/Water (4:1)Good solubility for reactants
Temperature 90-110 °CPromotes reaction without degradation
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for installing a diverse range of primary and secondary amines, which are crucial for modulating physicochemical properties and forming key hydrogen bond interactions with protein targets.[3]

Rationale for Conditions:

  • Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a specialized biarylphosphine ligand (e.g., BINAP or a Buchwald-type ligand) is highly effective for C-N bond formation.[3]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.[4]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic intermediates.

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 3-Bromopyrazolo[1,5-a]pyrazine (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), a suitable phosphine ligand (e.g., BINAP, 0.06 mmol, 6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a dry Schlenk tube.

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling for C-C (Alkyne) Bond Formation

The Sonogashira coupling introduces a rigid alkynyl linker, which can be used to probe deeper pockets within a binding site or as a handle for further functionalization, such as in click chemistry.[5][6]

Rationale for Conditions:

  • Dual Catalysis: This reaction employs a palladium catalyst to activate the aryl halide and a copper(I) co-catalyst to activate the terminal alkyne.[6]

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is used to scavenge the HBr formed during the reaction and to facilitate the formation of the copper acetylide intermediate.[5]

  • Solvent: A polar aprotic solvent like DMF or THF is typically used.

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask, add 3-Bromopyrazolo[1,5-a]pyrazine (1.0 mmol, 1.0 equiv), the terminal alkyne (1.5 mmol, 1.5 equiv), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent and Base Addition: Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate and remove the solvent in vacuo.

  • Purification: Purify the product by column chromatography.

Conclusion and Future Outlook

3-Bromopyrazolo[1,5-a]pyrazine is a high-potential building block for the construction of diverse and medicinally relevant compound libraries. Its predictable reactivity in key palladium-catalyzed cross-coupling reactions allows for the systematic and efficient exploration of structure-activity relationships. The protocols outlined in this guide provide a solid foundation for researchers to unlock the potential of this versatile scaffold in their drug discovery programs. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the strategic application of such well-designed building blocks will be paramount in the quest for the next generation of medicines.

References

Application Notes and Protocols: Palladium-Catalyzed Functionalization of the Pyrazolo[1,5-a]pyrazine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyrazine Scaffold - A Privileged Core in Modern Drug Discovery

The pyrazolo[1,5-a]pyrazine structural motif, a fused nitrogen-containing heterocycle, has emerged as a cornerstone in medicinal chemistry and drug development.[1] Its rigid, planar structure and versatile periphery for chemical modification make it a privileged scaffold for designing targeted therapeutics.[2][3] Compounds bearing this core have demonstrated a wide array of biological activities, including potent inhibition of various protein kinases, positioning them as promising candidates for anticancer, anti-inflammatory, and antiviral agents.[4][5][6]

The ability to precisely and efficiently decorate the pyrazolo[1,5-a]pyrazine core is paramount for extensive structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions have become the most powerful and versatile tools for this purpose, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high functional group tolerance and predictability.[4][7][8] This guide provides an in-depth overview of key palladium-catalyzed functionalization strategies for the pyrazolo[1,5-a]pyrazine core, complete with mechanistic insights and detailed, field-proven protocols for researchers in organic synthesis and drug discovery.

I. The Engine of Innovation: Understanding the Palladium Catalytic Cycle

At the heart of these transformations lies the palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[7] A generalized catalytic cycle provides a fundamental framework for understanding various cross-coupling reactions.[8][9]

The cycle typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (or triflate), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[7][9]

  • Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings): The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, or an amine coordinates to the palladium.[7][9]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, which then re-enters the cycle.[7][10]

Generic Palladium Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)L2-X Ar-Pd(II)(L)2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation / Amine Coordination Ar-Pd(II)L2-R Ar-Pd(II)(L)2-R/NR'R'' Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-R Ar-R / Ar-NR'R'' (Product) Ar-Pd(II)L2-R->Ar-R Reductive_Elimination->Pd(0)L2 Ar-X Ar-X Ar-X->Oxidative_Addition R-M R-M / HNR'R'' R-M->Transmetalation

Caption: Generalized Palladium Cross-Coupling Cycle.

II. C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, commercial availability of a vast array of boronic acids and esters, and the generally non-toxic nature of its boron-based byproducts.[9][11] This reaction is exceptionally well-suited for introducing aryl and heteroaryl moieties onto the pyrazolo[1,5-a]pyrazine scaffold.[12][13][14]

Mechanistic Rationale

The choice of catalyst, ligand, and base is critical for a successful Suzuki coupling.

  • Palladium Pre-catalyst: Pd(PPh₃)₄, Pd(OAc)₂, and pre-formed palladacycles like XPhosPdG2 are commonly used.[11][12] The pre-catalyst is reduced in situ to the active Pd(0) species.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphines like XPhos or SPhos enhance the rate of both oxidative addition and reductive elimination, which can be sluggish for electron-rich heterocycles.[12]

  • Base: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is essential for the transmetalation step. It activates the organoboron species, forming a more nucleophilic borate complex that facilitates the transfer of the organic group to the palladium center.

Suzuki-Miyaura Coupling cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd(0) Pd(0) OxAdd Oxidative Addition Pd(0)->OxAdd Ar-X Trans Transmetalation OxAdd->Trans Ar-Pd(II)-X RedEl Reductive Elimination Trans->RedEl Ar-Pd(II)-R' RedEl->Pd(0) Ar-R' R'B(OH)2 R'B(OH)2 R'B(OH)2->Trans Base Base (e.g., K2CO3) Base->Trans

Caption: Catalytic Cycle for the Suzuki-Miyaura Reaction.

Application Protocol: 3-Arylation of 3-Bromo-pyrazolo[1,5-a]pyrazine

This protocol provides a general method for the Suzuki-Miyaura coupling of a 3-bromo-pyrazolo[1,5-a]pyrazine with an arylboronic acid.

Materials:

  • 3-Bromo-pyrazolo[1,5-a]pyrazine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • XPhos Pd G2 (1-5 mol%)

  • XPhos (1-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v)

  • Microwave vial or round-bottom flask with condenser

  • Nitrogen or Argon source

Procedure:

  • Inert Atmosphere: To a microwave vial or oven-dried round-bottom flask, add the 3-bromo-pyrazolo[1,5-a]pyrazine, arylboronic acid, XPhos Pd G2, XPhos, and K₂CO₃.

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times. Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction:

    • Microwave: Seal the vial and heat in a microwave reactor to 100-120 °C for 15-60 minutes.[11][12] Monitor the reaction by TLC or LC-MS.

    • Conventional Heating: Heat the mixture under reflux (approx. 100 °C) for 2-16 hours, monitoring for completion.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-pyrazolo[1,5-a]pyrazine.

ParameterConditionRationale
Catalyst XPhos Pd G2 / XPhosHighly active pre-catalyst/ligand system for challenging heteroaryl couplings, often preventing debromination.[11][12]
Base K₂CO₃Effective base for activating the boronic acid; other bases like Cs₂CO₃ can be used for less reactive partners.
Solvent Dioxane/WaterThe aqueous component is crucial for dissolving the base and facilitating the formation of the active borate species.
Temperature 100-120 °CProvides sufficient thermal energy to overcome activation barriers, with microwave irradiation often accelerating the reaction.[12]

III. C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds, a common linkage in pharmaceuticals.[10] This reaction allows for the coupling of halo-pyrazolo[1,5-a]pyrazines with a wide variety of primary and secondary amines under relatively mild conditions.[15]

Mechanistic Rationale

The catalytic cycle is similar to the Suzuki coupling but differs in the nucleophilic partner.[10]

  • Ligand Selection: The choice of ligand is paramount. Sterically hindered, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos) are often required.[2][15] These ligands promote the reductive elimination step, which is often rate-limiting, and prevent unproductive side reactions like β-hydride elimination.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine after it coordinates to the palladium(II) center, forming a palladium-amido complex. Common bases include sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu).[16]

Buchwald-Hartwig Amination cluster_buchwald Buchwald-Hartwig Catalytic Cycle Pd(0) Pd(0) OxAdd Oxidative Addition Pd(0)->OxAdd Ar-X AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Ar-Pd(II)-X RedEl Reductive Elimination AmineCoord->RedEl Ar-Pd(II)-NR'R'' RedEl->Pd(0) Ar-NR'R'' HNR'R'' HNR'R'' HNR'R''->AmineCoord Base Base (e.g., NaOtBu) Base->AmineCoord

Caption: Catalytic Cycle for the Buchwald-Hartwig Amination.

Application Protocol: 7-Amination of 7-Chloro-pyrazolo[1,5-a]pyrazine

This protocol describes a general procedure for the amination of a 7-chloro-pyrazolo[1,5-a]pyrazine. The chlorine at the C7 position is often highly reactive towards nucleophilic substitution, making it an excellent handle for this transformation.[14]

Materials:

  • 7-Chloro-pyrazolo[1,5-a]pyrazine derivative (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • Xantphos (2-6 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)

  • Solvent: Toluene or o-Xylene

  • Microwave vial or Schlenk tube

Procedure:

  • Inert Atmosphere: In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a microwave vial or Schlenk tube.

  • Reagent Addition: Add the 7-chloro-pyrazolo[1,5-a]pyrazine and the amine, followed by the anhydrous, degassed solvent.

  • Reaction:

    • Microwave: Seal the vial and heat in a microwave reactor to 100-140 °C for 20-90 minutes.[15]

    • Conventional Heating: Seal the Schlenk tube and heat in a pre-heated oil bath at 100-120 °C for 4-24 hours.

  • Work-up: After cooling, dilute the reaction mixture with a suitable solvent like dichloromethane (DCM) or ethyl acetate. Filter through a pad of Celite to remove palladium residues. Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: Purify the residue by flash column chromatography or preparative HPLC to obtain the pure 7-amino-pyrazolo[1,5-a]pyrazine product.

ParameterConditionRationale
Catalyst System Pd₂(dba)₃ / XantphosA robust system for C-N coupling. Xantphos is a bidentate ligand with a large bite angle, facilitating reductive elimination.[15]
Base Cs₂CO₃ / NaOtBuCs₂CO₃ is a milder base suitable for many amines; the stronger NaOtBu may be required for less reactive or hindered amines.
Solvent Toluene / o-XyleneHigh-boiling, non-polar aprotic solvents are ideal for this transformation.
Temperature 100-140 °CElevated temperatures are typically necessary to drive the reaction to completion.

IV. Direct C-H Activation/Arylation

Direct C-H activation is an increasingly important strategy that offers a more atom-economical approach to functionalization, avoiding the need for pre-halogenation of the heterocyclic core.[17] For pyrazolo[1,5-a]pyrazines, palladium-catalyzed C-H arylation has been shown to be a viable method for installing aryl groups, often with high regioselectivity.[1][18]

Mechanistic Considerations

C-H activation can proceed through several pathways, but a common one for electron-rich heterocycles is a concerted metalation-deprotonation (CMD) mechanism.[19]

  • Catalyst and Oxidant: A simple palladium salt like Pd(OAc)₂ is often sufficient.[1][18] The reaction requires an oxidant to regenerate the active catalytic species. Silver salts (e.g., AgOAc, Ag₂CO₃) are frequently used for this purpose.[1][20][21] The silver salt can also act as a halide scavenger when using aryl halides as the coupling partner.

  • Regioselectivity: The inherent electronic properties of the pyrazolo[1,5-a]pyrazine ring direct the C-H activation. The C7 position is often the most electronically activated and sterically accessible site for functionalization.[1][22]

Direct_CH_Arylation cluster_cha Direct C-H Arylation (Conceptual) Pd(II) Pd(II)X2 CMD Concerted Metalation- Deprotonation (CMD) Pd(II)->CMD Pyrazolo[1,5-a]pyrazine Palladacycle Pyrazolo-Pd(II) Intermediate CMD->Palladacycle Coupling Reaction with Ar-I / Oxidant Palladacycle->Coupling RedEl Reductive Elimination Coupling->RedEl Ar-Pd(II)-Pyrazolo Pd(0) Pd(0) RedEl->Pd(0) Ar-Pyrazolo Pd(0)->Pd(II) Oxidant (e.g., AgOAc)

Caption: Conceptual Pathway for Direct C-H Arylation.

Application Protocol: C7-Arylation of Pyrazolo[1,5-a]pyrazine with Aryl Iodides

This protocol outlines a ligand-free method for the direct arylation of the C7 position of a pyrazolo[1,5-a]pyrazine core.[1]

Materials:

  • Pyrazolo[1,5-a]pyrazine derivative (1.0 equiv)

  • Aryl iodide (2.0-3.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (5-10 mol%)

  • Silver(I) Acetate (AgOAc) or Silver(I) Carbonate (Ag₂CO₃) (2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dimethylacetamide (DMA)

  • Sealed reaction tube

Procedure:

  • Setup: To a sealable reaction tube, add the pyrazolo[1,5-a]pyrazine, aryl iodide, Pd(OAc)₂, and the silver salt.

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction: Seal the tube tightly and place it in a pre-heated oil bath or heating block at 90-120 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with DCM and filter through Celite to remove metal salts. Wash the filtrate with saturated aqueous sodium bicarbonate solution, then brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: Purify the crude product via flash column chromatography to isolate the C7-arylated product.

ParameterConditionRationale
Catalyst Pd(OAc)₂A simple, effective palladium(II) source for C-H activation cycles.[1][18]
Additive/Oxidant AgOAc / Ag₂CO₃Acts as both an oxidant to regenerate the active Pd(II) catalyst and as a halide scavenger.[1][22]
Solvent DCE / DMAPolar aprotic solvents that can effectively solvate the reaction components at elevated temperatures.
Aryl Partner Aryl IodideAryl iodides are typically more reactive than bromides or chlorides in C-H activation reactions.

V. Conclusion and Future Outlook

Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of the pyrazolo[1,5-a]pyrazine core. The Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and direct C-H arylation provide a robust and versatile toolkit for medicinal chemists to rapidly generate libraries of analogues for drug discovery programs. Understanding the underlying mechanisms and the critical role of ligands, bases, and reaction conditions is key to successfully applying these powerful synthetic methods. As catalyst technology continues to advance, we can anticipate the development of even more efficient, selective, and sustainable methods for modifying this privileged heterocyclic scaffold.

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Sources

Application Notes and Protocols for the C-3 Arylation of the Pyrazolo[1,5-a]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazolo[1,5-a]pyrazine Scaffold in Modern Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and spatial arrangement allow for diverse biological activities, including kinase inhibition, making it a "privileged scaffold" in drug design.[1][3] The ability to functionalize specific positions of this core structure is paramount for modulating pharmacological properties. Direct C-H arylation has emerged as a powerful and atom-economical strategy for forging carbon-carbon bonds, bypassing the need for pre-functionalized starting materials.[4][5] This application note provides a detailed protocol and mechanistic insights for the palladium-catalyzed C-3 arylation of the pyrazolo[1,5-a]pyrazine scaffold, a key transformation for expanding the chemical space around this important core.

Principle of the Method: Palladium-Catalyzed Direct C-H Arylation

The C-3 position of the pyrazolo[1,5-a]pyrazine ring system is amenable to direct arylation through a palladium-catalyzed C-H activation mechanism. This transformation typically involves a palladium(II) catalyst, a suitable ligand, a base, and an aryl halide coupling partner. The reaction proceeds via a proposed catalytic cycle involving coordination of the palladium catalyst to the heterocycle, C-H bond activation/cleavage to form a palladacycle intermediate, oxidative addition of the aryl halide, and subsequent reductive elimination to furnish the C-3 arylated product and regenerate the active catalyst.[6][7] The choice of ligands, bases, and additives is crucial for achieving high regioselectivity and yield.[8][9]

Experimental Protocol: Representative C-3 Arylation of a Pyrazolo[1,5-a]pyrazine Derivative

This protocol describes a general procedure for the palladium-catalyzed C-3 arylation of a substituted pyrazolo[1,5-a]pyrazine with an aryl bromide.

Materials and Reagents:

  • Substituted pyrazolo[1,5-a]pyrazine (1.0 equiv)

  • Aryl bromide (1.5 - 2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)

  • Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand (10-20 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv), dried thoroughly before use.[10]

  • Pivalic acid (PivOH) (20-30 mol%)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or p-xylene)

Equipment:

  • Schlenk tube or microwave vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon) supply

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere, add the substituted pyrazolo[1,5-a]pyrazine (1.0 equiv), aryl bromide (1.5-2.0 equiv), palladium(II) acetate (5-10 mol%), phosphine ligand (10-20 mol%), and potassium carbonate or cesium carbonate (2.0-3.0 equiv).

    • Expert Insight: The choice between K₂CO₃ and Cs₂CO₃ can significantly impact the reaction outcome. Cs₂CO₃ is generally more soluble in organic solvents and can be more effective, a phenomenon sometimes referred to as the "cesium effect," but K₂CO₃ is a more economical option.[11][12][13] Thoroughly drying the base is critical to prevent side reactions.

  • Addition of Pivalic Acid and Solvent: Add pivalic acid (20-30 mol%) to the reaction mixture. Then, add the anhydrous, degassed solvent.

    • Causality Explained: Pivalic acid is a crucial additive that can act as a proton shuttle, facilitating the C-H activation step via a concerted metalation-deprotonation (CMD) pathway.[14][15][16] This can significantly lower the activation energy of the C-H bond cleavage.

  • Reaction Execution: Seal the vessel and heat the reaction mixture with vigorous stirring at the desired temperature (typically 100-140 °C) for the specified time (12-24 hours). The optimal temperature and time should be determined through preliminary optimization experiments.

  • Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Filter the mixture through a pad of celite to remove inorganic salts. Wash the celite pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure C-3 arylated pyrazolo[1,5-a]pyrazine.

Visualization of the Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Add Pyrazolo[1,5-a]pyrazine, Aryl Bromide, Pd(OAc)₂, Ligand, Base B Add Pivalic Acid & Solvent A->B Under N₂/Ar C Heat under Inert Atmosphere (100-140 °C, 12-24h) B->C D Cool & Dilute C->D E Filter through Celite D->E F Concentrate E->F G Column Chromatography F->G H Pure C-3 Arylated Product G->H

Caption: General workflow for the C-3 arylation of the pyrazolo[1,5-a]pyrazine scaffold.

Mechanistic Considerations: The Catalytic Cycle

The direct C-3 arylation is proposed to proceed through a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. The concerted metalation-deprotonation (CMD) mechanism is often invoked as a key step in the C-H activation of such electron-deficient heterocycles.[17]

G A Pd(II) Catalyst B Coordination Complex A->B + Pyrazolo[1,5-a]pyrazine C Palladacycle Intermediate (C-H Activation) B->C Concerted Metalation- Deprotonation (CMD) -H⁺ D Pd(IV) Intermediate C->D + Ar-X (Oxidative Addition) D->A Reductive Elimination E C-3 Arylated Product D->E:w

Caption: Proposed catalytic cycle for the palladium-catalyzed C-3 arylation.

Data Presentation: Scope and Optimization

The following table summarizes representative conditions and outcomes for the C-H arylation of pyrazolo[1,5-a]azine systems, providing a basis for optimizing the C-3 arylation of the pyrazolo[1,5-a]pyrazine scaffold.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseAdditiveSolventTemp (°C)Yield (%)Reference
14-IodoanisolePd(OAc)₂ (10)P(tBu)₃ (20)Cs₂CO₃-Toluene110N/A[18]
24-BromoacetophenonePd(OAc)₂ (5)PPh₃ (10)Bu₄NOAc-Toluene10086[17]
3Aryl IodidePd(OAc)₂NoneAg₂CO₃-N/AN/AModest-Good[19][20]
4(Hetero)aryl ChloridePd(OAc)₂ (10)PCy₃·HBF₄ (20)K₂CO₃-p-Xylene140-160Good[21][22]
5Aryl BromidePd(OAc)₂PCy₃Cs₂CO₃PivOHToluene110Good[16]

Note: Yields are for related pyrazolo[1,5-a]azine systems and serve as a guide. Optimization for specific pyrazolo[1,5-a]pyrazine substrates is recommended.

Troubleshooting and Further Considerations

  • Low Yield: If the yield is low, consider screening different phosphine ligands (e.g., Buchwald-type ligands), bases (e.g., K₃PO₄), and solvents. Increasing the temperature or reaction time may also be beneficial. The purity of the reagents, particularly the dryness of the base and solvent, is critical.

  • Poor Regioselectivity: While C-3 arylation is generally favored in related systems, other positions like C-7 can also be reactive.[23][24] The choice of ligand and additives can influence the regioselectivity. Careful characterization of the product mixture is essential.

  • Substrate Scope: The electronic nature of both the pyrazolo[1,5-a]pyrazine and the aryl halide can affect the reaction efficiency. Electron-withdrawing groups on the aryl halide often facilitate oxidative addition, while the electronic properties of the heterocycle influence the ease of C-H activation.[25][26]

Conclusion

The direct C-3 arylation of the pyrazolo[1,5-a]pyrazine scaffold represents a highly efficient and versatile method for the synthesis of novel derivatives with potential applications in drug discovery. The protocol outlined in this application note, along with the mechanistic insights and optimization guidelines, provides a solid foundation for researchers to explore and expand the chemical diversity of this important class of molecules.

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  • Effect of Cs2CO3 and K2CO3 on the synthesis and isomerization of chromene-2-carboxylate. ResearchGate. [Link]

  • Direct C−H (hetero)arylation of pyrazolo[1,5‐a]pyrazines with (hetero)aryl chlorides. ResearchGate. [Link]

  • Direct C7‐H Arylation of Pyrazolo[1,5‐a]azines with Aryl Chlorides. ResearchGate. [Link]

  • Direct C7-H Arylation of Pyrazolo[1,5-a]azines with Aryl Chlorides. PubMed. [Link]

  • Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. PubMed Central. [Link]

  • Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions. National Institutes of Health. [Link]

  • Dry K2CO3 or Cs2CO3 ? Reddit. [Link]

  • (PDF) Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold. ResearchGate. [Link]

  • ChemInform Abstract: Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold. ResearchGate. [Link]

  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry. [Link]

  • FACILE ONE-POT SYNTHESIS OF PYRAZOLO[1,5-a]PYRAZINE SCAFFOLD. Zhurnal Organichnoi ta Farmatsevtichnoi Khimii. [Link]

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Application of 3-Bromopyrazolo[1,5-a]pyrazine in the Synthesis of Novel PI3Kδ Inhibitors: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of PI3Kδ Inhibition

The Phosphoinositide 3-kinase (PI3K) family of lipid kinases is integral to a multitude of cellular functions, including cell growth, proliferation, differentiation, and survival.[1][2] The class I PI3Ks, comprising isoforms α, β, γ, and δ, have emerged as critical targets in drug discovery. Notably, the δ isoform (PI3Kδ) is predominantly expressed in hematopoietic cells, where it plays a crucial role in the development, activation, and function of immune cells such as B-cells and T-cells.[1][3] Consequently, the targeted inhibition of PI3Kδ represents a highly promising therapeutic strategy for a range of inflammatory and autoimmune diseases, including rheumatoid arthritis and certain hematological malignancies.[3][4]

The pursuit of selective PI3Kδ inhibitors has led to the exploration of diverse chemical scaffolds. Among these, fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines have demonstrated significant potential, yielding compounds with high potency and selectivity.[2][5][6] These bicyclic cores serve as effective bioisosteres for the purine ring of ATP, enabling competitive inhibition at the kinase hinge region. This application note details the strategic use of 3-Bromopyrazolo[1,5-a]pyrazine , a structurally related and commercially available starting material, as a versatile building block for the synthesis of a new class of potential PI3Kδ inhibitors.

The Strategic Advantage of the Pyrazolo[1,5-a]pyrazine Scaffold

The pyrazolo[1,5-a]pyrazine core is an attractive scaffold for kinase inhibitor design for several key reasons:

  • Structural Mimicry: Like the extensively studied pyrazolo[1,5-a]pyrimidine core, it acts as a purine isostere, pre-disposed to interact with the ATP-binding site of kinases.

  • Vectors for Substitution: The pyrazolo[1,5-a]pyrazine ring system presents multiple positions for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

  • Synthetic Tractability: The presence of a bromine atom at the 3-position provides a crucial synthetic handle for introducing diverse chemical moieties through well-established and robust cross-coupling methodologies.

The 3-bromo functional group is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively, with high efficiency and broad functional group tolerance.[7][8]

Synthetic Strategy: Building PI3Kδ Inhibitors from 3-Bromopyrazolo[1,5-a]pyrazine

The proposed synthetic strategy leverages the reactivity of the 3-position of the pyrazolo[1,5-a]pyrazine core to introduce key pharmacophoric elements known to be important for PI3Kδ inhibition. A general synthetic workflow is depicted below, starting from the commercially available 3-Bromopyrazolo[1,5-a]pyrazine. The primary transformations are a Suzuki-Miyaura coupling to install an aryl or heteroaryl group, followed by a Buchwald-Hartwig amination to introduce a solubilizing amine moiety, a common feature in many kinase inhibitors.

G A 3-Bromopyrazolo[1,5-a]pyrazine B Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst) A->B Step 1 C 3-Aryl-pyrazolo[1,5-a]pyrazine Intermediate B->C D Introduction of a second reactive handle (e.g., Chlorination at another position) C->D Optional Functionalization F Buchwald-Hartwig Amination (Amine, Pd Catalyst) C->F Direct Amination (if applicable) E 3-Aryl-X-chloro-pyrazolo[1,5-a]pyrazine D->E E->F Step 2 G Final PI3Kδ Inhibitor Candidate F->G

Caption: General synthetic workflow for PI3Kδ inhibitors from 3-Bromopyrazolo[1,5-a]pyrazine.

Experimental Protocols

The following protocols are representative methodologies for the key cross-coupling reactions, adapted from established procedures for structurally similar heterocyclic systems.[9][10] Researchers should note that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrate combinations.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 3-Bromopyrazolo[1,5-a]pyrazine

This protocol describes the palladium-catalyzed coupling of 3-Bromopyrazolo[1,5-a]pyrazine with a generic arylboronic acid. This step is crucial for introducing moieties that can occupy the affinity pocket of the PI3Kδ enzyme.

Materials:

  • 3-Bromopyrazolo[1,5-a]pyrazine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried Schlenk flask, add 3-Bromopyrazolo[1,5-a]pyrazine, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The mixture should be stirred to ensure homogeneity.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-pyrazolo[1,5-a]pyrazine product.

Causality Behind Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings involving heteroaryl halides.

  • Base: Sodium carbonate is a moderately strong inorganic base, effective for this transformation and compatible with a wide range of functional groups.

  • Solvent System: The dioxane/water mixture is effective at solubilizing both the organic and inorganic reagents. Degassing is critical to prevent oxidation of the palladium catalyst.

Protocol 2: Buchwald-Hartwig Amination of a Halogenated Pyrazolo[1,5-a]pyrazine Intermediate

This protocol outlines the C-N bond formation, a key step to introduce amine side chains that can improve solubility and interact with the solvent-exposed regions of the kinase. This protocol assumes a second halogen (e.g., chlorine) has been installed on the pyrazolo[1,5-a]pyrazine core after the initial Suzuki coupling.

Materials:

  • 3-Aryl-X-chloro-pyrazolo[1,5-a]pyrazine (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene or Dioxane (anhydrous)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried Schlenk flask, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate and backfill the flask with argon or nitrogen.

  • Add anhydrous toluene (or dioxane), followed by the 3-aryl-X-chloro-pyrazolo[1,5-a]pyrazine intermediate and the desired amine.

  • Heat the reaction mixture to 90-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final compound.

Causality Behind Choices:

  • Catalyst/Ligand System: The Pd₂(dba)₃/Xantphos system is highly effective for the amination of electron-deficient heteroaryl chlorides. Xantphos is a bulky, electron-rich ligand that promotes both oxidative addition and reductive elimination steps of the catalytic cycle.[7]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Solvent: Anhydrous aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and to maintain catalyst activity.

Data Presentation: Potential for High-Potency Inhibition

While specific PI3Kδ inhibitors derived from 3-Bromopyrazolo[1,5-a]pyrazine are not yet extensively reported in peer-reviewed literature, data from the closely related pyrazolo[1,5-a]pyrimidine series strongly support the potential of this scaffold. The table below summarizes inhibitory activities for representative compounds from this analogous series, demonstrating the high potency that can be achieved.

Compound IDScaffoldR¹ GroupR² GroupPI3Kδ IC₅₀ (nM)Selectivity vs PI3Kα
CPL302415 Pyrazolo[1,5-a]pyrimidine2-(difluoromethyl)-1H-benzimidazole2-(4-tert-butylpiperazin-1-yl)methyl1879-fold
CPL302253 Pyrazolo[1,5-a]pyrimidineIndole(Not specified)2.8>100-fold

Data sourced from references[2] and[6].

It is hypothesized that compounds synthesized from the 3-Bromopyrazolo[1,5-a]pyrazine scaffold, following the protocols outlined above, could achieve similar or superior potency and selectivity profiles.

Conclusion and Future Directions

3-Bromopyrazolo[1,5-a]pyrazine represents a promising and readily accessible starting material for the development of novel PI3Kδ inhibitors. Its structural similarity to proven scaffolds, combined with the synthetic versatility afforded by the 3-bromo position, makes it an ideal candidate for library synthesis and lead optimization campaigns. The robust and well-documented Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide reliable pathways to a diverse range of derivatives. Future work should focus on the systematic exploration of substituents at the 3-position and other positions of the pyrazolo[1,5-a]pyrazine core to build comprehensive structure-activity relationships (SAR) and to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of this promising new class of PI3Kδ inhibitors.

References

  • Celon Pharma S.A. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Pharmaceuticals (Basel), 15(8), 927. Available from: [Link]

  • Celon Pharma S.A. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals (Basel), 15(8), 949. Available from: [Link]

  • Celon Pharma S.A. (2022). Design, Synthesis, and Development of Pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part II-Benzimidazole Derivatives. Pharmaceuticals (Basel), 15(8), 927. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives. Reagents and conditions. Available from: [Link]

  • Sikdar, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available from: [Link]

  • Abdelgawad, M. A., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry. Available from: [Link]

  • Schmitt, P., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. RSC Advances. Available from: [Link]

  • Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. Available from: [Link]

  • ResearchGate. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Available from: [Link]

  • Al-Zoubi, R. M. (2020). Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Mini-Reviews in Organic Chemistry, 17(5), 539-559. Available from: [Link]

  • Portilla, J., et al. (2021). Functional Pyrazolo[1,5- a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. Available from: [Link]

  • Schmitt, P., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2901-2910. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Available from: [Link]

  • University of Bath. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]

  • Celon Pharma S.A. (2023). Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. International Journal of Molecular Sciences, 24(8), 7468. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Technical University of Denmark. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Available from: [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Available from: [Link]

  • Nolan, S. P., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(11), 5190–5200. Available from: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube. Available from: [Link]

  • Gu, X., et al. (2018). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Beilstein Journal of Organic Chemistry, 14, 2552–2559. Available from: [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel CDK2/TRKA Dual Inhibitors from 3-Bromopyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of novel dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA) utilizing 3-Bromopyrazolo[1,5-a]pyrazine as a key starting material. The rationale for dual-targeting these kinases in oncology is discussed, followed by a detailed, step-by-step synthetic protocol. Furthermore, this guide outlines the necessary biochemical assays to validate the inhibitory activity of the synthesized compounds against both CDK2 and TRKA.

Introduction: The Rationale for Dual CDK2/TRKA Inhibition in Oncology

The deregulation of cyclin-dependent kinases (CDKs) is a hallmark of cancer, leading to uncontrolled cell proliferation.[1] Specifically, CDK2, in complex with cyclin E or cyclin A, is crucial for the G1/S phase transition of the cell cycle.[2] Its inhibition is a promising strategy for cancer therapy.[3][4] On the other hand, Tropomyosin Receptor Kinases (TRKs), particularly TRKA, are a family of receptor tyrosine kinases that, when activated by neurotrophins or through genetic rearrangements (NTRK gene fusions), can drive cell survival and proliferation in various tumors.[5][6][7][8]

Simultaneously inhibiting both CDK2 and TRKA offers a multi-pronged therapeutic approach.[9][10][11] This dual inhibition can not only halt the cell cycle but also suppress pro-survival signaling, potentially leading to enhanced antitumor efficacy and overcoming resistance mechanisms.[11] The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors, with derivatives showing potent activity against both CDK2 and TRKA.[5][6][9][10][12][13][14] This guide leverages this scaffold, proposing a synthetic route starting from the readily available 3-Bromopyrazolo[1,5-a]pyrazine.

Synthetic Pathway: From 3-Bromopyrazolo[1,5-a]pyrazine to Potent Dual Inhibitors

The proposed synthetic strategy hinges on the functionalization of the 3-Bromopyrazolo[1,5-a]pyrazine core via a Suzuki-Miyaura cross-coupling reaction. This versatile reaction allows for the introduction of various aryl or heteroaryl moieties at the C3 position, which is crucial for establishing interactions within the kinase ATP-binding pocket. Subsequent modifications can then be performed to append functionalities known to enhance potency and selectivity for CDK2 and TRKA.

Proposed Synthetic Scheme

Synthetic_Pathway start 3-Bromopyrazolo[1,5-a]pyrazine intermediate 3-Aryl-pyrazolo[1,5-a]pyrazine start->intermediate Suzuki-Miyaura Coupling (Aryl boronic acid, Pd catalyst, Base) final CDK2/TRKA Dual Inhibitor intermediate->final Further Functionalization (e.g., amination, etc.) Screening_Workflow start Synthesized Compound Library biochem_assay Biochemical Kinase Assays (CDK2 & TRKA) start->biochem_assay ic50 IC50 Determination biochem_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_opt Lead Optimization sar->lead_opt

Sources

Application Note: A Rapid and Efficient Protocol for the Microwave-Assisted Synthesis of 3-Bromopyrazolo[1,5-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The Rationale: Why Microwave-Assisted Synthesis?

Conventional thermal synthesis relies on conductive heating, where heat is transferred from an external source through the vessel walls into the reaction mixture. This process is often slow and inefficient, creating thermal gradients that can lead to the formation of byproducts.[1][2] Microwave-assisted synthesis represents a paradigm shift in how energy is delivered to a reaction.

The core mechanism of microwave heating involves the direct interaction of electromagnetic waves with polar molecules in the reaction mixture.[3][4] This interaction occurs through two primary phenomena:

  • Dipolar Polarization: Polar molecules, like the solvents and reagents in this protocol, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates significant friction at the molecular level, resulting in rapid and uniform heating throughout the bulk of the material.[1][5]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[6]

This direct and volumetric heating mechanism provides several key advantages for the synthesis of 3-Bromopyrazolo[1,5-a]pyrazine derivatives:

  • Dramatic Rate Acceleration: Reactions can be completed in minutes instead of hours.[7][8]

  • Higher Yields & Purity: Uniform heating minimizes the formation of thermal decomposition products and other impurities, often leading to cleaner reaction profiles and higher isolated yields.[5]

  • Energy Efficiency: Since only the reaction mixture is heated, not the vessel, microwave synthesis is a more energy-efficient and "green" chemical approach.[2][4]

  • Reproducibility: Modern microwave reactors offer precise control over temperature, pressure, and power, ensuring high reproducibility from run to run.[9]

Mechanism: Electrophilic Aromatic Substitution

The pyrazolo[1,5-a]pyrazine core is an electron-rich heterocyclic system. This inherent electronic character makes it susceptible to electrophilic aromatic substitution reactions. The bromination proceeds via the reaction with an electrophilic bromine species, typically generated from N-Bromosuccinimide (NBS). The C3 position is particularly activated towards electrophilic attack, leading to regioselective bromination.

Critical Safety Protocols for Microwave Chemistry

Microwave synthesis involves rapid heating in sealed vessels, which can lead to significant pressure buildup. Adherence to strict safety protocols is mandatory.

  • Use Dedicated Equipment: ONLY use a microwave reactor specifically designed for chemical synthesis. Domestic microwave ovens lack the necessary safety features (pressure/temperature sensors, corrosion resistance) and must never be used.[10]

  • Vessel Integrity: Always use reaction vials that are rated for the temperatures and pressures you intend to reach. Inspect vessels for cracks or defects before each use. Never exceed the recommended fill volume (typically ~1/3 of the total vessel volume).[11]

  • Pressure & Temperature Monitoring: Reactions must be monitored in real-time. If a sudden, uncontrolled rise in temperature or pressure (an exotherm) is observed, the run must be aborted immediately.[9]

  • Solvent Choice: Use solvents with a high dielectric constant for efficient microwave absorption (e.g., DMF, Acetonitrile). Be aware of the vapor pressure of your chosen solvent at the target temperature.[6]

  • Cooling: Always allow the reaction vessel to cool to well below the solvent's boiling point (e.g., <50°C) before attempting to open it.[11]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and gloves, is required at all times. All operations should be conducted within a certified chemical fume hood.[10]

Experimental Protocol: Synthesis of 3-Bromopyrazolo[1,5-a]pyrazine

This protocol details the direct C3-bromination of the parent pyrazolo[1,5-a]pyrazine.

Materials and Equipment
  • Reagents:

    • Pyrazolo[1,5-a]pyrazine (Starting Material)

    • N-Bromosuccinimide (NBS), >99% purity

    • Acetonitrile (CH₃CN), Anhydrous Grade

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (Saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Equipment:

    • Dedicated single-mode microwave synthesis reactor

    • 10 mL microwave process vial with a Teflon septum cap[11]

    • Magnetic stir bar

    • Analytical balance

    • Standard laboratory glassware (separatory funnel, flasks, etc.)

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Flash chromatography system

Step-by-Step Methodology
  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add pyrazolo[1,5-a]pyrazine (1.0 mmol, 1 equiv.).

  • Solvent Addition: Add 4 mL of anhydrous acetonitrile to the vial. Stir the mixture until the starting material is fully dissolved.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.1 mmol, 1.1 equiv.) to the solution.

  • Vessel Sealing: Securely seal the vial with the Teflon septum cap. Ensure a tight seal to prevent any leakage under pressure.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the following reaction parameters:

    • Temperature: 100 °C (Use a pre-stirring time of 30 seconds)

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: Dynamic (The instrument will automatically adjust power to maintain the target temperature)

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vessel to cool to below 50 °C using the instrument's forced-air cooling system before removing it from the reactor.

  • Reaction Quenching & Workup:

    • Carefully open the vial in a fume hood.

    • Pour the reaction mixture into a separatory funnel containing 20 mL of ethyl acetate.

    • Wash the mixture sequentially with 15 mL of saturated aqueous Na₂S₂O₃ (to quench any remaining bromine), 15 mL of saturated aqueous NaHCO₃, and finally 15 mL of brine.

    • Dry the separated organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure 3-Bromopyrazolo[1,5-a]pyrazine product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Process Optimization and Troubleshooting

For novel derivatives or if yields are suboptimal, systematic optimization may be required. The following table provides guidance on key parameters.

ParameterVariation RangeRationale & Expected OutcomeTroubleshooting Tip
NBS Equivalents 1.0 - 1.5 equiv.Increasing equivalents can drive the reaction to completion but may risk over-bromination (di-substituted products). Start with 1.1 equiv.[12]If starting material remains, increase NBS to 1.2-1.3 equiv. If di-bromination is observed, reduce to 1.05 equiv.
Temperature 80 °C - 140 °CHigher temperatures increase reaction rate. However, exceeding 140 °C may lead to decomposition.For sluggish reactions, incrementally increase the temperature by 10-20 °C. If decomposition occurs, lower the temperature.
Hold Time 5 - 20 minutesLonger hold times can increase conversion. Most microwave reactions are complete within 15 minutes.Monitor reaction progress by LC-MS or TLC at different time points (e.g., 5, 10, 15 min) to find the optimal time.
Solvent Acetonitrile, DMFN,N-Dimethylformamide (DMF) is a more polar solvent and can absorb microwave energy more efficiently, potentially accelerating the reaction.If the reaction is slow in acetonitrile, switching to DMF may be beneficial. Note that DMF has a higher boiling point and is more difficult to remove.

Data Presentation & Expected Results

The following table summarizes the typical results obtained for the bromination of the parent pyrazolo[1,5-a]pyrazine and a hypothetical substituted analogue, demonstrating the protocol's utility.

EntryStarting MaterialTime (min)Temp (°C)Isolated Yield (%)
1Pyrazolo[1,5-a]pyrazine1010085-95%
27-Methylpyrazolo[1,5-a]pyrazine1210082-90%

Visualized Experimental Workflow

The diagram below outlines the complete workflow from reagent preparation to final product analysis.

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Microwave Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis Reagents Weigh Reagents: - Pyrazolo[1,5-a]pyrazine - N-Bromosuccinimide (NBS) Solvent Add Anhydrous Acetonitrile to Microwave Vial Reagents->Solvent Seal Seal Vial Securely Solvent->Seal Microwave Irradiate in Reactor (100 °C, 10 min) Seal->Microwave Cooling Cool Vessel to < 50 °C Microwave->Cooling Quench Quench & Liquid-Liquid Extraction Cooling->Quench Dry Dry Organic Layer (MgSO4) Quench->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify Analysis Characterize Product: - NMR - HRMS Purify->Analysis

Sources

Application Notes and Protocols for the One-Pot Synthesis of Functionalized Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry and drug development.[1][2][3] Structurally resembling purine analogs, these compounds have demonstrated a wide spectrum of biological activities, acting as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[4][5][6] Their diverse pharmacological profiles include anticancer, anti-inflammatory, and antiviral properties.[4]

The synthetic versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties.[1][2] Traditional multi-step syntheses, however, can be time-consuming, costly, and generate significant waste. One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient alternative, offering streamlined access to complex molecular architectures from simple starting materials in a single synthetic operation. This guide provides detailed protocols and mechanistic insights into robust one-pot methodologies for the synthesis of functionalized pyrazolo[1,5-a]pyrimidines, tailored for researchers and professionals in drug discovery and development.

Strategic Approach: Multicomponent Synthesis

One of the most elegant and widely adopted one-pot strategies for constructing the pyrazolo[1,5-a]pyrimidine scaffold is the three-component reaction involving a 5-aminopyrazole, an aldehyde, and a β-dicarbonyl compound.[4] This approach is highly convergent, allowing for the rapid generation of a library of analogs by simply varying the three starting components.

Visualizing the General Workflow

One-Pot Synthesis Workflow cluster_reactants Starting Materials cluster_process Process 5-Aminopyrazole 5-Aminopyrazole One-Pot Reaction Vessel One-Pot Reaction Vessel 5-Aminopyrazole->One-Pot Reaction Vessel Aldehyde Aldehyde Aldehyde->One-Pot Reaction Vessel β-Dicarbonyl β-Dicarbonyl β-Dicarbonyl->One-Pot Reaction Vessel Mixing & Reaction Mixing & Reaction One-Pot Reaction Vessel->Mixing & Reaction Work-up & Purification Work-up & Purification Mixing & Reaction->Work-up & Purification Functionalized Pyrazolo[1,5-a]pyrimidine Functionalized Pyrazolo[1,5-a]pyrimidine Work-up & Purification->Functionalized Pyrazolo[1,5-a]pyrimidine Mechanism Reactants 5-Aminopyrazole + Aldehyde + β-Dicarbonyl Knoevenagel Knoevenagel Condensation (Aldehyde + β-Dicarbonyl) Reactants->Knoevenagel Unsaturated_Intermediate α,β-Unsaturated Intermediate Knoevenagel->Unsaturated_Intermediate Michael_Addition Michael Addition (Aminopyrazole attacks intermediate) Unsaturated_Intermediate->Michael_Addition Acyclic_Adduct Acyclic Michael Adduct Michael_Addition->Acyclic_Adduct Cyclization Intramolecular Cyclization Acyclic_Adduct->Cyclization Dehydration Dehydration/Oxidation Cyclization->Dehydration Product Functionalized Pyrazolo[1,5-a]pyrimidine Dehydration->Product

Caption: Proposed mechanism for the three-component synthesis.

Experimental Protocol

This protocol is adapted from methodologies described for efficient microwave-assisted syntheses. [4][7] Materials and Reagents:

  • Substituted 5-aminopyrazole (e.g., 3-amino-5-methyl-1H-pyrazole)

  • Aromatic or aliphatic aldehyde (e.g., benzaldehyde)

  • β-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Microwave reactor vials (10 mL) with stir bars

Procedure:

  • Reactant Charging: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the 5-aminopyrazole (1.0 mmol), the aldehyde (1.0 mmol), and the β-dicarbonyl compound (1.0 mmol).

  • Solvent and Catalyst Addition: Add absolute ethanol (3.0 mL) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the cavity of a microwave reactor. Irradiate the mixture at 120 °C for 10-20 minutes. Monitor the reaction progress by thin-layer chromatography (TLC). Note: Reaction parameters may need optimization depending on the specific substrates used.

  • Cooling and Product Isolation: After the reaction is complete, cool the vial to room temperature. The product often precipitates from the solution.

  • Work-up: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Substrate Scope and Yields

The following table summarizes representative examples of pyrazolo[1,5-a]pyrimidines synthesized via this multicomponent approach, showcasing its versatility.

5-AminopyrazoleAldehydeβ-DicarbonylProductYield (%)Reference
5-Amino-3-phenyl-1H-pyrazoleBenzaldehydeAcetylacetone2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine~85[1]
5-Amino-3-(4-chlorophenyl)-1H-pyrazole4-MethoxybenzaldehydeEthyl acetoacetate5-Methyl-7-(4-methoxyphenyl)-3-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine~90[4]
5-Amino-1H-pyrazole-4-carbonitrile4-NitrobenzaldehydeDimedone2,2-Dimethyl-5-(4-nitrophenyl)-2,3,4,5-tetrahydro-1H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-8-carbonitrile~92[4]

Protocol 2: One-Pot Tandem Cyclization and C-H Halogenation

A more advanced one-pot strategy involves the initial formation of the pyrazolo[1,5-a]pyrimidine core, followed by an in-situ C-H functionalization, such as halogenation. [8]This avoids the need to isolate the intermediate, providing direct access to valuable halogenated derivatives that are key building blocks for further diversification via cross-coupling reactions. [5][8]

Rationale and Mechanistic Insight

This process begins with the cyclocondensation of a 5-aminopyrazole with a β-enaminone or a chalcone to form the pyrazolo[1,5-a]pyrimidine scaffold. [4][8]Subsequently, an oxidizing agent and a halogen source are present in the same pot to effect a regioselective electrophilic halogenation at the C3 position of the pyrazole ring, which is electronically activated.

Visualizing the Tandem Workflow

Tandem Reaction Workflow cluster_step1 Step 1: Cyclization (in situ) cluster_step2 Step 2: C-H Functionalization (in situ) Reactants 5-Aminopyrazole + β-Enaminone/Chalcone Intermediate Pyrazolo[1,5-a]pyrimidine Intermediate Reactants->Intermediate Heat/Catalyst Final_Product 3-Halo-pyrazolo[1,5-a]pyrimidine Halogenation Intermediate + Halogenating Agent + Oxidant Halogenation->Final_Product Regioselective Halogenation

Caption: Workflow for one-pot cyclization and C-H halogenation.

Experimental Protocol

This protocol is based on the one-pot synthesis of 3-halopyrazolo[1,5-a]pyrimidines developed by Sikdar et al. (2023), which utilizes an oxidative C-H halogenation approach. [4] Materials and Reagents:

  • Substituted 5-aminopyrazole

  • Chalcone or β-enaminone

  • Sodium halide (NaI, NaBr, or NaCl) as the halogen source

  • Potassium persulfate (K₂S₂O₈) as the oxidant

  • Dimethyl sulfoxide (DMSO)

  • Sealed reaction tube

Procedure:

  • Reactant Charging: To a sealed reaction tube, add the 5-aminopyrazole (0.5 mmol), the chalcone or β-enaminone (0.5 mmol), sodium iodide (1.5 mmol), and potassium persulfate (1.5 mmol).

  • Solvent Addition: Add DMSO (2.0 mL) to the reaction tube.

  • Reaction Conditions: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for the required time (typically 4-8 hours), monitoring completion by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (20 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-halo-pyrazolo[1,5-a]pyrimidine.

  • Characterization: Analyze the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Data Presentation: Scope of Halogenation

This one-pot method demonstrates good functional group tolerance.

5-AminopyrazoleChalcone/EnaminoneHalogen SourceProductYield (%)Reference
5-Amino-3-phenyl-1H-pyrazole(E)-ChalconeNaI3-Iodo-5,7-diphenyl-pyrazolo[1,5-a]pyrimidine85[4][8]
5-Amino-3-(4-tolyl)-1H-pyrazole(E)-1,3-Diphenylprop-2-en-1-oneNaBr3-Bromo-5,7-diphenyl-2-(p-tolyl)pyrazolo[1,5-a]pyrimidine78[8]
5-Amino-3-(4-methoxyphenyl)-1H-pyrazole(E)-3-(Dimethylamino)-1-phenylprop-2-en-1-oneNaCl3-Chloro-2-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrimidine57[8]

Conclusion and Future Outlook

The one-pot synthetic strategies outlined provide efficient, versatile, and scalable routes to functionalized pyrazolo[1,5-a]pyrimidines. These protocols, particularly when enhanced by microwave irradiation, significantly reduce reaction times and improve overall efficiency. The ability to perform tandem reactions, such as cyclization followed by C-H functionalization, in a single pot opens up avenues for rapid library synthesis and the exploration of structure-activity relationships (SAR). For drug development professionals, these methods offer a powerful toolkit to accelerate the discovery of novel kinase inhibitors and other therapeutic agents based on this privileged heterocyclic scaffold.

References

  • Terungwa, S. U., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link] [4][5]2. Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link] [1][2]3. Terungwa, S. U., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

  • Cho, S. Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Gomaa, A. M. (2016). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. Journal of Saudi Chemical Society. [Link]

  • Mohan, C. D., et al. (2009). New one-step synthesis of pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]quinazoline derivatives via multicomponent reactions. Arkivoc. [Link]

  • Abdel-monem, M. I. (2017). Efficient Synthesis and Biological Evaluation of Some New Pyrazolo[1,5‐a]pyrimidine Derivatives as Antimicrobial Activity. Journal of Heterocyclic Chemistry. [Link]

  • Sikdar, A., et al. (2023). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. [Link]

  • Aggarwal, R., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of azerbaijan chemical society. [Link]

  • Sikdar, A., & Patel, B. K. (2023). Recent Advances in the Synthesis of Functionalized Pyrazolo [1, 5-a] pyrimidines via C–H Functionalization. The Chemical Record. [Link]

  • Castillo, J. C., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. [Link]

Sources

The Versatile Scaffold: 3-Bromopyrazolo[1,5-a]pyrazine in the Synthesis of Novel Fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Pyrazolo[1,5-a]pyrazines in Fluorescence Chemistry

The quest for novel fluorophores with tunable photophysical properties is a cornerstone of modern chemical biology, materials science, and drug discovery. The pyrazolo[1,5-a]pyrazine core, a nitrogen-rich heterocyclic system, has emerged as a privileged scaffold in the design of such fluorescent molecules. Its rigid, planar structure provides a robust framework for constructing chromophores, while the strategic placement of nitrogen atoms influences the electronic landscape, often leading to desirable photophysical characteristics. The functionalization of this core at various positions allows for the fine-tuning of its absorption and emission properties, making it a highly versatile platform for creating bespoke fluorescent probes.

This application note provides a detailed guide to the use of a key building block, 3-bromopyrazolo[1,5-a]pyrazine , in the synthesis of novel fluorophores. The bromine atom at the 3-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkynyl, and amino moieties. This strategic functionalization is pivotal in modulating the intramolecular charge transfer (ICT) characteristics of the resulting molecules, which in turn governs their fluorescent properties. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for key synthetic transformations.

Core Synthetic Strategies: Leveraging Palladium Catalysis

The C-Br bond at the 3-position of the pyrazolo[1,5-a]pyrazine nucleus is readily activated by palladium catalysts, making it an ideal substrate for a range of cross-coupling reactions. The choice of reaction—Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig—depends on the desired functionality to be introduced, each offering a unique avenue to modify the electronic and steric properties of the fluorophore.

Workflow for Fluorophore Synthesis from 3-Bromopyrazolo[1,5-a]pyrazine

G start 3-Bromopyrazolo[1,5-a]pyrazine suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) start->buchwald product_aryl 3-Aryl-pyrazolo[1,5-a]pyrazines (Blue/Green Emitters) suzuki->product_aryl product_alkynyl 3-Alkynyl-pyrazolo[1,5-a]pyrazines (Tunable Emission) sonogashira->product_alkynyl product_amino 3-Amino-pyrazolo[1,5-a]pyrazines (Red-shifted Emission) buchwald->product_amino

Application Notes & Protocols: Strategic C-H Functionalization of Pyrazolo[1,5-a]pyrimidine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold, forming the foundation of numerous commercially available pharmaceuticals, including nonbenzodiazepine hypnotics like Zaleplon and anticancer agents such as Repotrectinib.[1][2] Its rigid, planar structure and versatile substitution patterns make it an ideal framework for modulating interactions with biological targets, particularly protein kinases.[3][4] Traditional synthetic routes often rely on the construction of the fused ring system from pre-functionalized precursors or post-synthesis functionalization using classical cross-coupling reactions. However, these methods can be lengthy and generate significant waste.

Direct C-H functionalization has emerged as a more atom- and step-economical strategy for elaborating complex molecular architectures.[5] This approach avoids the need for pre-installing reactive handles (like halides or boronic esters), allowing for the direct conversion of native C-H bonds into new C-C, C-N, C-O, or C-X bonds. For the pyrazolo[1,5-a]pyrimidine scaffold, this methodology provides powerful tools for late-stage diversification, enabling rapid exploration of structure-activity relationships (SAR) in drug discovery programs.[6][7]

This guide provides an in-depth analysis of key C-H functionalization methods for the pyrazolo[1,5-a]pyrimidine nucleus, focusing on the distinct reactivity of its C3 and C7 positions. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and present data to guide researchers in applying these powerful techniques.

Regioselectivity in Pyrazolo[1,5-a]pyrimidines: An Electronic Dichotomy

The pyrazolo[1,5-a]pyrimidine scaffold exhibits two primary sites for C-H functionalization, the C3 and C7 positions, whose reactivity is governed by the electronic nature of the fused ring system.

  • C3 Position (Pyrazole Ring): This position is electron-rich and highly nucleophilic. It is therefore susceptible to electrophilic substitution reactions.[2][6]

  • C7 Position (Pyrimidine Ring): This position is part of the π-deficient pyrimidine ring. It is less reactive towards electrophiles but is an excellent site for transition-metal-catalyzed C-H activation, particularly through palladium catalysis.[8]

This electronic dichotomy allows for highly regioselective functionalization by carefully choosing the reaction methodology.

G cluster_0 Regioselectivity Map scaffold C3 C3 Position (Electron-Rich) C7 C7 Position (Electron-Deficient) C3_react Electrophilic Attack (e.g., Halogenation, Nitration) C3->C3_react C7_react Transition Metal Catalysis (e.g., Pd-Catalyzed Arylation) C7->C7_react

Figure 1: Electronic landscape of the pyrazolo[1,5-a]pyrimidine core guiding regioselective C-H functionalization.

C3-Selective Functionalization: Electrophilic Halogenation

The electron-rich nature of the C3 position makes it the prime target for direct electrophilic substitution. C3-halogenated pyrazolo[1,5-a]pyrimidines are particularly valuable as they serve as versatile intermediates for subsequent cross-coupling reactions, enabling further diversification.[1][9]

Mechanistic Rationale

A robust and environmentally benign method for C3-halogenation involves the use of inexpensive sodium or potassium halides (NaX or KX) as the halogen source, activated by a strong oxidant like potassium persulfate (K₂S₂O₈).[9] The reaction is believed to proceed through an electrophilic substitution pathway. The oxidant activates the halide salt to generate a potent electrophilic halogenating species (e.g., 'I⁺'). This electrophile is then attacked by the nucleophilic C3 position of the pyrazolo[1,5-a]pyrimidine, forming a resonance-stabilized cationic intermediate (a Wheland-type intermediate). Subsequent deprotonation restores aromaticity and yields the C3-halogenated product.[10]

G cluster_mech Mechanism: C3-Electrophilic Halogenation reagents NaX + K₂S₂O₈ electrophile Generation of Electrophile 'X⁺' reagents->electrophile Oxidation start Pyrazolo[1,5-a]pyrimidine (Nucleophile at C3) attack Nucleophilic Attack from C3 start->attack electrophile->attack intermediate Wheland Intermediate (Cationic, Resonance Stabilized) attack->intermediate deprotonation Deprotonation at C3 intermediate->deprotonation Base or Solvent product C3-Halogenated Product deprotonation->product

Figure 2: Proposed mechanism for oxidant-promoted C3-halogenation.

Data Summary: Oxidative C3-Halogenation

The following table summarizes the scope of the K₂S₂O₈-promoted C-H halogenation of various pyrazolo[1,5-a]pyrimidines. The method demonstrates excellent functional group tolerance.[1][9]

EntryHalogen SourceSolventTemp.Yield (%)
1PhMeNaIH₂O80 °C98
24-MeO-PhMeNaIH₂O80 °C96
34-Cl-PhMeNaIH₂O80 °C95
4Thien-2-ylMeNaIH₂O80 °C94
5PhMeNaBrH₂O100 °C92
64-MeO-PhMeNaBrH₂O100 °C89
7PhMeNaClH₂O100 °C65

Data synthesized from studies by Sikdar et al.[9]

Detailed Protocol: C3-Iodination of 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine

This protocol is adapted from the work of Sikdar et al., ACS Omega, 2023.[9]

Materials:

  • 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine (1.0 mmol, 209 mg)

  • Sodium Iodide (NaI) (1.2 mmol, 180 mg)

  • Potassium Persulfate (K₂S₂O₈) (2.0 mmol, 540 mg)

  • Deionized Water (5 mL)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine (1.0 mmol), Sodium Iodide (1.2 mmol), and Potassium Persulfate (2.0 mmol).

  • Solvent Addition: Add deionized water (5 mL) to the flask.

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously for 3-4 hours. Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated Na₂S₂O₃ solution (1 x 15 mL) to quench any remaining iodine, followed by brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of Ethyl Acetate in hexanes to afford the pure 3-iodo-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine.

G cluster_flow Experimental Workflow: C3-Halogenation A 1. Combine Substrate, NaI, and K₂S₂O₈ in H₂O B 2. Heat to 80 °C Stir for 3-4 h A->B C 3. Cool & Extract with Ethyl Acetate B->C D 4. Wash Organic Layer (Na₂S₂O₃, Brine) C->D E 5. Dry (Na₂SO₄) & Concentrate D->E F 6. Purify via Column Chromatography E->F G Product Characterization (NMR, MS) F->G

Figure 3: Step-by-step workflow for the C3-iodination protocol.

C7-Selective Functionalization: Palladium-Catalyzed Direct Arylation

The C7 position, located on the electron-deficient pyrimidine ring, is recalcitrant to electrophilic attack but is an ideal site for palladium-catalyzed C-H activation. Direct C-H arylation at this position offers a powerful method to install aryl and heteroaryl moieties, which are critical components of many kinase inhibitors.[3]

Mechanistic Rationale

The direct arylation of C7 with aryl chlorides is a challenging but highly desirable transformation, as chlorides are inexpensive and widely available feedstocks.[8] The reaction typically proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism.[5] The catalytic cycle is initiated by a Pd(0) species, which undergoes oxidative addition with the aryl chloride to form an Ar-Pd(II)-Cl complex. This complex then coordinates to the pyrazolo[1,5-a]pyrimidine. The key C-H activation step occurs via a CMD pathway, where the C7-H bond is broken with the assistance of a base (like K₂CO₃) in a concerted fashion, forming a six-membered palladacycle intermediate. Finally, reductive elimination from this intermediate furnishes the C7-arylated product and regenerates the active Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand (e.g., PCy₃) is crucial for promoting both the oxidative addition and the reductive elimination steps.[11]

G cluster_mech2 Mechanism: Pd-Catalyzed C7-Arylation (CMD) pd0 Pd(0)Lₙ pd2 Ar-Pd(II)-Cl pd0->pd2 Oxidative Addition arcl Ar-Cl arcl->pd2 complex Coordination Complex pd2->complex substrate Pyrazolo[1,5-a]pyrimidine substrate->complex cmd Concerted Metalation- Deprotonation (CMD) (Base-assisted C-H activation) complex->cmd palladacycle Palladacycle Intermediate cmd->palladacycle re Reductive Elimination palladacycle->re re->pd0 Regeneration product C7-Arylated Product re->product

Figure 4: Catalytic cycle for the direct C7-H arylation via a CMD pathway.

Data Summary: C7-Arylation with Aryl Chlorides

The palladium-catalyzed direct C-H arylation at C7 is effective for a range of substituted pyrazolo[1,5-a]pyrimidines and various (hetero)aryl chlorides.[8][11]

EntryPyrazolo[1,5-a]pyrimidine SubstrateAryl ChlorideLigandTemp.Yield (%)
12,5-Dimethyl4-ChloroanisolePCy₃·HBF₄160 °C85
22,5-Dimethyl4-ChlorotoluenePCy₃·HBF₄160 °C82
32,5-Dimethyl2-ChloropyridinePCy₃·HBF₄160 °C75
42,5-Dimethyl3-ChlorobenzonitrilePCy₃·HBF₄160 °C68
55-Methyl4-ChloroanisolePCy₃·HBF₄160 °C79
62-Phenyl4-ChloroanisoleRuPhos140 °C71

Data synthesized from studies by Nguyen, T. V. Q.[8] and Daugulis et al. as presented in ResearchGate.[11]

Detailed Protocol: C7-Arylation of 2,5-dimethylpyrazolo[1,5-a]pyrimidine with 4-Chloroanisole

This protocol is adapted from the work of Nguyen, T. V. Q., Chemistry, 2023.[8]

Materials:

  • 2,5-dimethylpyrazolo[1,5-a]pyrimidine (0.2 mmol, 29.4 mg)

  • 4-Chloroanisole (0.6 mmol, 76 µL)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg, 10 mol%)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.04 mmol, 14.7 mg, 20 mol%)

  • Potassium Carbonate (K₂CO₃) (0.4 mmol, 55.2 mg)

  • p-Xylene (1 mL, anhydrous)

  • Oven-dried screw-cap vial with a PTFE-lined cap

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup (Inert Atmosphere): In a glovebox, add Pd(OAc)₂ (10 mol%), PCy₃·HBF₄ (20 mol%), and K₂CO₃ (2.0 equiv) to an oven-dried screw-cap vial containing a magnetic stir bar.

  • Reagent Addition: Add 2,5-dimethylpyrazolo[1,5-a]pyrimidine (0.2 mmol), followed by anhydrous p-xylene (1 mL). Finally, add 4-chloroanisole (3.0 equiv).

  • Reaction Execution: Seal the vial tightly with the cap. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 160 °C. Stir for 20 hours.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite, washing the pad with additional DCM.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure C7-arylated product.

G cluster_flow2 Experimental Workflow: C7-Arylation A 1. Add Catalyst, Ligand, & Base to Vial (Inert Atmosphere) B 2. Add Substrate, Solvent, & Aryl Chloride A->B C 3. Seal Vial & Heat to 160 °C for 20 h B->C D 4. Cool, Dilute with DCM, & Filter through Celite C->D E 5. Concentrate Filtrate D->E F 6. Purify via Column Chromatography E->F G Product Characterization (NMR, MS) F->G

Figure 5: Step-by-step workflow for the palladium-catalyzed C7-arylation protocol.

Conclusion

Direct C-H functionalization provides a sophisticated and efficient toolkit for the structural elaboration of the medicinally vital pyrazolo[1,5-a]pyrimidine scaffold. By understanding and exploiting the inherent electronic properties of the C3 and C7 positions, researchers can achieve high regioselectivity. Electrophilic substitution at the electron-rich C3 position and transition-metal-catalyzed activation at the C7 position are robust strategies for installing diverse functional groups. The protocols and data presented herein serve as a practical guide for medicinal chemists and drug development professionals to accelerate the discovery of novel therapeutics based on this privileged heterocyclic core.

References

  • Terungwa, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.
  • Górecka, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health.
  • Quiroga-Varela, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Paul, S., et al. (2025). Recent Advances in the Synthesis of Functionalized Pyrazolo[1,5-a]pyrimidines via C–H Functionalization. Synlett.
  • Quiroga-Varela, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. Available at: [Link]

  • Górecka, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. Available at: [Link]

  • Terungwa, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • N/A
  • Chen, D. Y-K., et al. (2016). Heterocycle Formation via Palladium-Catalyzed C–H Functionalization. PubMed Central. Available at: [Link]

  • Daugulis, O., et al. (2018). Direct C−H arylation of pyrazolo[1,5‐a]pyridines and pyrazolo[1,5‐a]pyrimidines. ResearchGate. Available at: [Link]

  • N/A
  • Sikdar, S., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega. Available at: [Link]

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  • Nguyen, T. V. Q. (2023). Direct C7-H Arylation of Pyrazolo[1,5-a]azines with Aryl Chlorides. PubMed. Available at: [Link]

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  • Ghorai, S., et al. (2023). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Publishing. Available at: [Link]

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  • Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. Available at: [Link]

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Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-Bromopyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction of 3-Bromopyrazolo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and success of their synthetic routes involving this critical heterocyclic scaffold. The pyrazolo[1,5-a]pyrazine core is a privileged structure in medicinal chemistry, and mastering its functionalization is key to accessing novel chemical entities.

This resource provides in-depth troubleshooting advice and frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes.

The Challenge: Suzuki Coupling of an Electron-Deficient Heterocycle

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation.[1] However, its application to electron-deficient nitrogen-containing heterocycles like 3-Bromopyrazolo[1,5-a]pyrazine presents a unique set of challenges. The electron-deficient nature of the pyrazine ring can influence the reactivity of the C-Br bond.[2] Furthermore, the presence of nitrogen atoms can lead to catalyst inhibition or poisoning, complicating the reaction.[1][3][4] Understanding these nuances is crucial for successful optimization.

Troubleshooting Guide: A Deeper Dive into Common Issues

This section addresses specific problems you may encounter during your experiments, offering explanations and actionable solutions.

Q1: My reaction is sluggish or shows no conversion. What are the likely causes and how can I fix it?

A1: A stalled reaction can be frustrating, but it's often traceable to a few key factors.

  • Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is paramount.[1] For electron-deficient substrates like 3-Bromopyrazolo[1,5-a]pyrazine, standard catalysts like Pd(PPh₃)₄ may not be sufficient.

    • Expert Insight: The oxidative addition step is often rate-limiting for electron-deficient aryl bromides. To overcome this, you need a more electron-rich and sterically bulky ligand to promote the formation of the active Pd(0) species and facilitate its insertion into the C-Br bond.[5]

    • Solution: Consider using modern, highly active catalyst systems. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) and their corresponding G2 or G3 precatalysts are excellent starting points.[6] These ligands are designed to be electron-rich and bulky, which can accelerate the oxidative addition step.[5] For instance, a combination of XPhosPdG2 and additional XPhos has been shown to be effective in similar systems to prevent debromination.[6] Pyrazole-based ligands have also been developed and shown to be effective in Suzuki couplings.[7][8][9][10]

  • Base Selection: The base plays a crucial role in the transmetalation step, activating the boronic acid.[11][12] An inappropriate base can lead to poor reactivity or side reactions.

    • Expert Insight: The strength and solubility of the base are critical. For nitrogen-containing heterocycles, a moderately strong, non-nucleophilic base is often preferred to avoid unwanted side reactions.

    • Solution: Potassium phosphate (K₃PO₄) is often a robust choice for these types of couplings.[3][13] Carbonates such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are also commonly used and can be effective.[14][15] It's worth screening a few different bases to find the optimal one for your specific substrate combination.

  • Solvent Choice: The solvent must be able to dissolve all reaction components and be stable at the required temperature.

    • Expert Insight: Aprotic polar solvents are generally good choices for Suzuki couplings.

    • Solution: 1,4-Dioxane, often with a small amount of water, is a very common and effective solvent system.[3] Toluene and THF are also viable options.[7][16] For greener alternatives, solvents like 2-Me-THF and t-amyl alcohol have shown promise in nickel-catalyzed Suzuki couplings, which could be explored for palladium-catalyzed systems as well.[16][17]

Q2: I'm observing significant amounts of debromination (protodehalogenation) of my starting material. How can I minimize this side reaction?

A2: Debromination, the replacement of the bromine atom with a hydrogen, is a common side reaction, especially with electron-deficient heterocycles.[1]

  • Mechanism Insight: This side reaction can occur when the palladium catalyst reacts with a proton source in the reaction mixture (like water or an alcohol) to form a palladium-hydride species, which then reductively eliminates with the aryl halide.[1]

  • Solutions:

    • Use a Robust Catalyst System: As mentioned before, bulky, electron-rich ligands like XPhos can help to favor the desired cross-coupling pathway over debromination.[6]

    • Careful Choice of Base: Some bases can promote debromination more than others. If you are using a hydroxide base, consider switching to a carbonate or phosphate.

    • Anhydrous Conditions: While many Suzuki reactions tolerate water, if debromination is a major issue, running the reaction under strictly anhydrous conditions can help. However, be aware that some water is often necessary to facilitate the dissolution of the base and promote the catalytic cycle.[1]

Q3: My desired product is formed, but I'm also getting a significant amount of homocoupling of my boronic acid. What's causing this and how can I prevent it?

A3: Homocoupling of the boronic acid to form a biaryl byproduct is another common issue.[4][18]

  • Mechanism Insight: This side reaction is often promoted by the presence of oxygen, which can oxidize the boronic acid.

  • Solutions:

    • Degas Your Reaction Mixture: It is crucial to thoroughly degas your solvent and reaction mixture before adding the catalyst. This can be done by bubbling an inert gas (like argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw method.

    • Use High-Purity Reagents: Ensure your boronic acid is of high quality and has not degraded.

    • Control Reaction Temperature: Sometimes, running the reaction at a lower temperature can help to minimize side reactions.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for optimizing the reaction conditions for a new boronic acid with 3-Bromopyrazolo[1,5-a]pyrazine?

A: A reliable starting point would be to use a modern palladium precatalyst and ligand system.

ParameterRecommended Starting Condition
Catalyst XPhos Pd G2 (2-5 mol%)
Ligand XPhos (2-5 mol%)
Base K₃PO₄ (2-3 equivalents)
Solvent 1,4-Dioxane/H₂O (e.g., 10:1 v/v)
Temperature 80-100 °C

This combination has proven effective for a range of challenging Suzuki couplings involving nitrogen-containing heterocycles.[6]

Q: Should I use a boronic acid or a boronic ester?

A: Both can be effective, and the choice often depends on the stability and availability of the specific boron reagent.

  • Boronic Acids: Generally more reactive and often commercially available.[1][19] However, they can be prone to decomposition (protodeboronation).[4][20]

  • Boronic Esters (e.g., pinacol esters): Often more stable and easier to handle and purify.[1] They can be particularly useful for boronic acids that are unstable. Trifluoroborate salts are another stable alternative.[1]

Q: Can I use microwave irradiation to accelerate the reaction?

A: Yes, microwave-assisted Suzuki couplings can be very effective, often leading to significantly shorter reaction times and improved yields.[6] It is an excellent technique to explore, especially for high-throughput synthesis.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' L2 Transmetal->PdII_Diaryl BX X-B(OR)2 Transmetal->BX RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X (3-Bromopyrazolo[1,5-a]pyrazine) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low Yield or No Reaction CheckCatalyst Is the catalyst system appropriate? (e.g., Pd(PPh3)4 vs. XPhos Pd G2) Start->CheckCatalyst UpgradeCatalyst Switch to a more active catalyst system (e.g., Buchwald ligands/precatalysts) CheckCatalyst->UpgradeCatalyst No CheckBase Is the base optimal? CheckCatalyst->CheckBase Yes UpgradeCatalyst->CheckBase ScreenBases Screen different bases (e.g., K3PO4, Cs2CO3, K2CO3) CheckBase->ScreenBases No CheckTemp Is the temperature high enough? CheckBase->CheckTemp Yes ScreenBases->CheckTemp IncreaseTemp Increase reaction temperature (e.g., 80°C -> 100°C or use microwave) CheckTemp->IncreaseTemp No SideReactions Are there significant side reactions? CheckTemp->SideReactions Yes IncreaseTemp->SideReactions Debromination Debromination? SideReactions->Debromination Yes Success Optimized Reaction SideReactions->Success No Homocoupling Homocoupling? Debromination->Homocoupling No AddressDebromination Use bulky ligand, change base, consider anhydrous conditions Debromination->AddressDebromination Yes AddressHomocoupling Degas reaction mixture thoroughly, use high-purity boronic acid Homocoupling->AddressHomocoupling Yes Homocoupling->Success No AddressDebromination->Homocoupling AddressHomocoupling->Success

Caption: A flowchart for troubleshooting common Suzuki coupling issues.

Optimized Protocol Example

This is a general protocol that can serve as a starting point for the Suzuki coupling of 3-Bromopyrazolo[1,5-a]pyrazine.

  • To a dry reaction vial, add 3-Bromopyrazolo[1,5-a]pyrazine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.0 equiv.).

  • The vial is sealed with a septum and purged with argon for 10-15 minutes.

  • Add degassed 1,4-dioxane and water (e.g., 10:1 ratio, to give a 0.1-0.2 M concentration of the limiting reagent).

  • Add the palladium precatalyst (e.g., XPhos Pd G2, 0.02 equiv.) and ligand (e.g., XPhos, 0.02 equiv.).

  • The reaction mixture is heated to 80-100 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography.

References

  • Kamal, A., et al. (2003). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(ix), 87-95. [Link]

  • El-Kashef, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2825-2834. [Link]

  • Düfert, M. A., et al. (2018). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 140(4), 1485–1496. [Link]

  • Mhlongo, N. N., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. Dalton Transactions, 47(16), 5659–5671. [Link]

  • Wang, Z., et al. (2023). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 14(28), 7623–7631. [Link]

  • Kudo, N., et al. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Düfert, M. A., et al. (2018). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 140(4), 1485–1496. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Lima, G. P., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 85(17), 11187–11194. [Link]

  • Shields, J. D., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 16(1), 138–141. [Link]

  • Li, J., et al. (2019). Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenze with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. ResearchGate. [Link]

  • Kamal, A., et al. (2003). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. ResearchGate. [Link]

  • Roy, A. D., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 6984–6989. [Link]

  • Sreedhar, B., et al. (2008). The effect of various bases on the Suzuki coupling reaction a. ResearchGate. [Link]

  • Cole, K. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 477-482. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(22), 5482. [Link]

  • Bagley, M. C., et al. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 16(34), 6135–6169. [Link]

  • Lei, P., et al. (2021). Green Solvent Selection for Suzuki-Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 552–559. [Link]

  • Csonka, R., et al. (2016). Effect of solvent on the Suzuki reaction a. ResearchGate. [Link]

  • Köhler, K., et al. (2006). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis, 348(1-2), 191-200. [Link]

  • Patil, M. L., et al. (2017). Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. [Link]

  • Feceu, A., et al. (2018). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Harris, E. B. J. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]

  • Liu, T., et al. (2023). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society, 145(1), 10–27. [Link]

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Technical Support Center: Purification of 3-Aryl-Pyrazolo[1,5-a]pyrazine Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-aryl-pyrazolo[1,5-a]pyrazine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are engaged in the synthesis and purification of this important class of N-heterocycles. The unique structural features and basicity of the pyrazolo[1,5-a]pyrazine core can present specific challenges during purification. This document provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity and yield for your target compounds.

Part 1: Understanding the Challenges

The purification of 3-aryl-pyrazolo[1,5-a]pyrazines is often complicated by several factors:

  • Basicity: The nitrogen atoms in the pyrazolo[1,5-a]pyrazine core can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing, streaking, and sometimes irreversible adsorption during column chromatography.

  • Polarity: The polarity of these compounds can vary widely depending on the substituents on the aryl ring and the pyrazolopyrimidine core. This variability necessitates careful selection of chromatographic conditions.

  • Solubility: The planar nature of the fused heterocyclic system can lead to high crystal lattice energy and consequently, poor solubility in common organic solvents, making recrystallization challenging.[1]

  • Formation of Regioisomers: Depending on the synthetic route, the formation of regioisomers can be a significant issue, requiring high-resolution purification techniques for separation.[2][3]

  • Common Impurities: Unreacted starting materials, such as substituted 3-aminopyrazoles, and various side-products from the cyclization reaction are common impurities that need to be efficiently removed.

This guide will address these challenges in a practical question-and-answer format.

Part 2: Troubleshooting Guides & FAQs

Section 2.1: Column Chromatography

Question 1: My 3-aryl-pyrazolo[1,5-a]pyrazine is streaking badly on my silica TLC plate and I'm getting poor separation in my column. What's happening and how can I fix it?

Answer: Streaking is a classic sign of strong interaction between your basic compound and the acidic silica gel surface.[4] The nitrogen atoms in the pyrazolo[1,5-a]pyrazine core are acting as bases and binding tightly to the acidic silanol groups. This leads to slow, uneven elution and poor separation. Here’s a systematic approach to solve this:

Option 1: Modify the Mobile Phase (Most Common Fix)

The most straightforward solution is to neutralize the acidic sites on the silica gel by adding a basic modifier to your mobile phase.

  • Triethylamine (TEA): Add 0.1-1% triethylamine to your solvent system (e.g., Hexane/Ethyl Acetate). This is often sufficient to significantly improve peak shape.[5]

  • Ammonia in Methanol: For more polar compounds where you are using a methanol/dichloromethane (DCM) solvent system, using a pre-mixed solution of 7N ammonia in methanol as your polar component can be very effective.[6]

Option 2: Change the Stationary Phase

If modifying the mobile phase doesn't completely resolve the issue, or if your compound is acid-sensitive, consider a different stationary phase.

  • Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds. Basic alumina is generally preferred, but neutral alumina can also be effective. You will need to re-screen for an appropriate solvent system.[4]

  • Amine-Functionalized Silica: These columns have an amine-functionalized surface that shields the basic compounds from the silica, leading to improved peak shape without the need for a mobile phase modifier.[2]

  • Reversed-Phase (C18) Chromatography: For highly polar pyrazolo[1,5-a]pyrazines, reversed-phase chromatography is an excellent option. The stationary phase is non-polar (C18-bonded silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Adding a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase can help to protonate the basic nitrogens, leading to sharper peaks.[4]

Question 2: I'm having trouble separating my desired 3-aryl-pyrazolo[1,5-a]pyrazine from a very similar impurity (possibly a regioisomer). What chromatographic strategies can I employ?

Answer: Separating closely related isomers is a common challenge. The key is to exploit subtle differences in their polarity and shape.

  • Optimize the Mobile Phase:

    • Solvent Selectivity: If you are using a standard Hexane/Ethyl Acetate system, try switching to a different solvent combination with different selectivity, such as Dichloromethane/Methanol or Toluene/Acetone.

    • Isocratic vs. Gradient Elution: For difficult separations, a shallow gradient (a slow, gradual increase in the polar solvent) can often provide better resolution than an isocratic (constant solvent ratio) elution.[7]

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC is the method of choice due to its higher efficiency. Both normal-phase and reversed-phase HPLC can be used.

  • Fractional Recrystallization: If both isomers are crystalline, it may be possible to separate them by fractional recrystallization, which relies on slight differences in their solubility in a particular solvent.[8]

Question 3: My compound is not soluble in the non-polar solvents used for normal-phase chromatography. How can I load it onto the column?

Answer: This is a common issue for more polar 3-aryl-pyrazolo[1,5-a]pyrazines. The solution is to use a "dry loading" technique.

Protocol for Dry Loading:

  • Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble (e.g., DCM, methanol, or acetone).

  • Add a small amount of silica gel (or the stationary phase you are using for the column) to this solution to form a slurry.

  • Evaporate the solvent completely under reduced pressure until you are left with a dry, free-flowing powder.

  • Carefully load this powder onto the top of your pre-packed chromatography column.

  • Proceed with the elution as planned.

This technique ensures that your compound is introduced to the column in a concentrated band, leading to better separation.

Section 2.2: Recrystallization

Question 4: I'm trying to recrystallize my 3-aryl-pyrazolo[1,5-a]pyrazine, but it keeps "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point or when the solution is supersaturated.[8] Here are several strategies to promote proper crystallization:

  • Slow Down the Cooling: Rapid cooling is a common cause of oiling out. Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Insulating the flask can help to slow the cooling process.

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.[4]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Use a Seed Crystal: If you have a small amount of the pure, crystalline product, add a tiny crystal to the cooled, supersaturated solution. This will provide a template for further crystal growth.

  • Change the Solvent System: A single solvent may not be ideal. Try a mixed solvent system. Dissolve your compound in a minimal amount of a hot "good" solvent (one in which it is very soluble, like ethanol or DCM) and then slowly add a "poor" solvent (one in which it is less soluble, like water or hexane) until the solution becomes slightly cloudy. Then, allow it to cool slowly. Common mixed solvent systems include ethanol/water and ethyl acetate/hexane.[8]

Question 5: My recrystallization yield is very low. How can I improve it?

Answer: Low yield is often due to using too much solvent or the compound having significant solubility even at low temperatures.

  • Minimize the Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve your crude product. Any excess solvent will keep more of your product dissolved in the mother liquor upon cooling.[4]

  • Thoroughly Cool the Solution: Ensure the solution is cooled to the lowest practical temperature (e.g., in an ice bath or freezer) to maximize precipitation.

  • Concentrate the Mother Liquor: After filtering your crystals, you can often recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure and may require a second recrystallization.

Part 3: Experimental Protocols & Data

Recommended Solvent Systems for Flash Chromatography

The choice of solvent system is highly dependent on the polarity of your specific 3-aryl-pyrazolo[1,5-a]pyrazine. The table below provides starting points for TLC analysis and column chromatography.

Compound PolarityPrimary Solvent System (Normal Phase)Secondary Solvent System (Normal Phase)Reversed-Phase SystemModifier (if needed)
Low Polarity (e.g., non-polar aryl groups)Hexane / Ethyl Acetate (9:1 to 1:1)Toluene / Ethyl AcetateN/A (Normal phase is preferred)0.1-1% Triethylamine
Medium Polarity (e.g., ester, ether groups)Hexane / Ethyl Acetate (1:1 to 1:9)Dichloromethane / AcetoneAcetonitrile / Water (gradient)0.1-1% Triethylamine
High Polarity (e.g., -OH, -NH2 groups)Dichloromethane / Methanol (99:1 to 9:1)Ethyl Acetate / MethanolAcetonitrile / Water (gradient) with 0.1% Formic Acid1% Ammonia in Methanol

Always develop your separation on a TLC plate before running a column.

Step-by-Step Protocol: Flash Chromatography with Basic Modifier
  • TLC Analysis: Develop a solvent system that gives your product an Rf of ~0.2-0.3 and good separation from impurities. Add 0.5% triethylamine to the TLC solvent jar and re-run the TLC to confirm improved peak shape.

  • Column Packing: Pack a silica gel column with your chosen non-polar solvent (e.g., hexane).

  • Sample Loading: Load your sample using the dry loading method described in Question 3.

  • Elution: Begin eluting with the solvent system determined from your TLC analysis, including the 0.5% triethylamine. If necessary, gradually increase the polarity of the mobile phase to elute your compound.

  • Fraction Collection: Collect fractions and monitor by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Step-by-Step Protocol: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: Place your crude 3-aryl-pyrazolo[1,5-a]pyrazine in an Erlenmeyer flask. Add the minimum amount of hot ethanol to completely dissolve the solid.

  • Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven.

Part 4: Visualization & Workflows

Workflow for Troubleshooting Chromatography Issues

chromatography_troubleshooting start Crude Product tlc Run TLC in Hex/EtOAc start->tlc streaking Streaking or Tailing? tlc->streaking add_tea Add 0.5% TEA to mobile phase streaking->add_tea Yes good_sep Good Separation? streaking->good_sep No rerun_tlc Re-run TLC add_tea->rerun_tlc improved Improved Peak Shape? rerun_tlc->improved column_tea Run Column with TEA modifier improved->column_tea Yes change_stationary Change Stationary Phase improved->change_stationary No pure_product Pure Product column_tea->pure_product alumina Try Alumina (Basic/Neutral) change_stationary->alumina rp_c18 Try Reversed-Phase (C18) change_stationary->rp_c18 alumina->pure_product rp_c18->pure_product run_column Run Column good_sep->run_column Yes adjust_polarity Adjust Solvent Polarity good_sep->adjust_polarity No run_column->pure_product adjust_polarity->tlc

Caption: Decision workflow for troubleshooting chromatographic purification.

Workflow for Troubleshooting Recrystallization

recrystallization_troubleshooting start Crude Solid dissolve Dissolve in minimal hot solvent start->dissolve cool Cool slowly dissolve->cool outcome Outcome? cool->outcome crystals Crystals Form outcome->crystals Crystals oiling_out Oils Out outcome->oiling_out Oil no_precipitate No Precipitate outcome->no_precipitate Clear Solution filter_dry Filter & Dry crystals->filter_dry add_more_solvent Add more hot solvent & re-cool oiling_out->add_more_solvent scratch_seed Scratch flask / Add seed crystal oiling_out->scratch_seed change_solvent Try mixed solvent system oiling_out->change_solvent concentrate Concentrate solution & re-cool no_precipitate->concentrate pure_product Pure Crystalline Product filter_dry->pure_product add_more_solvent->cool scratch_seed->cool change_solvent->start concentrate->cool

Caption: Decision workflow for troubleshooting recrystallization issues.

References

  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • King Group. (2018).
  • BenchChem Technical Support Team. (2025).
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  • Gavrin, L. K., et al. (2007). Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers. The Journal of Organic Chemistry, 72(3), 1043–1046. [Link]

  • Portilla, J., et al. (2012).
  • Abdelhamid, A. O., & Gomha, S. M. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 61.
  • Brust, R., et al. (2015). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry, 58(21), 8587–8599.
  • Verheijen, J. C., et al. (2009). Incorporation of water-solubilizing groups in pyrazolopyrimidine mTOR inhibitors: discovery of highly potent and selective analogs with improved human microsomal stability. Bioorganic & Medicinal Chemistry Letters, 19(24), 6830–6835.
  • Martins, M. A. P., et al. (2013). Resourceful synthesis of pyrazolo[1,5-a]pyrimidines under ultrasound irradiation. Tetrahedron Letters, 54(23), 2984-2987.
  • New England Biolabs. (n.d.). Troubleshooting Guide for Purification using NEBExpress® Ni Spin Columns. NEB.
  • Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(15), 8645.
  • Hanna, S. Y. (2017). Answer to "What solvent should I use to recrystallize pyrazoline?".
  • Bobrovs, R., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. European Journal of Medicinal Chemistry, 200, 112431.
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  • Tiekink, E. R. T., & Dolzhenko, A. V. (2020). Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine. Crystals, 10(6), 512.
  • Luque, C., et al. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Inorganica Chimica Acta, 367(1), 35-43.
  • Bobrovs, R., et al. (2023). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336.
  • Al-Otaibi, E. A., et al. (2023).
  • Sigma-Aldrich. (n.d.).
  • Guzzini, M., et al. (2001). Synthesis and BZR affinity of pyrazolo[1,5-a]pyrimidine derivatives. Part 2: Further investigations on the 3-aryl substituents. Il Farmaco, 56(10), 727-737.
  • Bionano. (n.d.). Troubleshooting Guides.
  • Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(25), 14681-14691.
  • Chen, C. H., et al. (2018). Synthesis of pyrazolo[1,5-a][3][5][8]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 143, 1345-1355.

  • Stypik, M., et al. (2022).
  • El-Faham, A., et al. (2018). Pyrazolo[1,5-a][3][5][8]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Molecules, 23(10), 2633.

  • Gregg, B. T., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the privileged structure and combinatorial synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides.
  • Kamal, A., & Kumar, B. A. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 10, 333-365.
  • Stanovnik, B., & Tišler, M. (1983). Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines. Journal of Heterocyclic Chemistry, 20(5), 1377-1379.

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Technical Support Center: Regioselective Functionalization of Pyrazolo[1,5-a]pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of the pyrazolo[1,5-a]pyrazine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of achieving regiochemical control in their synthetic campaigns. The pyrazolo[1,5-a]pyrazine core is a valuable pharmacophore, but its nuanced reactivity can present significant challenges.

This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice. Our goal is to empower you to not only solve immediate experimental hurdles but also to build a predictive understanding of this heterocyclic system. The insights provided are synthesized from established principles in heterocyclic chemistry, extensive studies on the closely related pyrazolo[1,5-a]pyrimidine scaffold, and fundamental electronic theory.

Section 1: Foundational Principles & Reactivity Overview

Before diving into specific troubleshooting scenarios, it is crucial to understand the intrinsic electronic properties of the pyrazolo[1,5-a]pyrazine ring system. The regioselectivity of any functionalization is a direct consequence of the electron density distribution across the bicyclic structure.

The pyrazolo[1,5-a]pyrazine scaffold is a fused heterocyclic system comprising an electron-rich pyrazole ring and an electron-deficient pyrazine ring. This electronic dichotomy is the primary determinant of its chemical behavior.

  • Pyrazole Ring (Positions C2, C3): This portion of the molecule is analogous to pyrrole and is generally electron-rich. It is the preferred site for electrophilic attack and direct C-H functionalization . Theoretical and experimental data on related systems consistently show that the C3 position is the most nucleophilic and sterically accessible site.[1][2]

  • Pyrazine Ring (Positions C4, C7): This ring is highly electron-deficient due to the presence of two nitrogen atoms, making it resistant to electrophilic substitution.[3] Instead, it is activated towards nucleophilic aromatic substitution (SNAr) , particularly if positions C4 or C7 are furnished with a suitable leaving group (e.g., a halogen).

The following diagram illustrates the predicted reactivity landscape of the unsubstituted pyrazolo[1,5-a]pyrazine core.

Caption: General reactivity map of the pyrazolo[1,5-a]pyrazine scaffold.

Section 2: Troubleshooting Electrophilic Substitution & C-H Functionalization

This section addresses issues related to introducing substituents onto the pyrazole ring via electrophilic aromatic substitution (EAS) or direct C-H functionalization (e.g., halogenation, nitration, acylation).

FAQ 1: My electrophilic substitution reaction is giving me a mixture of C3-substituted and unidentified byproducts. How can I improve C3 selectivity?

Answer: Poor regioselectivity in electrophilic substitutions on this scaffold is often a consequence of reaction conditions that are too harsh or a substrate that is improperly activated or deactivated. The C3 position is intrinsically the most reactive, but forcing conditions can lead to side reactions or decomposition.

Causality & Troubleshooting Steps:

  • Re-evaluate Your Reagent Choice:

    • For Halogenation: Avoid using elemental halogens (Br₂, Cl₂) with strong Lewis acids, which can be overly reactive. Instead, consider milder, more controlled halogenating agents.

      • N-Halosuccinimides (NCS, NBS, NIS): These are excellent reagents for the C3-halogenation of pyrazolo[1,5-a]pyrimidines and related systems.[4] They generate a low concentration of the electrophilic halogen species in situ, minimizing over-reaction.

      • Hypervalent Iodine Reagents: Reagents like PIDA (diacetoxyiodobenzene) in the presence of a halide salt (e.g., KI, KBr) can provide highly regioselective C3-halogenation under mild, often aqueous, conditions.

    • For Nitration: Standard HNO₃/H₂SO₄ conditions can be too acidic, leading to protonation of the ring nitrogens and complete deactivation or degradation. Use milder nitrating agents like acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) or a nitrate salt with an acid catalyst.

  • Control the Reaction Temperature:

    • Many C-H functionalization reactions on this scaffold proceed efficiently at or below room temperature. Start your optimizations at 0 °C and slowly warm the reaction only if no conversion is observed. High temperatures can overcome the intrinsic activation barrier difference between C3 and other positions.

  • Analyze the Role of Substituents:

    • Electron-Withdrawing Groups (EWGs) on either ring will deactivate the entire system towards electrophilic attack. If you have an EWG (e.g., -CN, -CO₂R, -SO₂R), you will likely need slightly more forcing conditions, but be cautious. It may be more effective to introduce the EWG after the C3-functionalization step.

    • Electron-Donating Groups (EDGs) on the pyrazine ring can increase the overall nucleophilicity of the scaffold but should not change the preference for C3 attack.

Workflow Diagram: Optimizing C3-Halogenation

G Decision Workflow for C3-Halogenation start Poor C3 Selectivity (Mixture of isomers/decomposition) reagent Switch to Milder Reagent (e.g., NBS, NIS over Br2/FeBr3) start->reagent temp Lower Reaction Temperature (Start at 0 °C) reagent->temp solvent Change Solvent Polarity (e.g., DCM, MeCN, or AcOH) temp->solvent check1 Is C3 selectivity >95%? solvent->check1 check1->reagent No check2 Is reaction rate acceptable? check1->check2 Yes success Protocol Optimized check2->success Yes fail Consider Protecting Groups or Synthetic Redesign check2->fail No

Caption: Troubleshooting workflow for poor C3-halogenation regioselectivity.

FAQ 2: I am attempting a Friedel-Crafts acylation/alkylation, but the reaction is not working. What is the issue?

Answer: Direct Friedel-Crafts reactions on the pyrazolo[1,5-a]pyrazine core are notoriously difficult and often fail. This is a classic issue with many nitrogen-containing heterocycles.

Causality & Troubleshooting Steps:

  • Lewis Acid Complexation (The Primary Cause): The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) required for the reaction will preferentially coordinate to the lone pairs of the ring nitrogen atoms (N1, N5, or N8). This has two detrimental effects:

    • It forms a positively charged complex, which strongly deactivates the entire ring system to further electrophilic attack.

    • It consumes the catalyst, preventing it from activating the acyl/alkyl halide.

  • Alternative Acylation Strategies (The Solution): Instead of a direct Friedel-Crafts reaction, use a method that avoids strong Lewis acids.

    • Vilsmeier-Haack Formylation: This is the most reliable method for introducing a formyl group (-CHO) at the C3 position. The reaction of phosphorus oxychloride (POCl₃) with a formamide (like DMF) generates the electrophilic Vilsmeier reagent, which is reactive enough to functionalize the C3 position without the need for a strong Lewis acid.

    • Acylation of a C3-Metallo-species: A more robust strategy is to first perform a regioselective deprotonation/metallation at C3, followed by quenching with an acyl halide.

      • Halogen-Metal Exchange: If you have a C3-bromo or C3-iodo derivative (see FAQ 1), you can perform a lithium-halogen exchange using n-BuLi or i-PrMgCl at low temperature (-78 °C).

      • Quench: Add your desired acyl chloride or anhydride to the resulting C3-lithiated or Grignard species to form the C-C bond.

Protocol: C3-Formylation via Vilsmeier-Haack Reaction

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the pyrazolo[1,5-a]pyrazine substrate (1.0 equiv).

  • Solvent: Dissolve the substrate in anhydrous DMF (acting as both solvent and reagent).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, ~1.5-2.0 equiv) dropwise. The solution may become thick and colorful.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with NaOH or Na₂CO₃ until pH > 8 to hydrolyze the intermediate iminium salt.

  • Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., DCM, EtOAc). Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

This section focuses on issues related to functionalizing the electron-deficient pyrazine ring, typically at the C4 or C7 positions. This reaction requires a substrate bearing a good leaving group at the target position.

FAQ 3: I have a 4-chloro-pyrazolo[1,5-a]pyrazine, but my SNAr reaction with an amine nucleophile is sluggish and gives low yields. How can I drive it to completion?

Answer: Sluggish SNAr reactions on this scaffold indicate that either the nucleophile is not potent enough, the leaving group is not sufficiently activated, or the reaction conditions are suboptimal.

Causality & Troubleshooting Steps:

  • Increase Nucleophile Potency:

    • Use a Stronger Base: The amine nucleophile's potency can be increased by ensuring it is deprotonated. If you are using a mild base like Et₃N or DIPEA, consider switching to a stronger, non-nucleophilic base like NaH or K₂CO₃, especially if your nucleophile is an alcohol or a less basic amine. This generates the more nucleophilic alkoxide or amide anion in situ.

  • Enhance Leaving Group Ability:

    • While chlorine is a common leaving group, fluorine can sometimes be more effective in SNAr as it is more inductively withdrawing, making the carbon atom more electrophilic. However, the C-F bond is stronger, so this is a trade-off. Bromine and Iodine are better leaving groups but are less activating. For most applications, chlorine is a good balance. The key is electronic activation.

    • Add Activating Groups: If your synthesis allows, installing an electron-withdrawing group (EWG) elsewhere on the ring system (e.g., at C3) will lower the LUMO energy of the scaffold and accelerate the rate-determining nucleophilic addition step.

  • Optimize Reaction Conditions:

    • Solvent: Use a polar aprotic solvent like DMF, DMSO, or NMP. These solvents are effective at solvating the cationic counter-ion of the nucleophile and do not interfere with its reactivity.

    • Temperature: SNAr reactions often require heat. Microwave irradiation can be highly effective at reducing reaction times from hours to minutes.[5] If a microwave reactor is unavailable, conventional heating to 80-150 °C is standard.

    • Catalysis: In some cases, particularly for C-N cross-coupling with less reactive amines, palladium-catalyzed Buchwald-Hartwig amination can be a superior alternative to SNAr.[6] This is a different mechanistic pathway but achieves the same overall transformation.

Data Summary: Common Conditions for SNAr on Related Heterocycles

NucleophileBaseSolventTemperature (°C)Typical OutcomeReference Insight
Primary/Secondary AminesK₂CO₃ or Et₃NDMF, Dioxane80 - 120Good to ExcellentStandard thermal conditions.[6]
Alcohols (ROH)NaH, KHMDSTHF, DMF25 - 80Good (requires strong base)In situ alkoxide formation is key.[7]
Aryl AminesCs₂CO₃Toluene100 - 150 (MW)Moderate (often slow)May require Pd-catalysis (Buchwald-Hartwig).[6]

Section 4: References

  • Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]

  • Shaaban, M. R., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Molecular Diversity. [Link]

  • Bassyouni, F. A., et al. (2019). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][5][7][8]triazines. Molecules, 24(18), 3293. [Link]

  • Dolzhenko, A. V. (2020). Pyrazolo[1,5-a][5][7][8]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Molecules, 25(17), 3939. [Link]

  • Wieczorek, M., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 22(19), 10834. [Link]

  • Tigreros, A., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(33), 19693-19712. [Link]

  • Wieczorek, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3291. [Link]

  • Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. [Link]

  • Al-Adiwish, W. M., et al. (2014). Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Organic & Biomolecular Chemistry, 12(22), 3584-3592. [Link]

  • Shawali, A. S., et al. (2012). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 17(6), 6493-6507. [Link]

  • Miki, Y., et al. (1994). Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. Heterocycles, 39(1), 145-154. [Link]

  • Gandeepan, P., & Ackermann, L. (2018). A comprehensive overview on directing groups applied in metal catalyzed C-H functionalization chemistry. Chemistry—A European Journal, 24(43), 10936-10967. [Link]

  • Cheeseman, G. W. H., & Werstiuk, E. S. G. (1972). 6.2.2. Pyrazines. In Advances in Heterocyclic Chemistry (Vol. 14, pp. 99-209). Academic Press. [Link]

  • Fahim, A. M., et al. (2022). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 27(21), 7247. [Link]

  • Pillard, C., et al. (2010). Development of pyrazolo[1,5-a]-1,3,5-triazine libraries. ResearchGate. [Link]

  • Gavrin, L. K., et al. (2007). Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers. The Journal of Organic Chemistry, 72(3), 1043-1046. [Link]

  • Ali, M. A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Pharmaceuticals, 17(8), 990. [Link]

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Technical Support Center: Scale-up Synthesis of 3-Bromopyrazolo[1,5-a]pyrazine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromopyrazolo[1,5-a]pyrazine and its key intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with scaling up this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction to the Synthetic Pathway

The synthesis of 3-Bromopyrazolo[1,5-a]pyrazine is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity, especially during scale-up. The most common synthetic route involves two key stages: the formation of the pyrazolo[1,5-a]pyrazine core, followed by regioselective bromination.

A plausible and efficient synthetic route begins with the synthesis of a 2-hydrazinylpyrazine intermediate, followed by a cyclocondensation reaction to form the pyrazolo[1,5-a]pyrazine core. The final step is the selective bromination at the C3 position.

Synthetic_Pathway A 2-Chloropyrazine C 2-Hydrazinylpyrazine (Intermediate 1) A->C Hydrazinolysis Step 1 B Hydrazine Hydrate B->C E Pyrazolo[1,5-a]pyrazine (Intermediate 2) C->E Cyclocondensation Step 2 D 1,3-Dicarbonyl Equivalent (e.g., Bromomalonaldehyde) D->E G 3-Bromopyrazolo[1,5-a]pyrazine (Final Product) E->G Regioselective Bromination Step 3 F Brominating Agent (e.g., NBS, Br2) F->G

Caption: General synthetic workflow for 3-Bromopyrazolo[1,5-a]pyrazine.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Step 1: Synthesis of 2-Hydrazinylpyrazine (Intermediate 1)

Question: My yield of 2-hydrazinylpyrazine is consistently low during scale-up, and I'm observing significant side product formation. What are the likely causes and how can I mitigate them?

Answer:

Low yields and impurity formation in the synthesis of 2-hydrazinylpyrazine from 2-chloropyrazine and hydrazine hydrate are common challenges during scale-up. The primary issues often revolve around reaction conditions and the stoichiometry of hydrazine hydrate.

Potential Causes & Solutions:

  • Insufficient Hydrazine Hydrate: While it may seem counterintuitive from a cost and downstream processing perspective, a large excess of hydrazine hydrate is often necessary to minimize the formation of dimeric and other side products.[1] On a larger scale, this presents a significant challenge for workup and waste disposal.

    • Solution: Instead of a very large excess, consider the slow, controlled addition of 2-chloropyrazine to a moderately larger excess of hydrazine hydrate (e.g., 5-10 equivalents). This maintains a high concentration of hydrazine relative to the electrophile throughout the reaction, favoring the desired monosubstitution.[1] The use of a syringe pump for the addition is highly recommended for precise control.

  • Reaction Temperature and Time: The reaction typically requires heating to proceed at a reasonable rate.[2][3] However, prolonged heating or excessively high temperatures can lead to decomposition of the product and increased side reactions.

    • Solution: Conduct small-scale optimization studies to determine the minimum temperature and reaction time required for complete conversion of the starting material. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical starting point is refluxing in a suitable solvent like pyridine or butan-1-ol for several hours.[2][3]

  • Workup and Product Isolation: 2-Hydrazinylpyrazine is a water-soluble compound, which can lead to significant losses during aqueous workup.

    • Solution: After cooling the reaction mixture, dilute with water and perform multiple extractions with a suitable organic solvent like ethyl acetate.[3] Combining the organic layers, drying over anhydrous sodium sulfate, and careful removal of the solvent under reduced pressure are crucial. For large-scale operations, consider a continuous liquid-liquid extraction setup to improve efficiency.

Experimental Protocol: Synthesis of 2-Hydrazinylpyrazine

  • Setup: In a well-ventilated fume hood, equip a reaction vessel with a mechanical stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagents: Charge the vessel with hydrazine hydrate (5-10 equivalents) and a high-boiling solvent such as pyridine or butan-1-ol.[2][3]

  • Reaction: Heat the hydrazine hydrate solution to reflux.

  • Addition: Add a solution of 2-chloropyrazine (1 equivalent) in the same solvent dropwise to the refluxing hydrazine hydrate solution over 1-2 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC until the 2-chloropyrazine is consumed (typically 2-4 hours after the addition is complete).

  • Workup: Cool the reaction mixture to room temperature. Carefully add water to the mixture.

  • Extraction: Extract the aqueous mixture multiple times with ethyl acetate.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-hydrazinylpyrazine. The product can be purified further by recrystallization from aqueous ethanol if necessary.[2]

Step 2: Cyclocondensation to form Pyrazolo[1,5-a]pyrazine (Intermediate 2)

Question: The cyclocondensation reaction is not going to completion, and I am isolating an acyclic intermediate. How can I drive the reaction to completion?

Answer:

Incomplete cyclization is a common issue in the synthesis of fused heterocyclic systems. The formation of a stable acyclic intermediate can be favored under certain conditions.

Potential Causes & Solutions:

  • Reaction Conditions: The cyclization step is often promoted by acidic or basic conditions and may require elevated temperatures to overcome the activation energy for ring closure.

    • Solution: If the reaction is performed under neutral conditions, consider adding a catalytic amount of a protic acid (e.g., acetic acid) or a Lewis acid. Alternatively, for base-catalyzed cyclizations, a non-nucleophilic base can be employed. Increasing the reaction temperature or using a higher-boiling solvent can also facilitate the cyclization. Microwave-assisted synthesis has been shown to be effective in reducing reaction times for similar pyrazolo[1,5-a]pyrimidine syntheses.[4]

  • Reactivity of the 1,3-Dicarbonyl Equivalent: The choice of the 1,3-dicarbonyl equivalent is critical. Less reactive synthons may lead to incomplete reaction.

    • Solution: While bromomalonaldehyde is a potential reactant, other more reactive or stable precursors can be used. For instance, using enaminones or related activated carbonyl compounds can facilitate the initial condensation and subsequent cyclization.[5]

  • Water Removal: The cyclocondensation reaction releases a molecule of water. In some cases, the presence of water can inhibit the reaction or lead to side reactions.

    • Solution: For reactions run in a suitable solvent, employing a Dean-Stark apparatus to azeotropically remove water can drive the equilibrium towards the cyclized product.

Step 3: Regioselective Bromination

Question: I am observing the formation of di-brominated and other isomeric impurities during the bromination of Pyrazolo[1,5-a]pyrazine. How can I improve the regioselectivity for the 3-bromo product?

Answer:

Controlling regioselectivity in the bromination of heterocyclic compounds is crucial for obtaining the desired product in high purity. The pyrazolo[1,5-a]pyrazine system has a specific electronic distribution that favors substitution at the C3 position.

Potential Causes & Solutions:

  • Choice of Brominating Agent: The reactivity of the brominating agent plays a significant role in selectivity. Highly reactive agents like elemental bromine (Br₂) can lead to over-bromination, especially if not added in a controlled manner.[6]

    • Solution: N-Bromosuccinimide (NBS) is a milder and more selective brominating agent that is often preferred for electron-rich heterocycles.[7] For highly selective C3 halogenation of pyrazolo[1,5-a]pyrimidines, the use of potassium bromide with a hypervalent iodine(III) reagent like phenyliodine(III) diacetate (PIDA) in water has been shown to be highly effective and regioselective.[8] This method avoids the use of harsh reagents and solvents.

  • Reaction Conditions: Temperature and solvent can influence the selectivity of the bromination reaction.

    • Solution: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions. The choice of solvent can also be critical. Acetonitrile, dichloromethane, or even water (in the case of the PIDA system) are commonly used.[8]

  • Stoichiometry: Using an excess of the brominating agent will inevitably lead to polybromination.

    • Solution: Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the brominating agent. The controlled, slow addition of the brominating agent to the solution of pyrazolo[1,5-a]pyrazine is essential to maintain a low concentration of the electrophile and favor mono-substitution.

Understanding Regioselectivity:

The C3 position of the pyrazolo[1,5-a]pyrazine ring is the most electron-rich and sterically accessible position for electrophilic attack. This is due to the electronic contributions from the nitrogen atoms in the fused ring system. The Wheland intermediate formed upon attack at C3 is more stable than the intermediates formed from attack at other positions, as it allows for better delocalization of the positive charge without disrupting the aromaticity of the pyrazine ring.[9]

Bromination_Regioselectivity cluster_0 Electrophilic Attack at C3 cluster_1 Electrophilic Attack at other positions A Pyrazolo[1,5-a]pyrazine B Wheland Intermediate (More Stable) A->B + Br+ C 3-Bromopyrazolo[1,5-a]pyrazine B->C - H+ D Pyrazolo[1,5-a]pyrazine E Wheland Intermediate (Less Stable) D->E + Br+ F Isomeric Byproducts E->F - H+

Caption: Rationale for C3 bromination regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of 3-Bromopyrazolo[1,5-a]pyrazine?

A1: The main safety concerns are associated with the reagents used:

  • Hydrazine Hydrate: It is toxic, corrosive, and a suspected carcinogen. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection. On a large scale, the exothermic nature of its reaction with 2-chloropyrazine must be carefully managed with controlled addition and efficient cooling.

  • Brominating Agents: Elemental bromine (Br₂) is highly toxic, corrosive, and volatile.[10] Its use on a large scale requires specialized equipment and handling procedures. NBS is a safer alternative, but it is still a strong oxidizing agent and should be handled with care. All bromination reactions should be performed in a well-ventilated area, and a quenching agent (e.g., sodium thiosulfate solution) should be readily available.

  • Thermal Runaway: The hydrazinolysis and bromination steps can be exothermic. It is crucial to perform a thermal hazard assessment (e.g., using Differential Scanning Calorimetry - DSC) to understand the thermal profile of the reactions before attempting a large-scale synthesis.[11][12]

Q2: How can I effectively purify the final 3-Bromopyrazolo[1,5-a]pyrazine product on a large scale?

A2: Purification of the crude product is essential to remove unreacted starting materials, reagents, and side products.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds on a large scale. The choice of solvent is critical. A good solvent system will dissolve the compound at an elevated temperature but have low solubility at room temperature or below. A solvent screen should be performed at the lab scale to identify suitable solvents or solvent mixtures (e.g., ethanol/water, toluene/heptane).

  • Slurry Washing: If the impurities are significantly more soluble than the product in a particular solvent, a slurry wash can be an effective purification step. The crude solid is stirred with the solvent at a specific temperature, then filtered and washed.

  • Column Chromatography: While effective at the lab scale, column chromatography can be costly and challenging to scale up. It is typically reserved for high-value products or when other methods fail to provide the required purity.

Q3: What analytical techniques are recommended for monitoring the reaction and ensuring the quality of the final product?

A3: A combination of chromatographic and spectroscopic techniques should be used:

  • In-Process Controls (IPCs):

    • TLC: A quick and easy method to monitor the disappearance of starting materials and the appearance of the product.

    • HPLC/UPLC: Provides quantitative data on the reaction progress, conversion, and the formation of impurities.

    • LC-MS: Useful for identifying the mass of the product and any significant byproducts, aiding in troubleshooting.

  • Final Product Quality Control:

    • HPLC/UPLC: To determine the purity of the final product.

    • NMR (¹H and ¹³C): To confirm the structure of the 3-Bromopyrazolo[1,5-a]pyrazine and ensure the absence of isomeric impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Melting Point: A sharp melting point range is a good indicator of purity.

Data Summary Tables

Table 1: Comparison of Common Brominating Agents

Brominating AgentFormulaPhysical FormKey AdvantagesKey Disadvantages
Elemental BromineBr₂Fuming red-brown liquidHigh reactivity, low costHighly toxic, corrosive, volatile, low selectivity
N-BromosuccinimideC₄H₄BrNO₂Crystalline solidMilder, more selective, easier to handle than Br₂Higher cost, can be unstable
KBr / PIDAKBr / C₁₀H₁₁IO₄SolidsHigh regioselectivity for C3, uses water as solvent, "green"Higher reagent cost, requires stoichiometric oxidant

Table 2: Typical Process Parameters and Controls

StepKey ParametersControl StrategyRationale
Hydrazinolysis Temperature, Addition Rate, Hydrazine StoichiometryControlled heating, slow addition via pump, use of 5-10 eq. hydrazineManages exotherm, minimizes dimer formation
Cyclocondensation Temperature, Catalyst, Water RemovalReflux, use of acid/base catalyst, Dean-Stark trapDrives reaction to completion, prevents hydrolysis
Bromination Temperature, Addition Rate, Reagent StoichiometryLow temperature (0 °C), slow addition via pump, 1.05-1.1 eq. NBSManages exotherm, ensures high regioselectivity, prevents polybromination

References

  • Sikdar, S., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry.
  • PrepChem. (n.d.). Synthesis of 2-Hydrazino-5-phenylpyrazine.
  • ChemicalBook. (n.d.). 2-Hydrazinopyridine synthesis.
  • CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?
  • Scientific Update. (2024). A Dangerous Bromance.
  • ChemScene. (n.d.). 3-Bromopyrazolo[1,5-a]pyrazine.
  • BLD Pharm. (n.d.). 3-Bromopyrazolo[1,5-a]pyrazine.
  • StackExchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine.
  • ICL Group. (n.d.). BROMINE - Safety Handbook.
  • Moustafa, A. H., et al. (2022).
  • CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • BenchChem. (n.d.). The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis.
  • Sigma-Aldrich. (n.d.). 3-Bromopyrazolo[1,5-a]pyrazine.
  • El-Gazzar, A. B. A., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal.
  • Journal of the Chemical Society C: Organic. (1968). Pyrazolo-as-triazines. Part II.
  • National Institutes of Health. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
  • CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof.
  • Springer. (2021).
  • MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity.
  • MDPI. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
  • Pharmaffiliates. (n.d.). 3-Bromopyrazolo[1,5-a]pyrazine.
  • National Institutes of Health. (2013). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
  • Taylor & Francis Online. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine.
  • RSC Publishing. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study.
  • ResearchGate. (2022). Study on the Safety Design of 3-Amino-6-Bromo-1,2,4-Triazine Drying Process Based on Thermal Analysis Technology.
  • ResearchGate. (2022). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole.
  • BLD Pharm. (n.d.). 6-Bromopyrazolo[1,5-a]pyridine.
  • PubMed. (2018). Synthesis of pyrazolo[1,5-a][1][3][8]triazine derivatives as inhibitors of thymidine phosphorylase.

  • ResearchGate. (2022). A convenient synthesis, reactions and biological evaluation of novel pyrazolo[3,4-b]selenolo[3,2-e]pyrazine heterocycles as potential anticancer and antimicrobial agents.
  • Eco-Vector Journals Portal. (2025). Synthesis of new derivatives of 18-membered macrocycles by cyclocondensation of pyrazole series hydrazine hydrazides.
  • ResearchGate. (n.d.). The central triazinylhydrazine can be condensed with an aldehyde (left)...
  • ResearchGate. (1979). The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid.

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Overcoming poor solubility of pyrazolo[1,5-a]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for handling pyrazolo[1,5-a]pyrimidine derivatives. This scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous potent and selective kinase inhibitors used in targeted cancer therapy and other therapeutic areas.[1][2][3] The fused, rigid, and planar N-heterocyclic system is highly amenable to chemical modification, allowing for the fine-tuning of pharmacodynamic and pharmacokinetic properties.[1][4]

However, a significant and persistent challenge encountered by researchers is the inherently poor aqueous solubility of many derivatives. This low solubility can hinder biological screening, lead to unreliable assay results, and ultimately cause the failure of promising drug candidates due to poor bioavailability.[5]

This guide is designed to serve as a practical, hands-on resource for researchers, scientists, and drug development professionals. It provides a series of frequently asked questions and in-depth troubleshooting guides to diagnose and overcome solubility-related obstacles in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my pyrazolo[1,5-a]pyrimidine derivatives so difficult to dissolve in aqueous buffers?

A: The poor solubility is rooted in the molecule's fundamental physicochemical properties. The fused heterocyclic ring system is rigid and planar, which promotes efficient crystal lattice packing. Breaking these strong intermolecular forces in the crystal requires a significant amount of energy. Furthermore, extensive substitutions, often required for target potency, can increase the molecule's lipophilicity (hydrophobicity), further disfavoring dissolution in polar aqueous media.[6][7]

Q2: What are the main strategies I can use to improve the solubility of my compounds?

A: Solubility enhancement techniques are broadly categorized into physical and chemical modifications.[8][9]

  • Chemical Modifications involve altering the molecule itself, such as through salt formation or the creation of ionizable derivatives.[8]

  • Physical Modifications focus on changing the solid-state properties of the drug or its immediate environment. This includes techniques like particle size reduction, creating amorphous solid dispersions, and using formulation excipients like co-solvents or cyclodextrins.[8][10]

Q3: At what point in my research should I start thinking about solubility?

A: As early as possible. Early assessment of pharmaceutical properties like solubility is a critical step in the drug discovery process.[5] Addressing solubility issues during the lead optimization phase can prevent costly failures later on. It is estimated that up to 40% of promising drug candidates do not reach the market because of poor physicochemical properties, with solubility being a primary factor.[5]

Q4: How do I select the right solubilization method for my specific compound?

A: The choice is multifactorial and depends on the compound's properties, the intended application (e.g., in vitro assay vs. in vivo formulation), and the required concentration.[8] For initial in vitro screening, simple methods like pH adjustment or using a co-solvent are often sufficient. For developing an oral dosage form, more advanced strategies like salt formation or amorphous solid dispersions are typically required to enhance bioavailability.[10][11]

Troubleshooting Guides & Experimental Protocols

This section addresses specific experimental problems with detailed explanations and step-by-step protocols to resolve them.

Problem 1: My compound crashes out of solution during my in vitro assay.

This is a classic sign that the compound's thermodynamic aqueous solubility has been exceeded in the final assay buffer. This can lead to inaccurate potency measurements (IC50, EC50) and high variability between experiments.

Causality: The pyrazolo[1,5-a]pyrimidine core contains multiple nitrogen atoms, making it a weak base. By lowering the pH of the medium, these nitrogens can become protonated, forming a cationic species (a salt in situ). This ionized form is significantly more polar and thus more soluble in aqueous media than the neutral free base.[9][12]

Experimental Protocol: pH Solubility Profile

This protocol allows you to quickly determine if pH adjustment is a viable strategy for your compound.

  • Stock Solution Preparation: Prepare a concentrated stock solution of your compound (e.g., 10-20 mM) in 100% Dimethyl Sulfoxide (DMSO).[13]

  • Buffer Preparation: Prepare a series of biocompatible buffers covering a relevant pH range (e.g., pH 5.0, 6.0, 6.8, 7.4). Common choices include citrate, phosphate, and MES buffers.

  • Sample Preparation: In microcentrifuge tubes, add an aliquot of the DMSO stock to each buffer to reach your target final concentration. Ensure the final DMSO concentration is kept constant and low (typically ≤1%) to minimize its own solubilizing effect.

  • Equilibration: Seal the tubes and agitate them at a constant temperature (e.g., 25°C or 37°C) for 18-24 hours to allow the system to reach equilibrium. A plate shaker or rotating mixer is ideal.

  • Analysis:

    • Centrifuge the tubes at high speed (e.g., >14,000 g) for 15 minutes to pellet any undissolved compound.

    • Carefully collect the supernatant.

    • Quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.

    • Plot the measured solubility against the buffer pH to identify the optimal pH range.

Logical Workflow for pH Modification

start Compound Precipitates in Assay check_pka Is the compound weakly basic? (Check pKa prediction) start->check_pka ph_test Perform pH Solubility Profile check_pka->ph_test Yes result Analyze Solubility vs. pH Data ph_test->result soluble Solubility increases at lower pH result->soluble Yes insoluble No significant change in solubility result->insoluble No implement Adjust assay buffer pH. Ensure target/enzyme is stable at this pH. soluble->implement alternative pH modification is not effective. Proceed to Co-solvency or other methods. insoluble->alternative

Caption: Decision workflow for using pH adjustment.

Causality: Co-solvents are water-miscible organic solvents that enhance the solubility of nonpolar drugs by reducing the polarity of the aqueous environment.[14] They essentially make the solvent system more "like" the solute.

Experimental Protocol: Co-solvent Screening for In Vitro Use

  • Select Co-solvents: Choose pharmaceutically acceptable and assay-compatible co-solvents. Common choices include:

    • Polyethylene Glycol 400 (PEG-400)[15]

    • Propylene Glycol (PG)

    • Ethanol

    • Glycerin

  • Prepare Solvent Systems: Create a matrix of solvent systems by mixing the co-solvent with your standard assay buffer at different percentages (e.g., 5%, 10%, 20% v/v).

  • Determine Solubility: Using an excess of your solid compound, determine the saturation solubility in each solvent system using the equilibration and analysis method described in the pH protocol.

  • Validate Assay Compatibility: Crucially , run vehicle controls for each co-solvent concentration in your biological assay. High concentrations of organic solvents can denature proteins or otherwise interfere with the assay, so you must identify the highest tolerable concentration that does not affect the results.

Data Presentation: Solubility in Co-Solvent Systems

Co-solvent System (v/v in pH 7.4 Buffer)Kinetic Solubility (µM)Thermodynamic Solubility (µM)
1% DMSO (Control)0.80.5
10% Ethanol / 1% DMSO15.411.2
10% PEG-400 / 1% DMSO25.119.8
20% PEG-400 / 1% DMSO68.355.7

Note: Kinetic solubility is measured immediately after dilution from a DMSO stock, while thermodynamic solubility is measured after a longer equilibration period (e.g., 24h).

Problem 2: My lead compound shows poor efficacy in vivo due to suspected low oral bioavailability.

Low aqueous solubility is a primary cause of poor oral bioavailability for BCS Class II and IV drugs, as the rate of dissolution is too slow for the drug to be absorbed as it transits the gastrointestinal tract.[16][17]

Causality: Converting the weakly basic free form of the drug into a stable, solid salt using a pharmaceutically acceptable acid is one of the most effective and widely used methods to increase both solubility and dissolution rate.[10][18] The salt form often dissolves much more rapidly in the stomach and intestines, creating a transient supersaturated solution that facilitates absorption.

Experimental Protocol: Small-Scale Pharmaceutical Salt Screen

  • Acid Selection: Choose a diverse set of pharmaceutically acceptable acids with varying pKa values (e.g., hydrochloric, sulfuric, methanesulfonic, maleic, tartaric, citric acid).

  • Stoichiometry: Calculate the required molar equivalents of the acid for the free base (typically 1:1).

  • Reaction: In parallel vials, dissolve the free base (e.g., 50 mg) in a suitable organic solvent (e.g., ethanol, acetone, isopropanol). Add the stoichiometric amount of the selected acid.

  • Crystallization: Allow the solutions to stir at room temperature or cool to induce crystallization. If no solid forms, try adding an anti-solvent (a solvent in which the salt is insoluble, like MTBE or heptane).

  • Isolation & Analysis: Isolate any resulting solids by filtration, wash with the anti-solvent, and dry under vacuum.

  • Characterization: Analyze the new solid forms.

    • Solubility: Measure the kinetic and thermodynamic solubility in water or simulated intestinal fluid.

    • Dissolution Rate: Use a mini-dissolution apparatus to measure how quickly the salt dissolves compared to the free base.

    • Solid-State Properties: Use techniques like X-ray Powder Diffraction (XRPD) to confirm crystallinity and Differential Scanning Calorimetry (DSC) to determine the melting point and purity.

Workflow for Salt Screening and Selection

cluster_0 Screening Phase cluster_1 Characterization Phase cluster_2 Outcome start Free Base Compound react React with diverse pharmaceutical acids start->react isolate Isolate solid salts react->isolate char Characterize Solids: - Solubility - Dissolution Rate - Crystallinity (XRPD) - Stability isolate->char select Select optimal salt form char->select lead Lead Salt Candidate for In Vivo Formulation select->lead Meets criteria fail No suitable salt found. Consider other strategies. select->fail Fails criteria

Caption: High-level workflow for pharmaceutical salt screening.

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[16][19] They can encapsulate poorly soluble "guest" molecules, like a pyrazolo[1,5-a]pyrimidine, into their cavity, forming a water-soluble "host-guest" inclusion complex that can significantly increase the apparent solubility of the drug.[8][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in pharmaceutical formulations due to its high aqueous solubility and safety profile.[5][20]

Experimental Protocol: Phase Solubility Study

This study determines if a complex is formed and provides its stoichiometry and stability constant.

  • CD Solution Preparation: Prepare a series of aqueous solutions of HP-β-CD in your desired buffer (e.g., water or PBS) with increasing concentrations (e.g., 0, 2, 4, 6, 8, 10, 12 mM).

  • Sample Preparation: Add an excess amount of your solid pyrazolo[1,5-a]pyrimidine derivative to each CD solution in separate vials. The amount should be enough to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials and shake at a constant temperature for 48-72 hours to ensure equilibrium is reached.

  • Analysis: After equilibration, filter the samples through a 0.22 µm filter to remove undissolved solids. Analyze the concentration of the dissolved drug in the filtrate by HPLC.

  • Data Plotting: Plot the total drug concentration (y-axis) against the HP-β-CD concentration (x-axis).

    • A linear plot (Type A) indicates the formation of a soluble 1:1 complex. The slope can be used to calculate the stability constant (Kc).

    • A slope less than 1 suggests a 1:1 complex.

    • If the slope is 1, no soluble complex is formed.

Data Presentation: Example Phase Solubility Data

HP-β-CD Concentration (mM)Drug Solubility (µM)
01.2
225.5
450.1
674.8
8100.2
10125.9

Causality: An ASD is a molecular mix of a drug and a hydrophilic polymer carrier.[11] By dispersing the drug within the polymer, you prevent it from arranging into a stable crystal lattice. This traps the drug in a high-energy, amorphous state. When introduced to an aqueous medium, this amorphous form can dissolve more rapidly and achieve a transiently higher concentration (supersaturation) than its crystalline counterpart, thereby enhancing absorption.[18][21]

Experimental Protocol: Lab-Scale ASD Screening via Solvent Evaporation

  • Polymer Selection: Choose from common pharmaceutical polymers such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or copolymers like Soluplus®.

  • Solvent Selection: Find a volatile common solvent that dissolves both your drug and the chosen polymer (e.g., methanol, acetone, dichloromethane).

  • Formulation: Prepare solutions containing the drug and polymer at different weight ratios (e.g., 1:9, 1:4, 1:2 drug:polymer).

  • Solvent Evaporation: Use a rotary evaporator to remove the solvent from the solution, which will deposit a thin film of the drug-polymer dispersion on the flask wall.

  • Drying: Dry the resulting film thoroughly under high vacuum for 24-48 hours to remove all residual solvent.

  • Characterization:

    • Scrape the solid material.

    • Confirm the amorphous nature using XRPD (an amorphous solid will show a broad "halo" instead of sharp Bragg peaks).

    • Perform an in vitro dissolution test to compare the dissolution profile of the ASD to the physical mixture and the pure crystalline drug.

Conceptual Diagram of a Solid Dispersion

cluster_0 Crystalline Drug cluster_1 Amorphous Solid Dispersion a1 a2 a5 a3 a6 a4 a7 a8 b1 b2 b3 b4 b5 b6 b7 b8 p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 p11 p12 p13

Caption: Crystalline drug vs. molecular dispersion in a polymer matrix.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (2018). Journal of Applied Pharmaceutical Science, 8(06), 133-143. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics, 2012, 838027. [Link]

  • Solubility Enhancement Techniques. (n.d.). Pharmaguideline. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Pharmaceutical Sciences and Research, 8(2), 73-82. [Link]

  • 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. (2010). European Journal of Medicinal Chemistry, 45(12), 5988-5994. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Medicinal Chemistry, 15(5), 1185-1212. [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2024). Journal of Medicinal Chemistry. [Link]

  • Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. (2023). Journal of Medicinal Chemistry, 66(1), 413-434. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2021). Molecules, 26(23), 7173. [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. (2018). Molecular Pharmaceutics, 15(3), 1041-1048. [Link]

  • Pyrazolo[1,5-a]pyrimidine in Medicinal Chemistry. (n.d.). Scribd. [Link]

  • 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. (2010). ResearchGate. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Pharmaceuticals, 14(7), 677. [Link]

  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. (2021). ResearchGate. [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2018). Molecular Pharmaceutics, 15(3), 1041-1048. [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2021). RSC Advances, 11(1), 13-23. [Link]

  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (2024). International Journal of Molecular Sciences, 25(17), 9474. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). Molecules, 27(1), 123. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Medicinal Chemistry. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). Molecules, 29(12), 2828. [Link]

  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (2022). IntechOpen. [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2024). Journal of Medicinal Chemistry. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2017). Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. (2010). Molecules, 15(10), 6816-6827. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). Pharmaceuticals, 17(5), 633. [Link]

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Stability issues of 3-Bromopyrazolo[1,5-a]pyrazine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromopyrazolo[1,5-a]pyrazine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of utilizing this versatile heterocyclic building block. The unique electronic nature of the pyrazolo[1,5-a]pyrazine scaffold can present stability challenges under various reaction conditions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your synthetic endeavors.

I. Introduction to the Stability Profile of 3-Bromopyrazolo[1,5-a]pyrazine

The 3-Bromopyrazolo[1,5-a]pyrazine core, while a valuable synthon, is characterized by an electron-rich pyrazole ring fused to an electron-deficient pyrazine ring. This electronic imbalance, coupled with the presence of multiple nitrogen atoms capable of coordinating to metal catalysts, can lead to several stability-related issues during chemical transformations. The most prevalent of these is the propensity for debromination, particularly under palladium-catalyzed cross-coupling conditions. Understanding the interplay of catalyst, ligand, base, and solvent is paramount to mitigating these challenges.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when working with 3-Bromopyrazolo[1,5-a]pyrazine, providing explanations for the underlying causes and actionable solutions.

FAQ 1: I am observing significant debromination of my starting material during a Suzuki-Miyaura cross-coupling reaction. What is causing this and how can I prevent it?

Answer:

Debromination is a common side reaction for electron-rich or heteroaromatic bromides in palladium-catalyzed cross-coupling reactions.[1] The catalytic cycle of the Suzuki-Miyaura reaction involves a Pd(0) species.[2] Under certain conditions, this highly reactive, low-valent palladium can insert into the C-Br bond, but instead of proceeding through the desired transmetalation with the boronic acid, it can be intercepted by a proton source (often residual water or the solvent) leading to the formation of the debrominated pyrazolo[1,5-a]pyrazine.

Causality:

  • Catalyst Choice: Some palladium catalysts are more prone to promoting hydrodehalogenation.

  • Ligand Effects: The choice of phosphine ligand is critical in stabilizing the palladium center and influencing the relative rates of the desired catalytic steps versus side reactions.

  • Base and Solvent: The reaction medium can influence the solubility of the catalyst and reagents, and also act as a proton source.

Troubleshooting Protocol:

  • Catalyst and Ligand Selection: For the related 3-bromo-pyrazolo[1,5-a]pyrimidin-5-one, the use of a specific catalyst system, XPhosPdG2 in combination with additional XPhos ligand, was found to be crucial in preventing debromination.[3][4] It is highly recommended to employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. These ligands promote the desired oxidative addition and reductive elimination steps while disfavoring the pathways leading to debromination.

  • Careful Selection of Base: While strong inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used, ensure they are anhydrous. The presence of water can facilitate the protonolysis of the organopalladium intermediate.

  • Solvent Considerations: Use anhydrous solvents. Toluene, dioxane, or THF are generally good choices. Protic solvents should be avoided.

Experimental Protocol for Suppressing Debromination in Suzuki-Miyaura Coupling:

Caption: Optimized Suzuki-Miyaura workflow for 3-Bromopyrazolo[1,5-a]pyrazine.

ParameterRecommendation for Suzuki-Miyaura CouplingRationale
Catalyst XPhos Pd G2, SPhos Pd G2, RuPhos Pd G2Bulky, electron-rich ligands stabilize the Pd(0) center and promote efficient cross-coupling.[3][4]
Ligand XPhos, SPhos, RuPhosAdditional ligand can further prevent catalyst decomposition and side reactions.
Base K₃PO₄, Cs₂CO₃ (anhydrous)Effective bases for transmetalation; ensure they are dry to minimize proton sources.[2]
Solvent Toluene, Dioxane, THF (anhydrous)Aprotic solvents are preferred to avoid protonolysis of the organopalladium intermediate.
Temperature 80-110 °CSufficient to drive the reaction to completion without promoting thermal decomposition.
FAQ 2: My Buchwald-Hartwig amination of 3-Bromopyrazolo[1,5-a]pyrazine is sluggish and gives low yields. What factors could be contributing to this?

Answer:

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an amine with an aryl halide.[5] The nitrogen atoms in the pyrazolo[1,5-a]pyrazine ring can act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation.[6] Additionally, the choice of base is critical, as it must be strong enough to deprotonate the amine without causing degradation of the starting material or product.

Causality:

  • Catalyst Inhibition: The lone pairs on the pyrazine and pyrazole nitrogens can coordinate to the palladium center, reducing its catalytic activity.

  • Inappropriate Base: A base that is too weak may not facilitate the crucial deprotonation of the amine-palladium complex, while a very strong base could potentially lead to side reactions.

  • Steric Hindrance: Both the amine coupling partner and the heterocyclic substrate can present steric challenges that slow down the reaction.

Troubleshooting Protocol:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as those from the Buchwald or Hartwig ligand families (e.g., XPhos, BrettPhos). These ligands can help to prevent the binding of the heterocyclic substrate to the palladium center and facilitate the reductive elimination step.

  • Base Optimization: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly effective strong bases. For more sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be screened.

  • Use of Pre-catalysts: Utilizing well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) can lead to more consistent and reproducible results by ensuring the efficient generation of the active Pd(0) species.

Experimental Protocol for Optimizing Buchwald-Hartwig Amination:

Caption: Optimized Buchwald-Hartwig workflow for 3-Bromopyrazolo[1,5-a]pyrazine.

ParameterRecommendation for Buchwald-Hartwig AminationRationale
Catalyst XPhos Pd G3, BrettPhos Pd G3Well-defined pre-catalysts ensure efficient generation of the active Pd(0) species.
Ligand XPhos, BrettPhos, RuPhosBulky ligands prevent catalyst inhibition by the heterocyclic substrate.
Base NaOtBu, LHMDS, K₃PO₄Choice depends on the pKa of the amine and the stability of the substrate.
Solvent Toluene, DioxaneAprotic solvents are generally preferred.
Temperature 90-120 °CHigher temperatures may be required to overcome catalyst inhibition.
FAQ 3: I am attempting a Sonogashira coupling with 3-Bromopyrazolo[1,5-a]pyrazine, but the reaction is not proceeding to completion and I observe starting material decomposition. What could be the issue?

Answer:

The Sonogashira coupling involves a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl halide.[7][8] The basic conditions, typically employing an amine base like triethylamine or diisopropylamine, can potentially lead to degradation of sensitive heterocyclic substrates. Furthermore, the copper co-catalyst can sometimes facilitate unwanted side reactions.

Causality:

  • Base-Induced Decomposition: The amine base, especially at elevated temperatures, might react with the pyrazolo[1,5-a]pyrazine core.

  • Copper-Mediated Side Reactions: Copper can promote the homocoupling of the terminal alkyne (Glaser coupling), consuming the alkyne and complicating purification.

  • Catalyst Deactivation: Similar to other cross-coupling reactions, catalyst deactivation can be an issue.

Troubleshooting Protocol:

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. Several modern methods utilize specific palladium catalysts and ligands that do not require a copper co-catalyst, which can lead to cleaner reactions.

  • Milder Base: If using a traditional Sonogashira, screen different amine bases. A bulkier base like diisopropylethylamine (DIPEA) might be less nucleophilic and less likely to cause decomposition. Alternatively, inorganic bases like K₂CO₃ or Cs₂CO₃ can be used in a solvent like DMF or acetonitrile.

  • Lower Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer period to minimize thermal decomposition.

Experimental Protocol for a Copper-Free Sonogashira Coupling:

Sources

Refinement of protocols for nucleophilic aromatic substitution on pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) on the pyrazolo[1,5-a]pyrimidine scaffold. This versatile N-heterocyclic system is a privileged core in medicinal chemistry, and its functionalization via SNAr is a cornerstone of analog synthesis.[1] This guide moves beyond simple protocols to provide a deeper understanding of the reaction's mechanics, offering robust troubleshooting strategies and field-proven insights to refine your experimental outcomes.

Core Principles: Understanding the Reaction

Successful troubleshooting begins with a firm grasp of the underlying principles. The pyrazolo[1,5-a]pyrimidine system's reactivity in SNAr reactions is governed by the electron-deficient nature of the pyrimidine ring, which makes the C5 and C7 positions electrophilic and thus susceptible to attack by nucleophiles.[1]

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is crucial for the reaction to proceed efficiently.

Caption: General SNAr mechanism on the C7 position.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a direct question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction shows minimal conversion to the desired product after the standard reaction time. What are the common causes and how can I improve the yield?

A: Low or no yield in an SNAr reaction is a frequent issue that can be traced back to several key factors. A systematic approach is best for diagnosis.

  • Cause 1: Poor Leaving Group (LG): The rate-determining step is the initial nucleophilic attack, but the stability of the leaving group is also important. While not as critical as in SN2 reactions, a better leaving group can still facilitate the reaction. For SNAr, the reactivity of halogens is often inverted due to the influence of electronegativity on the ring's electrophilicity.

    • Solution: If you have a choice during synthesis design, install a fluoride or chloride at the reaction site. Fluoride is often the best leaving group for SNAr because its high electronegativity makes the attached carbon more electrophilic and accelerates the initial attack (the rate-determining step).[3] If you are starting with a less reactive leaving group like bromide, you may need to compensate with more forcing conditions (higher temperature, stronger base/nucleophile).

  • Cause 2: Insufficient Nucleophilicity: The attacking species may not be electron-rich enough to readily attack the pyrazolo[1,5-a]pyrimidine core.

    • Solution:

      • Add a Base: For amine or alcohol nucleophiles, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) is often required to deprotonate the nucleophile, thereby increasing its potency.

      • Change the Nucleophile: If possible, switch to a more potent nucleophile. For example, a thiolate (RS⁻) is a stronger nucleophile than a neutral thiol (RSH).

      • Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or NMP. These solvents solvate the counter-ion (e.g., K⁺) but leave the nucleophilic anion relatively "bare" and more reactive.[4]

  • Cause 3: Inadequate Reaction Conditions: The reaction may simply be too slow under your current setup.

    • Solution:

      • Increase Temperature: Many SNAr reactions require heating. Start by running the reaction at a higher temperature (e.g., 80-120 °C).

      • Microwave Irradiation: Microwave-assisted synthesis is highly effective for accelerating SNAr reactions, often reducing reaction times from hours to minutes.[5]

      • Extend Reaction Time: Monitor the reaction by TLC or LC-MS over a longer period (e.g., 24 hours) to determine if it is simply sluggish.

Troubleshooting_Yield Start Low / No Yield CheckLG Is Leaving Group optimal (F or Cl)? Start->CheckLG CheckNu Is Nucleophile strong enough? CheckLG->CheckNu Yes Sol_LG Use harsher conditions (↑ Temp, ↑ Time) CheckLG->Sol_LG No CheckConditions Are conditions forcing enough? CheckNu->CheckConditions Yes Sol_Nu1 Add appropriate base (e.g., K₂CO₃, DIPEA) CheckNu->Sol_Nu1 No End Re-evaluate Synthetic Route CheckConditions->End Yes Sol_Cond1 Increase Temperature or Use Microwave CheckConditions->Sol_Cond1 No Sol_LG->CheckNu Sol_Nu2 Switch to polar aprotic solvent (DMF, DMSO) Sol_Nu1->Sol_Nu2 Sol_Nu2->CheckConditions Sol_Cond2 Extend Reaction Time Sol_Cond1->Sol_Cond2

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Multiple Products / Side Reactions

Q: My analysis (TLC, LC-MS) shows a complex mixture instead of a clean product. What are the likely side reactions?

A: A messy reaction profile often points to issues with selectivity or substrate/product stability.

  • Cause 1: Di-substitution: When starting with a di-substituted substrate, such as 5,7-dichloropyrazolo[1,5-a]pyrimidine, it is common to get a mixture of mono- and di-substituted products. The chlorine at the C7 position is generally more reactive than the one at C5.[6]

    • Solution: To favor mono-substitution at C7, use a controlled stoichiometry of the nucleophile (typically 1.0-1.2 equivalents) and maintain a lower reaction temperature (e.g., room temperature to 50 °C).[6][7] To achieve di-substitution, use an excess of the nucleophile (>2.2 equivalents) and higher temperatures.

  • Cause 2: Competing Nucleophiles (Hydrolysis): Trace amounts of water in your solvent or reagents can lead to hydrolysis of the halo-substituent, forming the corresponding pyrazolo[1,5-a]pyrimidin-5-one or -7-one. This is more common under basic conditions at high temperatures.

    • Solution: Use anhydrous solvents and ensure reagents are dry. Running the reaction under an inert atmosphere (N₂ or Argon) can also help.

  • Cause 3: Substrate/Product Decomposition: The heterocyclic core can be sensitive to very strong bases (like alkoxides) or prolonged high heat, leading to unidentifiable decomposition products.

    • Solution: Screen milder bases (e.g., Cs₂CO₃ is often gentler than K₂CO₃) and avoid excessively high temperatures if decomposition is suspected. If using a strong base like NaH to generate an alkoxide, consider pre-forming it at a low temperature before adding the pyrazolo[1,5-a]pyrimidine substrate.[8]

Issue 3: Difficulty with Product Isolation and Purification

Q: I'm finding it difficult to purify my product away from the starting materials and reaction byproducts. What are some effective strategies?

A: Purification challenges are common, especially when using high-boiling polar aprotic solvents.

  • Problem 1: Removing High-Boiling Solvents (DMF/DMSO): These solvents are not easily removed by standard rotary evaporation.

    • Solution:

      • Aqueous Workup: Quench the reaction mixture in a large volume of water or brine. If your product is sufficiently non-polar, it will precipitate and can be collected by filtration. If it is soluble in organic solvents, you can perform an extraction (e.g., with EtOAc or DCM). This will partition the DMF/DMSO into the aqueous layer. Multiple extractions may be necessary.

      • Direct Phase Chromatography: For small-scale reactions, you can sometimes absorb the reaction mixture directly onto silica gel or Celite and purify by column chromatography, though this may require a large column.

  • Problem 2: Removing Excess Base/Salts: Inorganic bases and salts formed during the reaction can interfere with purification.

    • Solution: An aqueous workup is the most effective method. A wash with water will remove most inorganic salts. If you used an organic base like DIPEA, a wash with a dilute acid (e.g., 1M HCl) can help remove it, provided your product is stable to acid.

  • Problem 3: Poor Separation in Column Chromatography: The product may be very polar, streaking on the column or co-eluting with impurities.

    • Solution:

      • Modify Mobile Phase: For basic products (e.g., amino-substituted), adding a small amount of triethylamine (~1%) or ammonia in methanol to your eluent can significantly improve peak shape.

      • Reverse-Phase Chromatography: If your compound is too polar for normal-phase silica, consider using reverse-phase (C18) chromatography with a water/acetonitrile or water/methanol gradient.

Frequently Asked Questions (FAQs)

  • Q1: Which position is more reactive for SNAr, C5 or C7?

    • The C7 position is generally more electrophilic and thus more reactive towards nucleophilic attack than the C5 position.[6] This inherent selectivity allows for controlled mono-substitution on di-halo substrates by carefully managing reaction conditions.[7]

  • Q2: Do I always need a base?

    • Not always. If your nucleophile is already anionic (e.g., sodium methoxide, sodium thiophenolate), a base is not needed. However, for neutral nucleophiles like amines, alcohols, or thiols, a base is typically required to facilitate the reaction by deprotonating the nucleophile or neutralizing the acid (e.g., HCl) formed during the reaction.

  • Q3: What are the best solvent and base combinations?

    • This is highly dependent on the nucleophile and substrate. The table below provides some field-tested starting points.

Nucleophile TypeRecommended SolventsRecommended BasesTemperature Range
Primary/Secondary Amines DMF, DMSO, NMP, DioxaneK₂CO₃, Cs₂CO₃, DIPEA25 °C to 120 °C
Alcohols (Alkoxides) THF, Dioxane, DMFNaH, KHMDS (pre-formed)0 °C to 80 °C
Thiols (Thiolates) DMF, DMSO, AcetonitrileK₂CO₃, NaH25 °C to 100 °C
Aromatic Amines Dioxane, Toluene, DMFK₃PO₄, Cs₂CO₃80 °C to 150 °C

Standard Experimental Protocols

These protocols are intended as a starting point and should be optimized for your specific substrate and nucleophile.

Protocol 1: General Procedure for SNAr of a 7-Chloropyrazolo[1,5-a]pyrimidine with a Secondary Amine
  • Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add 7-chloro-pyrazolo[1,5-a]pyrimidine (1.0 eq), the secondary amine (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous DMF (or DMSO) to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC (e.g., 50% EtOAc/Hexane) or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Separate the layers.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

References

  • Rao, D. E. P., et al. (n.d.). A Sonochemical Access to 5-Aryl Substituted Pyrazolo[1,5-a]Pyrimidines as Potential Inhibitors of TNF-α. Taylor & Francis Online. Available at: [Link]

  • Al-Sanea, M. M., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. Available at: [Link]

  • Gomha, S. M., et al. (2017). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),.... ResearchGate. Available at: [Link]

  • Medina-Carmona, E., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]

  • Glowacka, I. E., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. Available at: [Link]

  • Gomha, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. PMC - PubMed Central. Available at: [Link]

  • Rao, D. E. P., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica. Available at: [Link]

  • Glowacka, I. E., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. Available at: [Link]

  • Glowacka, I. E., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. Available at: [Link]

  • Bobrovs, R., et al. (2023). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing. Available at: [Link]

  • Jerhaoui, S., et al. (2023). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. MDPI. Available at: [Link]

  • Singh, M., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. Available at: [Link]

  • Singh, M., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. Wordpress. Available at: [Link]

  • Reddit. (2023). SNAr troubleshooting. r/AskChemistry. Available at: [Link]

  • Shawali, A. S., et al. (2012). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. MDPI. Available at: [Link]

  • Breukels, J., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed. Available at: [Link]

  • Bakavoli, M., et al. (2008). A New Leaving Group in Nucleophilic Aromatic Substitution Reactions (S N Ar). ResearchGate. Available at: [Link]

  • Chem Help ASAP. (2020). SNAr reaction scope & limitations. YouTube. Available at: [Link]

  • Knapp, S., et al. (2024). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. Available at: [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Available at: [Link]

Sources

Technical Support Center: Enhancing Microwave-Assisted Pyrazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to this important class of heterocyclic compounds. Pyrazolo[1,5-a]pyrimidines are a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Microwave-assisted organic synthesis (MAOS) offers a powerful method to accelerate and improve the efficiency of these syntheses.[4][5]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to not only solve common experimental issues but also to rationally design more efficient and robust synthetic protocols.

I. Troubleshooting Guide

This section addresses specific challenges that may arise during the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines. The solutions provided are based on established synthetic strategies and an understanding of microwave chemistry principles.

Issue 1: Low or No Product Yield

Question: My reaction is showing low conversion to the desired pyrazolo[1,5-a]pyrimidine, or I'm recovering only starting materials. What are the likely causes and how can I improve the yield?

Answer:

Low or no product yield in microwave-assisted pyrazolo[1,5-a]pyrimidine synthesis can stem from several factors, primarily related to reaction conditions and reagent choice. The most common synthetic route involves the cyclocondensation of a 5-aminopyrazole with a 1,3-bielectrophilic compound, such as a β-diketone, β-ketoester, or α,β-unsaturated carbonyl compound.[1][2][6]

Potential Causes & Solutions:

  • Inadequate Microwave Coupling: For a reaction to be efficiently heated by microwaves, the reaction mixture must contain polar molecules that can absorb microwave energy.[7]

    • Solvent Choice: If you are using a non-polar solvent like toluene or hexane, it will not heat effectively under microwave irradiation.[8] Consider switching to a more polar solvent that is a good microwave absorber. Common choices for this synthesis include ethanol, methanol, acetic acid, or dimethylformamide (DMF).[2][9]

    • Solvent-Free Conditions: In some cases, solvent-free reactions can be highly effective, as the microwaves directly heat the reactants.[10][11] This approach is also environmentally friendly.[10][12] You can perform the reaction with neat reactants or on a solid support like alumina.[12]

  • Suboptimal Temperature or Time:

    • Temperature: The reaction may require a higher temperature to overcome the activation energy barrier. Microwave synthesizers allow for precise temperature control. Incrementally increase the reaction temperature (e.g., in 10-20 °C steps) to find the optimal point. Temperatures for these syntheses often range from 120-150 °C.[1]

    • Reaction Time: While microwave reactions are typically fast, some transformations may still require longer heating times.[1][13] If you are not seeing product formation after a short time, try extending the irradiation period.

  • Catalyst Issues:

    • Acid or Base Catalysis: Many pyrazolo[1,5-a]pyrimidine syntheses are catalyzed by either acid (e.g., acetic acid, sulfuric acid) or a base (e.g., piperidine, triethylamine).[1][2] Ensure that you are using the correct type and amount of catalyst for your specific substrates. The catalyst facilitates key steps in the reaction mechanism, such as imine formation and subsequent cyclization.

    • Transition Metal Catalysis: Some advanced methods utilize transition metal catalysts, such as rhodium(III), for C-H activation and annulation reactions.[1] If using such a method, ensure the catalyst is active and all necessary additives (e.g., co-catalysts, ligands) are present in the correct stoichiometry.

  • Reactivity of Starting Materials:

    • Steric Hindrance: Bulky substituents on either the 5-aminopyrazole or the 1,3-dicarbonyl compound can sterically hinder the reaction. In such cases, more forcing conditions (higher temperature, longer time) may be necessary.

    • Electronic Effects: Electron-withdrawing or -donating groups on the starting materials can influence their reactivity.[6] For example, an electron-deficient aminopyrazole may be less nucleophilic, requiring a more reactive electrophile or stronger catalytic conditions.

Issue 2: Formation of Side Products and Isomers

Question: I am observing multiple spots on my TLC plate, indicating the formation of side products or isomers. How can I improve the selectivity of my reaction?

Answer:

The formation of side products or isomers is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds. Regioselectivity is a key consideration in the synthesis of pyrazolo[1,5-a]pyrimidines.

Potential Causes & Solutions:

  • Regioisomerism with Unsymmetrical 1,3-Dicarbonyls: When an unsymmetrical β-diketone or β-ketoester is used, two different regioisomers of the pyrazolo[1,5-a]pyrimidine can potentially form. The regioselectivity is often governed by the relative electrophilicity of the two carbonyl carbons.

    • Controlling Regioselectivity: The reaction conditions, particularly the pH, can influence which carbonyl group is preferentially attacked by the amino group of the pyrazole.[1] For instance, in acidic conditions, the more basic carbonyl oxygen is protonated, activating that carbonyl group for nucleophilic attack. Experimenting with different acid or base catalysts can help steer the reaction towards the desired isomer.[1]

  • Side Reactions:

    • Michael Addition vs. Condensation: When using α,β-unsaturated ketones (chalcones), the reaction can sometimes proceed through a Michael addition pathway instead of the desired condensation, leading to different products.[2] The choice of base can be critical here. A weaker base may favor the desired condensation.

    • Dimerization or Polymerization: Under harsh conditions, starting materials or intermediates can sometimes dimerize or polymerize. Reducing the reaction temperature or time may help to minimize these side reactions.

Troubleshooting Workflow for Isomer Formation

G start Multiple Isomers Observed cond1 Using Unsymmetrical 1,3-Dicarbonyl? start->cond1 sol1 Vary Catalyst (Acid vs. Base) to Influence Regioselectivity cond1->sol1 Yes cond2 Other Side Products (e.g., from Chalcones)? cond1->cond2 No sol2 Modify Substituents on Dicarbonyl to Differentiate Carbonyl Reactivity sol1->sol2 end Improved Selectivity sol2->end sol3 Optimize Base Catalyst (Strength and Stoichiometry) cond2->sol3 Yes sol4 Lower Reaction Temperature or Shorten Reaction Time sol3->sol4 sol4->end

Caption: Decision workflow for troubleshooting isomer and side product formation.

Issue 3: Difficulty with Product Purification

Question: My reaction seems to work, but I am struggling to isolate a pure product. What purification strategies are most effective for pyrazolo[1,5-a]pyrimidines?

Answer:

Purification can be challenging due to the similar polarities of the product and unreacted starting materials or side products.

Potential Causes & Solutions:

  • Incomplete Reaction: If the reaction has not gone to completion, separating the product from the starting materials can be difficult. The first step is to optimize the reaction to maximize conversion (see Issue 1).

  • Chromatography Optimization:

    • Column Chromatography: This is the most common method for purifying these compounds.

      • Solvent System: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding ethyl acetate, dichloromethane, or acetone. A gradient elution is often more effective than an isocratic one.

      • Silica Gel: Standard silica gel is typically effective. If your compound is very polar, you might consider using alumina. For acidic or basic compounds, treated silica (e.g., with triethylamine for basic compounds) can prevent streaking and improve separation.

  • Recrystallization: If a solid product is obtained, recrystallization can be a very effective purification method, especially for removing small amounts of impurities.

    • Solvent Screening: Test a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile) to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Acid-Base Extraction: If your product has a basic nitrogen atom that is significantly more basic than the impurities, you may be able to use an acid-base extraction. Dissolve the crude mixture in an organic solvent, extract with a dilute acid (e.g., 1M HCl), wash the aqueous layer, basify it (e.g., with NaHCO₃ or NaOH), and then extract the pure product back into an organic solvent.

II. Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using microwave irradiation for pyrazolo[1,5-a]pyrimidine synthesis compared to conventional heating?

A1: Microwave-assisted synthesis offers several significant advantages:[5]

  • Rate Acceleration: Microwave heating can dramatically reduce reaction times from hours to minutes.[1][8] This is due to the rapid and uniform heating of the reaction mixture.[7][8]

  • Higher Yields: The rapid heating can minimize the formation of degradation products or side reactions, often leading to higher isolated yields.[12]

  • Improved Purity: Cleaner reaction profiles with fewer by-products simplify purification.[5]

  • Energy Efficiency: Microwaves heat the sample directly, not the vessel, making the process more energy-efficient than conventional oil baths.[12]

  • Enhanced Reproducibility: Modern microwave reactors provide precise control over temperature and pressure, leading to more reproducible results.

Q2: How do I choose the right solvent for my microwave reaction?

A2: The choice of solvent is critical for the success of a microwave-assisted reaction. The ability of a solvent to absorb microwave energy is related to its dielectric properties, specifically its dissipation factor (tan δ).[7] Solvents are often categorized by their ability to absorb microwaves:

Microwave AbsorptionExamplesCharacteristics
High Ethanol, Methanol, Acetic Acid, DMFPolar protic or aprotic solvents. Heat very rapidly. Ideal for most reactions.
Medium Acetonitrile, AcetoneModerately polar. Heat efficiently. Good general-purpose solvents.
Low Toluene, Hexane, DioxaneNon-polar. Poor microwave absorbers.[7] Generally unsuitable unless a reactant or catalyst is a strong absorber.

For pyrazolo[1,5-a]pyrimidine synthesis, polar solvents like ethanol, acetic acid, and DMF are excellent choices as they effectively couple with microwaves and are good solvents for the reactants.[1][2][9]

Q3: Can I perform these reactions under solvent-free conditions?

A3: Yes, solvent-free microwave-assisted synthesis is a highly effective and environmentally friendly approach.[10][11] In this method, the microwaves directly interact with the polar reactants, leading to rapid heating and reaction.[12] This technique avoids the use of potentially toxic solvents and can simplify workup, as you do not need to remove a solvent at the end of the reaction.[10][11] Often, the crude product can be directly purified by chromatography or recrystallization.

Q4: What is the general mechanism for the formation of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles and 1,3-dicarbonyls?

A4: The reaction proceeds through a cyclocondensation mechanism. The key steps are:

  • Nucleophilic Attack: The exocyclic amino group of the 5-aminopyrazole acts as a nucleophile and attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.

  • Dehydration: The resulting intermediate loses a molecule of water to form an enamine or imine intermediate.

  • Cyclization: An intramolecular nucleophilic attack occurs where the endocyclic nitrogen of the pyrazole ring attacks the remaining carbonyl group.

  • Final Dehydration: A second molecule of water is eliminated to form the aromatic pyrazolo[1,5-a]pyrimidine ring system.

G cluster_0 Reaction Mechanism A 5-Aminopyrazole + 1,3-Dicarbonyl B Nucleophilic Attack (Initial Adduct) A->B - H₂O C Dehydration (Enamine/Imine Intermediate) B->C D Intramolecular Cyclization C->D E Final Dehydration D->E - H₂O F Pyrazolo[1,5-a]pyrimidine E->F

Caption: General mechanism of pyrazolo[1,5-a]pyrimidine formation.

III. Detailed Experimental Protocol

General Protocol for Microwave-Assisted Synthesis of 7-Aryl-5-methylpyrazolo[1,5-a]pyrimidines

This protocol is a general guideline for the reaction of a 5-aminopyrazole with an acetylacetone derivative.

Reagents and Equipment:

  • 5-Amino-3-substituted-1H-pyrazole (1.0 mmol)

  • 1-Aryl-1,3-butanedione (1.0 mmol)

  • Glacial Acetic Acid (2-3 mL)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave synthesis vial, add the 5-amino-3-substituted-1H-pyrazole (1.0 mmol), the 1-aryl-1,3-butanedione (1.0 mmol), and a magnetic stir bar.

  • Add glacial acetic acid (2-3 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Set the reaction parameters:

    • Temperature: 120-140 °C

    • Time: 10-30 minutes

    • Power: Dynamic (adjusts to maintain temperature)

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the acetic acid under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the purified product by NMR and mass spectrometry.

References

  • CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. Retrieved from [Link]

  • Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Sharma, V., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications, 49(11), 1391-1414. [Link]

  • Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7291. [Link]

  • RSC. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Khalafi-Nezhad, A., et al. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ARKIVOC. [Link]

  • Gadek, Z. A. (2022). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of All Research Education and Scientific Methods. [Link]

  • Leonelli, F., & Calvo, M. V. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences. [Link]

  • Prajapati, A. K., & Basak, A. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. [Link]

  • Sharma, P., & Gupta, A. (2014). A brief review: Microwave assisted organic reaction. Scholars Research Library. [Link]

  • Wolska, Z., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(19), 11929. [Link]

  • Gomha, S. M., et al. (2018). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][6][7]triazine and Imidazo[2,1-c][1,2,4. ResearchGate. [Link]

  • Daniels, R. N., et al. (2013). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 9, 1364-1369. [Link]

  • Gomha, S. M., et al. (2018). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][6][7]triazine and Imidazo[2,1-c][1][6][7]. Recent Patents on Anti-Cancer Drug Discovery, 13(2). [Link]

  • An, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1235-1239. [Link]

  • Wolska, Z., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]

  • ResearchGate. (2013). Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines. [Link]

  • Gomha, S. M., et al. (2018). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][6][7]triazine and Imidazo[2,1-c][1][6][7]. Bentham Science. [Link]

  • Wolska, Z., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(19), 5940. [Link]

  • Ezzati, M., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 28(24), 8049. [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry, 39(6). [Link]

  • Bozzo, F., et al. (2015). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Current Medicinal Chemistry, 22(16), 1957-1974. [Link]

  • Springer. (2024). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. [Link]

  • RSC. (2022). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing. [Link]

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]pyrazine Derivatives: A Focus on the 3-Bromo Scaffold as a Versatile Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyrazine scaffold has emerged as a privileged heterocyclic core, integral to the development of potent and selective modulators of various biological targets, particularly protein kinases. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of derivatives built upon this framework. Given the nascent state of publicly available, systematic SAR studies specifically commencing from the 3-bromopyrazolo[1,5-a]pyrazine intermediate, this document will establish a predictive SAR framework by drawing logical comparisons with the closely related and extensively studied pyrazolo[1,5-a]pyrimidine scaffold. The 3-bromo substituent serves as a crucial synthetic handle, enabling a diverse array of chemical modifications through modern cross-coupling reactions, thus unlocking the full potential of this heterocyclic system for drug discovery.

The Pyrazolo[1,5-a]pyrazine Core: A Scaffold of Therapeutic Promise

The pyrazolo[1,5-a]pyrazine nucleus is a bioisostere of purine, allowing it to function as an effective hinge-binding motif in numerous ATP-competitive kinase inhibitors.[1][2] Its rigid, planar structure provides a well-defined vector for substituents to probe various pockets within an enzyme's active site. The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, mimicking the interactions of the adenine core of ATP with the kinase hinge region. This fundamental interaction anchors the molecule, allowing the substituents at various positions to dictate potency and selectivity.

While direct and extensive SAR data for 3-bromopyrazolo[1,5-a]pyrazine derivatives is limited in peer-reviewed literature, the principles derived from analogous scaffolds, such as the pyrazolo[1,5-a]pyrimidines, offer invaluable insights into how structural modifications are likely to influence biological activity.[3]

Strategic Importance of the 3-Bromo Substituent

The 3-bromopyrazolo[1,5-a]pyrazine is a key building block for constructing diverse chemical libraries. The bromine atom at the C3 position is not merely a placeholder but a versatile functional group amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[4] This synthetic flexibility allows for the systematic introduction of a vast array of chemical moieties to explore the chemical space around this position and optimize interactions with the target protein.

Below is a conceptual workflow for the diversification of the 3-bromopyrazolo[1,5-a]pyrazine scaffold.

G cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Diversified C3-Substituted Derivatives start 3-Bromopyrazolo[1,5-a]pyrazine suzuki Suzuki Coupling (Ar-B(OH)2) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig Amination (R-NH2) start->buchwald Pd Catalyst, Base prod_aryl 3-Aryl/Heteroaryl Derivatives suzuki->prod_aryl prod_alkynyl 3-Alkynyl Derivatives sonogashira->prod_alkynyl prod_amino 3-Amino Derivatives buchwald->prod_amino

Caption: Synthetic diversification of the 3-bromopyrazolo[1,5-a]pyrazine scaffold.

Comparative SAR Analysis: Insights from Pyrazolo[1,5-a]pyrimidines

By examining SAR studies on the closely related pyrazolo[1,5-a]pyrimidine scaffold, we can infer the likely impact of substitutions at various positions on the pyrazolo[1,5-a]pyrazine core.

Substitutions at the C3 Position

In many kinase inhibitor series based on the pyrazolo[1,5-a]pyrimidine core, the C3 position is a key vector for achieving potency and selectivity. This position often points towards the solvent-exposed region of the ATP-binding pocket.

  • Aryl and Heteroaryl Groups: Introduction of aryl or heteroaryl moieties via Suzuki coupling is a common strategy. In studies on KDR kinase inhibitors, a 4-methoxyphenyl group at the C3 position of a pyrazolo[1,5-a]pyrimidine was found to be optimal for potency.[1] This suggests that moderately sized, electron-rich aromatic systems are well-tolerated and can form favorable interactions.

  • Amide Linkages: The presence of an amide bond at the C3 position has been shown to significantly enhance activity in Trk inhibitors, forming crucial hydrogen bonds with the protein backbone.[3] This indicates that incorporating groups like picolinamide at the C3 position of the pyrazolo[1,5-a]pyrazine core could be a fruitful strategy.

Substitutions at the C6 Position

The C6 position of the pyrazolo[1,5-a]pyrazine scaffold offers another vector for modification to enhance affinity and modulate physicochemical properties.

  • Small Alkyl and Aryl Groups: In the pyrazolo[1,5-a]pyrimidine series of KDR inhibitors, a 3-thienyl group at the equivalent C6 position resulted in a significant boost in potency.[1] This highlights that compact aromatic systems can be accommodated in the corresponding pocket.

  • Exploring Selectivity: For imidazo[1,5-a]pyrazine-based BTK inhibitors, modifications at the analogous position were crucial for achieving selectivity over other kinases.[5] This underscores the importance of exploring diverse substituents at C6 to fine-tune the selectivity profile.

Data Summary: A Comparative Look at Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

The following table summarizes key SAR findings from pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, which can guide the design of novel pyrazolo[1,5-a]pyrazine derivatives.

ScaffoldTarget KinasePositionOptimal SubstituentIC50 (nM)Reference
Pyrazolo[1,5-a]pyrimidineKDRC34-Methoxyphenyl19[1]
Pyrazolo[1,5-a]pyrimidineKDRC63-Thienyl19[1]
Pyrazolo[1,5-a]pyrimidineTrkAC3Picolinamide1.7[3]
Pyrazolo[1,5-a]pyrimidineTrkAC52,5-Difluorophenyl-substituted pyrrolidine1.7[3]
Pyrazolo[1,5-a]pyrimidineCDK9C3Varied-[6]

Experimental Protocols

The following are representative, detailed methodologies for key synthetic transformations used in the diversification of a 3-bromopyrazolo[1,5-a]pyrazine core.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for introducing an aryl or heteroaryl group at the C3 position.

  • To a microwave vial, add 3-bromopyrazolo[1,5-a]pyrazine (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.), and a base such as K2CO3 (2.0 eq.).

  • Add a suitable solvent system, typically a mixture of dioxane and water (4:1).

  • Seal the vial and heat in a microwave reactor at 120-150 °C for 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-pyrazolo[1,5-a]pyrazine derivative.

G start 3-Bromopyrazolo[1,5-a]pyrazine + Ar-B(OH)2 conditions Pd(PPh3)4 K2CO3 Dioxane/H2O, 120°C start->conditions product 3-Aryl-pyrazolo[1,5-a]pyrazine conditions->product purification Workup & Purification product->purification

Caption: Workflow for Suzuki-Miyaura cross-coupling.

General Procedure for Sonogashira Cross-Coupling

This protocol outlines the introduction of an alkynyl group at the C3 position.

  • To a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add 3-bromopyrazolo[1,5-a]pyrazine (1.0 eq.), a palladium catalyst such as Pd(PPh3)2Cl2 (0.03 eq.), and a copper(I) co-catalyst such as CuI (0.06 eq.).

  • Add a suitable solvent such as THF or DMF, followed by a base, typically a liquid amine like triethylamine or diisopropylethylamine (2.0-3.0 eq.).

  • Add the terminal alkyne (1.1 eq.) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with aqueous NH4Cl solution, water, and brine.

  • Dry the organic layer, concentrate, and purify the crude product by flash chromatography to yield the 3-alkynyl-pyrazolo[1,5-a]pyrazine.

Conclusion and Future Directions

The 3-bromopyrazolo[1,5-a]pyrazine scaffold represents a highly valuable, yet underexplored, platform for the discovery of novel therapeutics. While direct SAR data is currently sparse, a comparative analysis with the well-documented pyrazolo[1,5-a]pyrimidine core provides a robust, predictive framework for guiding future medicinal chemistry efforts. The synthetic tractability of the 3-bromo position through established cross-coupling methodologies empowers the systematic exploration of chemical space, paving the way for the identification of potent and selective modulators of a wide range of biological targets. It is anticipated that as more research is conducted on this specific scaffold, a rich and detailed SAR landscape will emerge, further solidifying the importance of pyrazolo[1,5-a]pyrazines in modern drug discovery.

References

  • Burns, C. J., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry, 23(19), 6145-6153. [Link]

  • Fraley, M. E., et al. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(19), 2767-2770. [Link]

  • Liu, J., et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 7(1), 102-107. [Link]

  • Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • Popowycz, F., et al. (2005). Preparation and biological evaluations of new pyrazolo[1,5-a]-1,3,5-triazine derivatives. ResearchGate. [Link]

  • Boga, S. B., et al. (2017). Discovery of 3-morpholino-imidazole[1,5-a]pyrazine BTK inhibitors for rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 27(16), 3939-3943. [Link]

  • Gao, Y., et al. (2022). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Frontiers in Chemistry, 10, 963511. [Link]

  • da Silva, J. B. B., et al. (2021). Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor. ChemistrySelect, 6(4), 657-666. [Link]

Sources

A Comparative Guide to the Reactivity of 3-Bromopyrazolo[1,5-a]pyrazine and Other Halogenated Heterocycles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, halogenated heterocycles stand as indispensable building blocks. Their utility is most profoundly realized in palladium-catalyzed cross-coupling reactions, which have revolutionized the construction of complex molecular architectures. Among these crucial reagents, 3-Bromopyrazolo[1,5-a]pyrazine, a nitrogen-rich fused bicyclic system, has garnered significant attention. This guide provides an in-depth, objective comparison of the reactivity and physicochemical properties of 3-Bromopyrazolo[1,5-a]pyrazine with other commonly employed halogenated heterocycles, such as 3-bromopyridine and 2-bromopyrimidine. By presenting supporting experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.

Introduction: The Privileged Role of Halogenated Heterocycles

The strategic incorporation of a bromine atom onto a heterocyclic core furnishes a reactive handle for a multitude of chemical transformations. This is particularly true for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, which enable the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[1] The electronic nature of the heterocyclic scaffold plays a pivotal role in modulating the reactivity of the C-Br bond, influencing reaction kinetics, yields, and the propensity for side reactions.

3-Bromopyrazolo[1,5-a]pyrazine belongs to the class of electron-deficient heterocycles due to the presence of three nitrogen atoms. This electron deficiency significantly impacts its reactivity in cross-coupling reactions, often necessitating carefully optimized conditions to achieve desired outcomes. This guide will delve into these nuances, offering a comparative perspective against other halogenated heterocycles with varying electronic properties.

Physicochemical Properties: A Comparative Overview

A molecule's physical and chemical properties are fundamental to its behavior in a reaction. Here, we compare the key physicochemical parameters of 3-Bromopyrazolo[1,5-a]pyrazine with those of 3-bromopyridine, a less electron-deficient monocyclic heterocycle.

Property3-Bromopyrazolo[1,5-a]pyrazine3-Bromopyridine
CAS Number 53902-93-5626-55-1
Molecular Formula C₆H₄BrN₃C₅H₄BrN
Molecular Weight 198.02 g/mol 158.00 g/mol
Appearance SolidColorless liquid
Calculated LogP 1.491.57

The similar LogP values suggest comparable solubility in organic solvents commonly used for cross-coupling reactions. However, the higher molecular weight and solid nature of 3-Bromopyrazolo[1,5-a]pyrazine are practical considerations for reaction setup and stoichiometry calculations.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of a bromo-heterocycle in palladium-catalyzed cross-coupling is primarily governed by the ease of oxidative addition of the C-Br bond to the Pd(0) catalyst. Electron-deficient aromatic rings generally accelerate this rate-determining step.[2]

Suzuki-Miyaura Coupling: A Tale of Two Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. While direct comparative studies are scarce, insights can be gleaned from the behavior of structurally similar compounds. A study on the Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, a close analog of our target molecule, provides valuable data.[3][4] The electron-withdrawing nature of the pyrazolo[1,5-a]pyrimidine core, further enhanced by a trifluoromethyl group, necessitates robust catalytic systems to achieve high yields and mitigate a common side reaction: debromination.[3][5]

In this study, the use of a bulky, electron-rich phosphine ligand, XPhos, in conjunction with a palladium precatalyst like XPhosPdG2, was crucial for suppressing the undesired replacement of the bromine atom with a hydrogen atom.[3] Microwave irradiation was also shown to be highly effective in reducing reaction times and improving yields.[3][4]

In contrast, the Suzuki-Miyaura coupling of 3-bromopyridine, a less electron-deficient system, can often be achieved under more conventional conditions, although optimization is still key for achieving high yields.

Hypothetical Comparative Reactivity: Based on general principles, the C-Br bond in 3-Bromopyrazolo[1,5-a]pyrazine is expected to be more activated towards oxidative addition than that in 3-bromopyridine due to the electron-deficient nature of the fused ring system. This could translate to faster reaction rates under optimal conditions. However, this increased reactivity can also lead to a higher propensity for side reactions like debromination if the catalytic system is not carefully chosen.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromopyrazolo[1,5-a]pyrazine

This protocol is adapted from the successful coupling of a structurally similar pyrazolo[1,5-a]pyrimidine derivative.[3]

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - 3-Bromopyrazolo[1,5-a]pyrazine (1.0 eq) - Boronic Acid (1.2-1.5 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Pd Catalyst (e.g., XPhos Pd G2, 2.5 mol%) - Ligand (e.g., XPhos, 5 mol%) inert Evacuate and backfill with inert gas (3x) reagents->inert solvent Add degassed solvent (e.g., EtOH/H₂O or Dioxane) inert->solvent heat Heat under Microwave Irradiation (e.g., 135 °C, 40 min) solvent->heat cool Cool to RT heat->cool extract Dilute and extract with organic solvent cool->extract purify Dry, concentrate, and purify via column chromatography extract->purify

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: In a microwave vial, combine 3-Bromopyrazolo[1,5-a]pyrazine (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq.), potassium carbonate (2.0 eq.), XPhos Pd G2 (2.5 mol%), and XPhos (5.0 mol%).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon) for 5-10 minutes.

  • Solvent Addition: Add a degassed solvent mixture, such as 4:1 ethanol/water or dioxane, via syringe.

  • Reaction: Place the vial in a microwave reactor and heat to 135°C for 40 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Self-Validation: The success of this protocol is validated by the high yields (often >80%) and minimal debromination observed in the coupling of the analogous pyrazolo[1,5-a]pyrimidine system.[3] The use of a robust catalytic system and microwave heating are key to this success.

Protocol 2: Buchwald-Hartwig Amination of 3-Bromopyrazolo[1,5-a]pyrazine

The Buchwald-Hartwig amination is a powerful method for C-N bond formation. For electron-deficient heterocycles, careful selection of the base and ligand is critical to avoid side reactions.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Br Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Amine\nCoordination Amine Coordination Pd(II) Complex->Amine\nCoordination R₂NH, Base Pd(II) Amido\nComplex Pd(II) Amido Complex Amine\nCoordination->Pd(II) Amido\nComplex Reductive\nElimination Reductive Elimination Pd(II) Amido\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR₂

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add 3-Bromopyrazolo[1,5-a]pyrazine (1.0 eq.), the desired amine (1.2 eq.), a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture in a preheated oil bath at 100-110°C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Causality in Experimental Choices: The choice of a strong base like sodium tert-butoxide is crucial for the deprotonation of the amine, facilitating its entry into the catalytic cycle. Bulky, electron-rich ligands like XPhos are often employed to promote the rate-limiting reductive elimination step and stabilize the palladium catalyst.

Protocol 3: Sonogashira Coupling of 3-Bromopyrazolo[1,5-a]pyrazine

The Sonogashira coupling enables the formation of a C-C bond between a bromo-heterocycle and a terminal alkyne.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask, dissolve 3-Bromopyrazolo[1,5-a]pyrazine (1.0 eq.) and the terminal alkyne (1.2 eq.) in a suitable solvent such as DMF or a mixture of THF and triethylamine.

  • Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Inert Atmosphere: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 60-80°C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature and dilute with an organic solvent. Wash with aqueous ammonia solution to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Conclusion and Future Outlook

3-Bromopyrazolo[1,5-a]pyrazine is a valuable and reactive building block for the synthesis of complex nitrogen-containing molecules. Its electron-deficient nature presents both opportunities and challenges in palladium-catalyzed cross-coupling reactions. While this can lead to enhanced reactivity, it also necessitates the use of sophisticated catalytic systems and carefully controlled conditions to minimize side reactions such as debromination.

In comparison to less electron-deficient heterocycles like 3-bromopyridine, 3-Bromopyrazolo[1,5-a]pyrazine may require more specialized conditions but offers the potential for rapid and efficient diversification at the 3-position. The protocols and comparative insights provided in this guide are intended to serve as a valuable resource for researchers, enabling them to harness the full synthetic potential of this and other related halogenated heterocycles. Further systematic studies directly comparing the reactivity of a broad range of bromo-heterocycles under standardized conditions would be of great benefit to the synthetic chemistry community.

References

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PubMed Central. [Link]

  • Efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a]pyrimidin-5(4 H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5- a]pyrimidine derivatives. RSC Advances. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. Università degli Studi di Camerino. [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews. [Link]

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  • Sonogashira cross‐coupling of 3‐bromo‐2‐imidazo[1,2‐b]pyridazine 39. ResearchGate. [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]

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A Senior Application Scientist's Guide to Molecular Docking of Pyrazolo[1,5-a]pyrazine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pyrazolo[1,5-a]pyrazine scaffold has emerged as a privileged structure, particularly in the design of potent kinase inhibitors. This guide provides an in-depth, technical comparison of pyrazolo[1,5-a]pyrazine inhibitors, focusing on their molecular docking studies against Cyclin-Dependent Kinase 2 (CDK2), a pivotal regulator of the cell cycle and a validated target in oncology. We will dissect the nuances of a robust molecular docking workflow, compare the performance of these inhibitors against alternatives, and provide the causal reasoning behind key experimental choices, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Rationale for Targeting CDK2 with Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine core is a bioisostere of the natural purine scaffold, allowing it to effectively compete with ATP for the kinase hinge-binding region.[1] Its synthetic tractability permits extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. CDK2, a serine/threonine kinase, is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. The convergence of a validated target and a versatile chemical scaffold provides a fertile ground for the discovery of novel anti-cancer agents.

A Validated Molecular Docking Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating system for the molecular docking of pyrazolo[1,5-a]pyrimidine inhibitors against CDK2, utilizing the crystal structure of CDK2 in complex with a pyrazolo[1,5-a]pyrimidine inhibitor (PDB ID: 1Y91) as our reference.[2][3][4] This protocol is designed to be reproducible and is grounded in established best practices.

Experimental Protocol: Molecular Docking of CDK2 Inhibitors

1. Protein Preparation:

  • Objective: To prepare the CDK2 crystal structure for docking by removing extraneous molecules and adding necessary parameters.

  • Procedure:

    • Download the PDB file for 1Y91 from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands or ions not essential for the binding interaction.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Kollman charges) to the protein atoms.

    • Save the prepared protein in the PDBQT file format, which includes charge and atom type information.

2. Ligand Preparation:

  • Objective: To generate a 3D conformation of the pyrazolo[1,5-a]pyrimidine inhibitor and prepare it for docking.

  • Procedure:

    • Obtain the 2D structure of the inhibitor.

    • Convert the 2D structure to a 3D conformation using a suitable tool (e.g., Open Babel).

    • Perform energy minimization of the 3D structure to obtain a low-energy conformation.

    • Assign Gasteiger charges to the ligand atoms.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in the PDBQT file format.

3. Grid Box Generation:

  • Objective: To define the search space for the docking simulation within the CDK2 active site.

  • Procedure:

    • Load the prepared protein (PDBQT format) into a molecular visualization tool.

    • Identify the active site based on the co-crystallized ligand in 1Y91.

    • Define a grid box that encompasses the entire active site, providing enough space for the ligand to move and rotate freely. The dimensions and center of the grid box are critical parameters.

4. Molecular Docking with AutoDock Vina:

  • Objective: To perform the docking simulation to predict the binding pose and affinity of the inhibitor.

  • Procedure:

    • Use a validated docking program such as AutoDock Vina.[5][6][7]

    • Provide the prepared protein, prepared ligand, and the grid box parameters as input.

    • Set the exhaustiveness parameter to control the thoroughness of the search (a higher value increases accuracy but also computational time).

    • Execute the docking run. Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

5. Analysis of Docking Results:

  • Objective: To analyze the predicted binding poses and interactions.

  • Procedure:

    • Visualize the docked poses in a molecular graphics program.

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the top-ranked pose of the inhibitor and the amino acid residues of the CDK2 active site.

    • Compare the predicted binding mode with the known binding mode of the co-crystallized ligand in 1Y91 for validation.

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB Protein Structure (PDB) PDB_Prep Protein Preparation (Add H, Charges) PDB->PDB_Prep Ligand_2D Ligand Structure (2D) Ligand_3D Ligand Preparation (3D Conversion, Charges) Ligand_2D->Ligand_3D Grid Grid Box Generation PDB_Prep->Grid Docking Molecular Docking (AutoDock Vina) Ligand_3D->Docking Grid->Docking Results Pose & Affinity Analysis Docking->Results Validation Interaction Validation Results->Validation

Caption: A generalized workflow for molecular docking studies.

Comparative Analysis of CDK2 Inhibitors

To provide a clear and objective comparison, the following table summarizes the reported biological activity (IC50) and, where available, the molecular docking scores for a selection of pyrazolo[1,5-a]pyrimidine and alternative CDK2 inhibitors.

Compound ClassInhibitor ExampleTargetIC50 (µM)Docking Score (kcal/mol)Key Interactions & Remarks
Pyrazolo[1,5-a]pyrimidine Compound 6h[8]CDK2/Cyclin A6.37-7.0582Interactions with catalytic residues in the CDK2 binding pocket.[8]
Pyrazolo[1,5-a]pyrimidine Compound 6q[8]CDK2/Cyclin A3.41-6.3965Strong interaction with catalytic residues.[8]
Pyrazolo[3,4-d]pyrimidine Compound 7a[9]CDK20.262-Bioisosteric replacement of the purine ring in roscovitine. Shows potent inhibition.[9]
Pyrazolo[3,4-d]pyrimidine Compound 9c[9]CDK20.281-Demonstrates significant inhibitory activity, nearly 2.4-fold higher than roscovitine.[9]
Alternative: Purine Roscovitine[9]CDK20.641-A well-known CDK inhibitor serving as a benchmark.
Alternative: Imidazol-5-one Compound e[10]CDK2< 5.0-11.0Potent inhibitor with hydrogen bond interactions with key residues (Lys, Asp, Leu, His).[10]
Alternative: Imidazol-5-one Compound h[10]CDK2< 5.0-11.0High binding affinity with similar interactions as compound e.[10]

Deciphering the Binding Interactions: A Deeper Look

The potency of pyrazolo[1,5-a]pyrimidine inhibitors is intrinsically linked to their ability to form key interactions within the ATP-binding pocket of CDK2. Molecular docking studies consistently reveal a canonical binding mode.

Binding_Interactions cluster_protein CDK2 Active Site cluster_ligand Pyrazolo[1,5-a]pyrimidine Inhibitor Leu83 Leu83 Glu81 Glu81 Asp86 Asp86 Lys33 Lys33 Gln131 Gln131 Phe80 Phe80 Pyrazolo_N Pyrazolo N-H Pyrazolo_N->Leu83 H-bond (backbone C=O) Pyrazolo_N->Glu81 Pyrazolo_N->Asp86 Pyrimidine_N Pyrimidine N Pyrimidine_N->Leu83 H-bond (backbone N-H) Pyrimidine_N->Lys33 Pyrimidine_N->Gln131 Substituent_R1 R1 Substituent Substituent_R1->Phe80 Hydrophobic Interaction

Caption: Key binding interactions of a pyrazolo[1,5-a]pyrimidine inhibitor in the CDK2 active site.

The pyrazole nitrogen typically forms a crucial hydrogen bond with the backbone carbonyl of Leu83 in the hinge region, mimicking the interaction of the adenine moiety of ATP. The pyrimidine ring often engages in further hydrogen bonding with the backbone amide of the same residue. Substituents on the pyrazolo[1,5-a]pyrimidine core can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. For instance, bulky hydrophobic groups can form favorable interactions with residues like Phe80.

Conclusion and Future Directions

Molecular docking is an indispensable tool in the rational design of pyrazolo[1,5-a]pyrimidine inhibitors. This guide has provided a comprehensive framework for conducting and interpreting these studies, underscored by a detailed, reproducible protocol and a comparative analysis of inhibitor performance. The pyrazolo[1,5-a]pyrimidine scaffold continues to be a promising starting point for the development of novel kinase inhibitors. Future efforts will likely focus on leveraging computational insights to design inhibitors with improved selectivity profiles, thereby minimizing off-target effects, and to tackle the ongoing challenge of acquired drug resistance.

References

  • Williamson, D.S., et al. (2005). Crystal structure of human CDK2 complexed with a pyrazolo[1,5-a]pyrimidine inhibitor. Protein Data Bank. [Link]

  • Protein Data Bank in Europe. (n.d.). PDB 1y91: Crystal structure of human CDK2 complexed with a pyrazolo[1,5-a]pyrimidine inhibitor. PDBe. [Link]

  • RCSB PDB. (n.d.). 1Y91: Crystal structure of human CDK2 complexed with a pyrazolo[1,5-a]pyrimidine inhibitor. RCSB PDB. [Link]

  • RCSB PDB. (2011). 3PJ8: Structure of CDK2 in complex with a Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine. RCSB PDB. [Link]

  • Joshua, C. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

  • Eberle, M., et al. (2018). Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. International Journal of Molecular Sciences, 19(11), 3539. [Link]

  • PDBsum. (n.d.). PDB entry 1y91. EMBL-EBI. [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

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  • Kciuk, M., et al. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. International Journal of Molecular Sciences, 20(19), 4896. [Link]

  • Al-Warhi, T., et al. (2025). Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. Bioorganic Chemistry, 157, 107413. [Link]

  • Zhang, Y., et al. (2022). Discovery of novel inhibitors of CDK2 using docking and physics-based binding free energy calculation. Chemical Biology & Drug Design, 99(5), 662-673. [Link]

  • Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(35), 22869-22886. [Link]

  • Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. [Link]

  • Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education, 22(4), 110-114. [Link]

  • Kufareva, I., & Abagyan, R. (2008). Type-II kinase inhibitor docking, screening, and profiling using modified structures of active kinase states. Journal of Medicinal Chemistry, 51(24), 7921-7932. [Link]

  • Abdel-Ghani, T. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][3][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Scientific Reports, 12(1), 1888. [Link]

  • Attia, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(15), 3560. [Link]

  • Attia, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. ResearchGate. [Link]

  • Kumar, A., et al. (2024). Molecular modeling studies of Pyrazolopyrimidine Derivatives as potent Cyclin Dependent Kinase-2 inhibitors. Research Square. [Link]

  • El-Masry, G. H., et al. (2024). Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity. Bioorganic Chemistry, 150, 107413. [Link]

  • Idris, M. O., et al. (2020). In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line. Journal of Taibah University Medical Sciences, 15(6), 498-510. [Link]

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Comparative analysis of pyrazolo[1,5-a]pyrazine isomers in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazolo[1,5-a]pyrazine scaffold represents a privileged heterocyclic system with significant therapeutic potential. Its derivatives have demonstrated a wide range of biological activities, particularly as kinase inhibitors and anticancer agents. The isomeric and substituent variations within this scaffold play a crucial role in determining the biological efficacy and target selectivity. This guide provides an in-depth comparative analysis of pyrazolo[1,5-a]pyrazine isomers, focusing on their performance in biological assays, supported by experimental data and detailed methodologies.

The Significance of Isomeric Variation in Pyrazolo[1,5-a]pyrazines

The arrangement of substituents on the pyrazolo[1,5-a]pyrazine core dictates the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capabilities. These factors are critical for molecular recognition by biological targets such as enzymes and receptors. Consequently, even subtle changes in the isomeric form or substitution pattern can lead to significant differences in biological activity, offering a powerful tool for medicinal chemists to fine-tune the pharmacological properties of lead compounds.

This guide will focus on the comparative analysis of a series of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, which have been extensively studied for their antiproliferative effects, particularly against non-small cell lung cancer (NSCLC). The analysis will highlight how modifications at specific positions on the pyrazolo[1,5-a]pyrazine ring system influence their cytotoxic activity.

Comparative Analysis of Antiproliferative Activity

A key area of investigation for pyrazolo[1,5-a]pyrazine derivatives has been their potential as anticancer agents. Several studies have focused on their efficacy against the A549 human lung adenocarcinoma cell line. The following data summarizes the structure-activity relationships (SAR) observed in these studies.

Structure-Activity Relationship of Substituted Pyrazolo[1,5-a]pyrazin-4(5H)-ones

A study by Kuzu et al. (2025) synthesized and evaluated a series of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives for their antiproliferative activities against the A549 NSCLC cell line.[1] Their findings revealed that the nature of the substituents on both the pyrazole and pyrazine moieties significantly impacts cytotoxicity.

Key Observations from SAR Studies:

  • Influence of the Benzene Ring on the Pyrazole Moiety: A high electron density on the benzene ring attached to the pyrazole moiety was found to enhance cytotoxic activity.[2]

  • Influence of the Ring on the Pyrazine Moiety: Conversely, a low electron-density ring on the pyrazine portion of the molecule contributed to increased cytotoxic effects.[2]

  • Impact of Specific Substituents: In an earlier study, it was noted that compounds bearing a 4-chlorophenyl group on the pyrazole moiety exhibited more potent inhibitory effects.[3] For instance, 5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one was identified as a particularly effective inhibitor of A549 cell growth.[3] Another study highlighted that an amide group with a long alkyl chain and a benzene ring with a p-CF3 group could be important for efficacy.[4]

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives against the A549 cell line.

Compound IDR1 (on Pyrazole)R2 (on Pyrazine)IC50 (µM) against A549 cellsReference
27 High electron-density benzene ringLow electron-density ring8.19[1]
28 High electron-density benzene ringLow electron-density ring7.01[1]
3o 4-chlorophenyl5-benzylPotent Inhibitor[3]

Note: Specific IC50 values for all compounds are detailed in the source publications. The table provides a representative summary of the SAR findings.

Mechanistic Insights: Targeting the PI3K Signaling Pathway

Several potent pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been shown to exert their anticancer effects by modulating key cellular signaling pathways. Notably, compounds 21 , 26 , 27 , and 28 from the study by Kuzu et al. (2025) were found to significantly reduce the protein levels of phosphoinositide 3-kinase (PI3K) in A549 cells.[1][2]

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[5][6][7] Its aberrant activation is a common feature in many cancers, making it an attractive target for cancer therapy.[8]

Below is a diagram illustrating the PI3K signaling pathway and the potential point of intervention for pyrazolo[1,5-a]pyrazine inhibitors.

PI3K_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Pyrazolo_Pyrazine Pyrazolo[1,5-a]pyrazine Inhibitor Pyrazolo_Pyrazine->PI3K Growth_Factor Growth Factor Growth_Factor->RTK Binds Synthesis_Workflow Start Ethyl 3-aryl-1-(2-bromoethyl) -1H-pyrazole-5-carboxylate Reaction Reaction (Heating or Microwave) Start->Reaction Amine Amine (R-NH2) Amine->Reaction Product Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivative Reaction->Product

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [9] Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment. [10]2. Compound Treatment: Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrazine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2 to 4 hours, until a purple precipitate is visible. [10][11]5. Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals. [11]6. Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. [9]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Assay

To determine the direct inhibitory effect of the compounds on specific kinases (e.g., PI3K), an in vitro kinase assay is performed. These assays typically measure the transfer of a phosphate group from ATP to a substrate by the kinase. [12] General Workflow:

  • Reagent Preparation: Prepare the kinase buffer, the purified kinase enzyme, the specific substrate, and the test compounds (pyrazolo[1,5-a]pyrazine derivatives).

  • Reaction Setup: In a microplate, combine the kinase, substrate, and various concentrations of the inhibitor.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Allow the reaction to proceed for a defined period at a specific temperature.

  • Reaction Termination: Stop the reaction, often by adding a solution containing EDTA.

  • Signal Detection: Quantify the kinase activity. This can be done through various methods, including radiometric assays (measuring the incorporation of radioactive 32P), fluorescence-based assays, or luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay). [12][13]7. Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, Inhibitor) B Reaction Setup in Microplate A->B C Initiate with ATP B->C D Incubate C->D E Terminate Reaction D->E F Detect Signal (e.g., Luminescence) E->F G Analyze Data (IC50) F->G

Caption: A generalized workflow for an in vitro kinase assay.

Conclusion and Future Directions

The comparative analysis of pyrazolo[1,5-a]pyrazine isomers, particularly the substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, clearly demonstrates the profound impact of structural modifications on their biological activity. The structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective anticancer agents. The identification of the PI3K signaling pathway as a potential target for these compounds opens up new avenues for therapeutic intervention in cancers with aberrant PI3K signaling.

Future research in this area should focus on:

  • Synthesis and evaluation of a broader range of isomers , including regioisomers, to further explore the chemical space and identify novel pharmacophores.

  • In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

  • Optimization of pharmacokinetic properties to improve the drug-likeness of lead compounds for in vivo studies.

  • Evaluation in preclinical cancer models to assess the in vivo efficacy and safety of the most promising candidates.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the pyrazolo[1,5-a]pyrazine scaffold holds immense promise for the development of next-generation targeted therapies for cancer and other diseases.

References

  • ResearchGate. (n.d.). Schematic drawing of the PI3K/Akt signaling pathway.Link

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors.Link

  • ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway in a cell.Link

  • He, L., et al. (2011). Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 21(13), 3909-3913. Link

  • Tan, M., et al. (2008). Synthesis and preliminary biological evaluation of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry, 16(24), 10165-10171. Link

  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.Link

  • Abcam. (n.d.). MTT assay protocol.Link

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Link

  • JoVE. (n.d.). In vitro NLK Kinase Assay.Link

  • ATCC. (n.d.). MTT Cell Proliferation Assay.Link

  • Cell Signaling Technology. (n.d.). PI3K/AKT Signaling Resources.Link

  • ResearchGate. (n.d.). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h.Link

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.Link

  • ResearchGate. (n.d.). A new synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives and their antiproliferative effects on lung adenocarcinoma cell line.Link

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  • Kuzu, B., Arzuk, E., & Tan-Uygun, M. (2025). Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line. Chemistry & Biodiversity, e202502844. Link

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A Researcher's Guide to Validating Novel Pyrazolo[1,5-a]pyrazine Kinase Inhibitors: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated kinase inhibitor is both complex and critical. The pyrazolo[1,5-a]pyrazine and its isostere, the pyrazolo[1,5-a]pyrimidine, have emerged as privileged structures in medicinal chemistry, demonstrating potent and selective inhibition of a range of protein kinases implicated in cancer and inflammatory diseases.[1][2] This guide provides an in-depth, technical framework for the validation of novel pyrazolo[1,5-a]pyrazine derivatives, comparing their performance with established alternatives and providing the supporting experimental methodologies to ensure scientific rigor.

The Rationale for a Structured Validation Funnel

The validation of a novel kinase inhibitor is not a single experiment but a multi-stage process designed to build a comprehensive profile of the compound's potency, selectivity, and cellular activity. This guide is structured to follow a logical "validation funnel," beginning with high-throughput biochemical assays to establish potency and moving towards more physiologically relevant cell-based assays to confirm on-target effects and functional outcomes. This approach ensures that resources are focused on the most promising candidates and provides a robust data package for further development.

Part 1: In Vitro Validation - Establishing Potency and Selectivity

The initial step in characterizing a novel pyrazolo[1,5-a]pyrazine derivative is to determine its direct inhibitory effect on the purified target kinase. This is typically achieved through in vitro biochemical assays that measure the inhibitor's ability to block the kinase's catalytic activity.

Choosing the Right In Vitro Assay: The Case for Luminescence-Based ADP Detection

While various assay formats exist (radiometric, fluorescence-based), luminescence-based assays, such as the ADP-Glo™ Kinase Assay, offer a compelling combination of sensitivity, scalability, and robustness for both primary screening and detailed inhibitor profiling.[3][4]

Causality Behind the Choice:

  • High Sensitivity and Dynamic Range: The ADP-Glo™ assay can detect low levels of ATP-to-ADP conversion, making it suitable for kinases with low activity or for identifying potent inhibitors that work at low concentrations. Its sensitivity is comparable to gold-standard radiometric assays but without the associated safety and disposal challenges.[3][5][6]

  • Broad ATP Concentration Range: The assay can be performed with ATP concentrations up to 1 mM, allowing for the determination of inhibitor potency under physiologically relevant ATP conditions. This is a critical factor, as many inhibitors compete with ATP for binding to the kinase's active site.[5]

  • High-Throughput Screening (HTS) Compatibility: The simple "add-incubate-read" format is amenable to automation and high-throughput screening of large compound libraries, making it an efficient choice for initial hit identification.[3]

  • Reduced Interference: Unlike fluorescence-based assays, which can be prone to interference from colored or fluorescent compounds, the luminescence-based readout of the ADP-Glo™ assay minimizes false positives.

Comparative Biochemical Potency of a Novel Pyrazolo[1,5-a]pyrazine Derivative

To illustrate the comparative analysis, let's consider a hypothetical novel pyrazolo[1,5-a]pyrazine derivative, "Compound-PZ," designed as a JAK2 inhibitor. We will compare its in vitro potency against Ruxolitinib, an FDA-approved JAK1/JAK2 inhibitor.[7]

InhibitorTarget KinaseIC50 (nM)Assay Conditions
Compound-PZ (Novel) JAK25.2ADP-Glo™, 1 mM ATP
Ruxolitinib (Standard)JAK22.8[8]Cell-free assay
Fedratinib (Standard)JAK214[9]Not specified

This table presents hypothetical data for "Compound-PZ" for illustrative purposes, alongside published data for established inhibitors.

The Critical Importance of Kinase Selectivity Profiling

A potent inhibitor is of limited therapeutic value if it indiscriminately inhibits multiple kinases, leading to off-target effects and toxicity. Therefore, selectivity profiling against a broad panel of kinases is a crucial step in the validation process.[10][11] This is typically done by screening the inhibitor at a single high concentration (e.g., 1 µM) against a diverse kinome panel. Hits (kinases inhibited above a certain threshold, e.g., >70%) are then followed up with full IC50 determinations.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Compound-PZ (Novel) 605.2>1000850
Ruxolitinib3.3[8]2.8[8]>42819
Fedratinib353>1000>1000

This table presents hypothetical selectivity data for "Compound-PZ" for illustrative purposes, alongside published data for established inhibitors.

A highly selective inhibitor like "Compound-PZ" (in this hypothetical example) would be a more attractive candidate for further development due to its potentially wider therapeutic window.

Part 2: Cell-Based Validation - Confirming On-Target Activity and Functional Effects

Once a compound has demonstrated potent and selective inhibition in biochemical assays, the next critical step is to verify its activity in a cellular context. Cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its target kinase, and elicit the desired biological response.[12]

Workflow for Kinase Inhibitor Validation

The following diagram illustrates a typical workflow for the validation of a novel kinase inhibitor, from initial in vitro screening to in vivo studies.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 In Vivo Validation A Primary Screening (e.g., ADP-Glo™) B IC50 Determination A->B Potent Hits C Kinase Selectivity Profiling B->C Validate Potency D Target Engagement (e.g., CETSA, NanoBRET) C->D Selective & Potent Leads E Inhibition of Downstream Signaling (Western Blot) D->E Confirm Target Binding F Phenotypic Assays (e.g., Proliferation, Apoptosis) E->F Confirm On-Target Effect G Pharmacokinetics (PK) & Pharmacodynamics (PD) F->G Promising Cellular Activity H Efficacy in Disease Models G->H Establish Dose & Schedule

Caption: A streamlined workflow for kinase inhibitor validation.

Inhibition of Downstream Signaling: A Western Blotting Approach

A key method to demonstrate on-target activity in cells is to measure the phosphorylation state of a known downstream substrate of the target kinase. For a JAK2 inhibitor, a critical downstream target is the STAT3 protein. Inhibition of JAK2 should lead to a decrease in the phosphorylation of STAT3 at tyrosine 705 (p-STAT3 Y705).

Hypothetical Cellular Validation of "Compound-PZ":

A human erythroleukemia cell line (e.g., HEL), which harbors a constitutively active JAK2 V617F mutation, is treated with increasing concentrations of "Compound-PZ" or Ruxolitinib. Cell lysates are then analyzed by Western blot.

Expected Results:

  • A dose-dependent decrease in the levels of phosphorylated STAT3 (p-STAT3) with both "Compound-PZ" and Ruxolitinib treatment.

  • No significant change in the total levels of STAT3 or JAK2 protein.

  • A loading control, such as GAPDH or β-actin, should show equal protein loading across all lanes.

This experiment provides direct evidence that the compound is engaging and inhibiting its target within the complex cellular environment.

The JAK-STAT Signaling Pathway

The following diagram illustrates the central role of JAK2 in the JAK-STAT signaling pathway, a key pathway in cytokine signaling and cell growth.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates P_JAK2 p-JAK2 JAK2->P_JAK2 Autophosphorylation STAT3 STAT3 P_JAK2->STAT3 Phosphorylates P_STAT3 p-STAT3 STAT3->P_STAT3 P_STAT3->P_STAT3 Nucleus Nucleus P_STAT3->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Initiates Inhibitor Pyrazolo[1,5-a]pyrazine Inhibitor Inhibitor->P_JAK2 Inhibits

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Part 3: Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, detailed protocols for the key validation assays are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the IC50 value of a novel inhibitor against a target kinase.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Purified recombinant kinase and its specific substrate

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test inhibitor (e.g., "Compound-PZ") and standard inhibitor (e.g., Ruxolitinib)

  • ATP solution

  • 384-well white, opaque assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test and standard inhibitors in DMSO.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the kinase reaction buffer.

    • Add 0.5 µL of the serially diluted inhibitor or DMSO (for control wells).

    • Add 1 µL of the kinase enzyme solution.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme pre-incubation.

  • Initiate Kinase Reaction:

    • Add 1 µL of a solution containing the kinase substrate and ATP (at the desired final concentration, e.g., 1 mM) to all wells.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phosphorylated STAT3

Objective: To assess the effect of a novel inhibitor on the phosphorylation of a downstream target in a cellular context.

Materials:

  • Cell line with constitutively active target kinase (e.g., HEL cells for JAK2)

  • Cell culture medium and supplements

  • Test inhibitor and standard inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-STAT3 (Y705), anti-total STAT3, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test inhibitor or standard inhibitor for a specified time (e.g., 2-4 hours). Include a DMSO-treated control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with antibodies for total STAT3 and a loading control (e.g., GAPDH) to ensure equal protein loading and to assess the specificity of the inhibition.

Conclusion and Future Directions

The validation of novel pyrazolo[1,5-a]pyrazine kinase inhibitors requires a systematic and rigorous approach. By following a structured validation funnel that incorporates potent in vitro assays, on-target cellular validation, and comprehensive selectivity profiling, researchers can build a compelling data package for their lead compounds. The methodologies and comparative framework presented in this guide are designed to ensure the scientific integrity and reproducibility of these crucial preclinical studies. Future investigations should focus on in vivo efficacy in relevant disease models, pharmacokinetic and pharmacodynamic studies, and a thorough assessment of the therapeutic potential of these promising new chemical entities.

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  • Mikami, S., et al. (2017). Discovery of a Novel Series of Pyrazolo[1,5-a]pyrimidine-Based Phosphodiesterase 2A Inhibitors Structurally Different from N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915), for the Treatment of Cognitive Disorders. Chemical & Pharmaceutical Bulletin, 65(11), 1058–1077. [Link]

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Efficacy of Pyrazolo[1,5-a]pyrazine Compounds: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Pyrazolo[1,5-a]pyrazines in Kinase Inhibition

The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] These compounds are bioisosteres of purines, enabling them to interact with the ATP-binding sites of a wide array of protein kinases.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them critical targets for therapeutic intervention.[1] The pyrazolo[1,5-a]pyrazine core, and the closely related pyrazolo[1,5-a]pyrimidine scaffold, have been the foundation for the development of potent and selective kinase inhibitors, with several compounds entering clinical trials and even reaching the market.[3]

This guide provides a comprehensive comparison of the efficacy of pyrazolo[1,5-a]pyrazine and related pyrazolo[1,5-a]pyrimidine compounds against established drugs targeting key oncogenic kinases: Janus Kinases (JAKs), Rearranged during Transfection (RET) tyrosine kinase, and Tropomyosin Receptor Kinases (TRKs). We will delve into the preclinical data, outline the experimental methodologies for efficacy evaluation, and provide insights into the underlying signaling pathways. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the landscape of these promising kinase inhibitors.

The Kinase Targets: Key Players in Oncogenesis

Understanding the mechanism of action of these inhibitors requires a foundational knowledge of their targets.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a host of cytokines and growth factors involved in immunity, inflammation, and hematopoiesis.[4] Constitutive activation of the JAK-STAT pathway is a key driver in various myeloproliferative neoplasms and inflammatory diseases.[5]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK STAT STAT Receptor->STAT 5. STAT Recruitment JAK->Receptor JAK->JAK JAK->STAT 6. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Gene Gene Transcription DNA->Gene 9. Gene Regulation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding Pyrazolo_compound Pyrazolo[1,5-a]pyrazine Inhibitor Pyrazolo_compound->JAK Inhibition

Caption: Simplified JAK-STAT Signaling Pathway and Inhibition Point.
RET Signaling Pathway

The RET proto-oncogene encodes a receptor tyrosine kinase that is crucial for the normal development of the nervous and renal systems. Gene fusions and activating mutations in RET can lead to its constitutive activation, driving the growth of various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[6][7]

RET_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor RET->RET RAS RAS RET->RAS 3. Downstream Signaling PI3K PI3K RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Ligand Ligand (GDNF) Ligand->RET 1. Ligand Binding & Dimerization Pyrazolo_compound Pyrazolo[1,5-a]pyrazine Inhibitor Pyrazolo_compound->RET Inhibition

Caption: Simplified RET Signaling Pathway and Inhibition Point.
TRK Signaling Pathway

The Tropomyosin Receptor Kinase (TRK) family comprises three receptor tyrosine kinases (TRKA, TRKB, and TRKC) encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[3] Gene fusions involving NTRK genes are oncogenic drivers in a wide range of adult and pediatric cancers.[3]

TRK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor TRK->TRK RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway TRK->PI3K_AKT_mTOR PLCG PLCγ Pathway TRK->PLCG Transcription Gene Transcription (Cell Growth, Survival, Proliferation) RAS_RAF_MEK_ERK->Transcription PI3K_AKT_mTOR->Transcription PLCG->Transcription Neurotrophin Neurotrophin Neurotrophin->TRK 1. Ligand Binding & Dimerization Pyrazolo_compound Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_compound->TRK Inhibition

Caption: Simplified TRK Signaling Pathway and Inhibition Point.

Comparative Efficacy Analysis

This section presents a comparative analysis of the in vitro potency of pyrazolo[1,5-a]pyrimidine compounds against established kinase inhibitors. Due to the limited availability of direct comparative data for pyrazolo[1,5-a]pyrazine compounds, we are presenting data for the closely related and well-studied pyrazolo[1,5-a]pyrimidine scaffold. This data serves as a strong indicator of the potential of the broader pyrazolopyrimidine/pyrazine class of compounds.

JAK Inhibition

Known Drug Benchmark: Ruxolitinib

Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2.[8] It is approved for the treatment of myelofibrosis and polycythemia vera.[1]

CompoundTargetIC50 (nM)Reference
Ruxolitinib JAK1 3.3 [8]
JAK2 2.8 [8]
TYK2 19 [8]
JAK3 428 [8]
Pyrazolo[1,5-a]pyrimidine Cmpd 7j JAK2 Potent Inhibition (data not specified) [5]

Note: While specific IC50 values for direct comparison were not found in the provided search results, the study on compound 7j indicates potent inhibition of JAK2 by the pyrazolo[1,5-a]pyrimidine scaffold.

RET Inhibition

Known Drug Benchmarks: Selpercatinib and Pralsetinib

Selpercatinib and pralsetinib are highly selective and potent RET inhibitors approved for the treatment of RET-driven cancers.[6][7]

CompoundTargetIC50 (nM)Reference
Selpercatinib RET (wild-type & various mutations) 0.92 - 67.8 [9]
Pralsetinib RET ~0.4 [10]
VEGFR2 ~5.6 [10]
FGFR2 ~16 [10]
JAK2 ~4.8 [10]

Note: No direct comparative IC50 data for pyrazolo[1,5-a]pyrazine or pyrimidine compounds against RET was identified in the provided search results.

TRK Inhibition

Known Drug Benchmarks: Larotrectinib and Entrectinib

Larotrectinib is a highly selective pan-TRK inhibitor, while entrectinib is a multi-kinase inhibitor with potent activity against TRK, ROS1, and ALK.[11][12] Both are approved for the treatment of TRK fusion-positive cancers.

CompoundTargetIC50 (nM)Reference
Larotrectinib TRKA 5 [11]
TRKB 11 [11]
TRKC 6 [11]
Entrectinib TRKA 1 [12]
TRKB 3 [12]
TRKC 5 [12]
ROS1 7 [12]
ALK 12 [12]
Pyrazolo[1,5-a]pyrimidine Cmpd 36 TRKA 1.4 [13]
TRKB 2.4 [13]
TRKC 1.9 [13]
Pyrazolo[1,5-a]pyrimidine Cmpd 8 & 9 TRKA 1.7 [13]

The data clearly demonstrates that pyrazolo[1,5-a]pyrimidine derivatives can achieve comparable, and in some cases superior, in vitro potency against TRK kinases when compared to the approved drug Larotrectinib.

Experimental Methodologies: A Guide to Efficacy Evaluation

The following protocols are standard methodologies used to assess the efficacy of kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Kinase_Assay_Workflow start Start step1 Prepare serial dilutions of Pyrazolo[1,5-a]pyrazine compound start->step1 step2 Incubate compound with purified kinase enzyme (e.g., JAK2, RET, TRKA) step1->step2 step3 Initiate kinase reaction by adding ATP and substrate step2->step3 step4 Incubate for a defined period at a controlled temperature step3->step4 step5 Stop the reaction step4->step5 step6 Quantify kinase activity (e.g., measure ADP production or substrate phosphorylation) step5->step6 step7 Plot activity vs. compound concentration and calculate IC50 value step6->step7 end End step7->end

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

Causality Behind Experimental Choices:

  • Purified Kinase: Using a purified recombinant enzyme ensures that the observed inhibition is a direct effect on the target kinase and not influenced by other cellular components.

  • ATP and Substrate: The reaction is initiated with ATP, the phosphate donor, and a specific substrate for the kinase. The concentrations are typically kept near the Michaelis-Menten constant (Km) to ensure sensitive detection of competitive inhibitors.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.

Cell-Based Proliferation/Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., those with a known activating kinase mutation or fusion) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrazolo[1,5-a]pyrazine compound or a known drug (e.g., ruxolitinib) for a specified duration (typically 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot it against the compound concentration to determine the IC50 value.

Self-Validating System:

  • Positive and Negative Controls: Including a known cytotoxic agent as a positive control and a vehicle-only (e.g., DMSO) as a negative control is essential for validating the assay's performance.

  • Reproducibility: Performing the assay in triplicate and on multiple occasions ensures the reliability and reproducibility of the results.

In Vivo Tumor Xenograft Model

This preclinical model evaluates the anti-tumor efficacy of a compound in a living organism.

Xenograft_Workflow start Start step1 Implant human tumor cells (with target kinase alteration) subcutaneously into immunocompromised mice start->step1 step2 Allow tumors to grow to a predetermined size step1->step2 step3 Randomize mice into treatment and control groups step2->step3 step4 Administer Pyrazolo[1,5-a]pyrazine compound or known drug (e.g., orally) to the treatment group and vehicle to the control group step3->step4 step5 Monitor tumor volume and body weight regularly step4->step5 step6 At the end of the study, euthanize mice and excise tumors for further analysis (e.g., biomarker analysis) step5->step6 end End step6->end

Caption: Workflow for an In Vivo Tumor Xenograft Study.

Expertise in Experimental Design:

  • Choice of Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor xenograft.

  • Route of Administration: The route of administration (e.g., oral, intraperitoneal) should be chosen based on the pharmacokinetic properties of the compound.

  • Endpoint Analysis: In addition to tumor growth inhibition, pharmacodynamic markers (e.g., phosphorylation of the target kinase in tumor tissue) should be assessed to confirm target engagement in vivo.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrazine scaffold and its close relative, the pyrazolo[1,5-a]pyrimidine core, represent a highly promising class of kinase inhibitors. The available preclinical data for pyrazolo[1,5-a]pyrimidine compounds demonstrates their potential to achieve efficacy comparable or superior to that of established, FDA-approved drugs targeting key oncogenic kinases like JAKs and TRKs.

While direct head-to-head comparative data for pyrazolo[1,5-a]pyrazine derivatives is still emerging, the structural similarities and the potent activity of the pyrimidine analogues provide a strong rationale for their continued investigation. Future research should focus on:

  • Direct Comparative Studies: Conducting in vitro and in vivo studies that directly compare the efficacy of novel pyrazolo[1,5-a]pyrazine compounds against known drugs under identical experimental conditions.

  • Selectivity Profiling: Comprehensive kinase profiling to assess the selectivity of these compounds and identify potential off-target effects.

  • Pharmacokinetic and Pharmacodynamic Studies: In-depth investigation of the absorption, distribution, metabolism, and excretion (ADME) properties and target engagement in vivo to optimize dosing and scheduling for clinical development.

By leveraging the methodologies outlined in this guide and focusing on these key research areas, the scientific community can unlock the full therapeutic potential of pyrazolo[1,5-a]pyrazine compounds in the fight against cancer.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (URL: [Link])

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (URL: [Link])

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (URL: [Link])

  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC. (URL: [Link])

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  • TRK inhibitors in TRK fusion-positive cancers - PMC. (URL: [Link])

  • Entrectinib: a potent new TRK, ROS1, and ALK inhibitor | Request PDF. (URL: [Link])

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A Comparative Guide to the ADMET Profile of Novel Pyrazolo[1,5-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the aphorism "fail early, fail cheap" has become a guiding principle.[1] A significant contributor to the high attrition rates of drug candidates in late-stage clinical trials is an unfavorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[2][3] Consequently, a thorough and early evaluation of these properties is not just advantageous but essential for any aspiring therapeutic agent.[3][4] This guide provides an in-depth comparison of the predicted and experimentally determined ADMET properties of a series of novel pyrazolo[1,5-a]pyrazine derivatives against a standard comparator, emphasizing the causality behind experimental choices and the integration of in silico and in vitro methodologies.

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs for cancer treatment.[5][6][7] Its rigid, planar structure and synthetic tractability allow for extensive structural modifications to optimize therapeutic activity.[5][8] However, like any chemical scaffold, modifications can significantly impact its ADMET profile. This guide will explore these nuances, offering a framework for researchers in drug development.

The Strategic Integration of In Silico and In Vitro ADMET Profiling

A robust ADMET profiling strategy leverages the strengths of both computational and experimental approaches. In silico tools offer rapid, cost-effective screening of large numbers of virtual compounds, enabling the prioritization of molecules with the highest probability of success.[1][9][10] However, these predictions must be validated and refined through rigorous in vitro experimentation, which provides quantitative data on the compound's behavior in biological systems.[11][12][13]

Our comparative analysis will focus on a hypothetical series of novel pyrazolo[1,5-a]pyrazine derivatives (PPD-1, PPD-2, and PPD-3) and compare them against a well-characterized kinase inhibitor with a different heterocyclic core, "Comparator A."

Experimental & Computational Workflow

The following diagram illustrates the integrated workflow for ADMET profiling, starting from the chemical structure to the generation of a comprehensive data package.

ADMET_Workflow cluster_insilico In Silico Prediction cluster_invitro In Vitro Validation SMILES Chemical Structures (SMILES) SwissADME SwissADME Server (Physicochemical Properties, Lipinski's Rule) SMILES->SwissADME pkCSM pkCSM Server (ADMET Prediction) SMILES->pkCSM Data_Analysis_InSilico Data Analysis & Prioritization SwissADME->Data_Analysis_InSilico Toxicity Toxicity Prediction (e.g., DILI, hERG) pkCSM->Toxicity Toxicity->Data_Analysis_InSilico Compound_Synthesis Compound Synthesis & QC Data_Analysis_InSilico->Compound_Synthesis Select Candidates Solubility Kinetic Solubility Assay Compound_Synthesis->Solubility Permeability PAMPA / Caco-2 Assay Compound_Synthesis->Permeability Metabolism Microsomal Stability Assay Compound_Synthesis->Metabolism Cytotoxicity MTT Assay Compound_Synthesis->Cytotoxicity Data_Analysis_InVitro Experimental Data Analysis Solubility->Data_Analysis_InVitro Permeability->Data_Analysis_InVitro Metabolism->Data_Analysis_InVitro Cytotoxicity->Data_Analysis_InVitro Final_Report Comprehensive ADMET Profile Data_Analysis_InVitro->Final_Report Generate Profile

Caption: Integrated workflow for ADMET profiling of novel compounds.

Comparative ADMET Data

The following tables summarize the predicted and experimental ADMET properties for our novel pyrazolo[1,5-a]pyrazine derivatives (PPD-1, PPD-2, PPD-3) and Comparator A.

Table 1: In Silico ADMET Predictions
PropertyPPD-1PPD-2PPD-3Comparator AOptimal Range
Molecular Weight ( g/mol ) 420.5450.6480.5495.6< 500
LogP 2.83.54.23.11 - 4
Topological Polar Surface Area (Ų) 85.375.168.492.7< 140
H-Bond Donors 1102< 5
H-Bond Acceptors 5546< 10
Lipinski's Rule Violations 00000
Predicted Caco-2 Permeability (logPapp) -5.1-4.8-4.5-5.3> -5.2
Predicted Human Intestinal Absorption (%) 92959688> 80%
Predicted CYP2D6 Inhibitor NoYesYesNoNo
Predicted hERG Inhibition Low RiskLow RiskHigh RiskLow RiskLow Risk
Table 2: In Vitro Experimental ADMET Data
AssayPPD-1PPD-2PPD-3Comparator ADesirable Outcome
Kinetic Solubility (µM at pH 7.4) 75451595> 50
PAMPA Permeability (10⁻⁶ cm/s) 5.88.212.54.1> 5 (High)
Human Liver Microsomal Stability (t½, min) 45251055> 30
Plasma Protein Binding (%) 92.596.899.191.0< 99%
Cytotoxicity (HepG2 IC₅₀, µM) > 1008540> 100> 50

Analysis and Interpretation

The pyrazolo[1,5-a]pyrazine derivatives demonstrate promising drug-like properties, generally adhering to Lipinski's Rule of Five.

  • Absorption and Permeability : PPD-1, PPD-2, and PPD-3 show excellent predicted intestinal absorption. The in vitro PAMPA (Parallel Artificial Membrane Permeability Assay) data corroborate this, indicating high passive permeability, which increases with lipophilicity (LogP) across the series. PPD-3, while having the highest permeability, begins to suffer from poor aqueous solubility, a common trade-off in drug design.

  • Metabolism : The in vitro human liver microsomal stability assay reveals a potential metabolic liability for PPD-2 and a significant one for PPD-3, with half-lives of 25 and 10 minutes, respectively. This suggests these compounds are more rapidly cleared by metabolic enzymes (like Cytochrome P450s) than PPD-1 and Comparator A. The in silico prediction of CYP2D6 inhibition for PPD-2 and PPD-3 warrants further investigation through specific enzyme inhibition assays, as this could lead to drug-drug interactions.

  • Distribution : Plasma protein binding is high for all PPD compounds, particularly PPD-3. While high protein binding can limit the free fraction of the drug available to exert its therapeutic effect, it is not uncommon for kinase inhibitors.

  • Toxicity : The in silico prediction of high risk for hERG inhibition with PPD-3 is a significant red flag due to the potential for cardiac arrhythmias. This, combined with its lower metabolic stability and solubility, would likely deprioritize it for further development without significant structural modification. The in vitro cytotoxicity data in HepG2 cells show that PPD-1 and Comparator A are relatively non-toxic, while PPD-3 shows toxicity at a lower concentration, which may be linked to its metabolic profile.

Experimental Protocols

Protocol 1: In Silico ADMET Prediction
  • Input : Obtain the 2D structure of the molecules and convert them to the SMILES (Simplified Molecular-Input Line-Entry System) format.

  • Physicochemical Properties : Submit the SMILES strings to the SwissADME web server ([Link]). Analyze the output for molecular weight, LogP, TPSA, H-bond donors/acceptors, and violations of Lipinski's Rule of Five.

  • ADMET Prediction : Submit the SMILES strings to the pkCSM web server ([Link]). Predict parameters such as Caco-2 permeability, intestinal absorption, CYP inhibition, and hERG inhibition.

  • Data Consolidation : Compile the data from both servers into a comparative table for analysis and prioritization of candidates for synthesis and in vitro testing.

InSilico_Protocol Start SMILES Strings of Pyrazolo[1,5-a]pyrazines SwissADME SwissADME Server Submission Start->SwissADME pkCSM pkCSM Server Submission Start->pkCSM Analyze_Physchem Analyze Physicochemical Properties & Lipinski's Rule SwissADME->Analyze_Physchem Analyze_ADMET Analyze Predicted ADMET Properties pkCSM->Analyze_ADMET Prioritize Prioritize Candidates for Synthesis Analyze_Physchem->Prioritize Analyze_ADMET->Prioritize

Caption: Workflow for in silico ADMET prediction.

Protocol 2: Human Liver Microsomal Stability Assay
  • Preparation : Thaw pooled human liver microsomes (HLM) on ice. Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to a working concentration in buffer.

  • Reaction Mixture : In a 96-well plate, combine HLM (final protein concentration 0.5 mg/mL), buffer (e.g., potassium phosphate, pH 7.4), and the test compound (final concentration 1 µM).

  • Initiation : Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution.

  • Time Points : At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Analysis : Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculation : Plot the natural log of the percentage of remaining compound versus time. The slope of the line is used to calculate the half-life (t½).

Microsomal_Stability_Assay Start Test Compound & HLM Reaction_Setup Prepare Reaction Mixture (Compound, HLM, Buffer) Start->Reaction_Setup Incubation Pre-warm to 37°C Reaction_Setup->Incubation Initiate Add NADPH to Start Reaction Incubation->Initiate Time_Sampling Sample at Time Points (0, 5, 15, 30, 60 min) Initiate->Time_Sampling Quench Add Cold Stop Solution Time_Sampling->Quench Analysis Centrifuge & Analyze Supernatant by LC-MS/MS Quench->Analysis Calculate Calculate Half-life (t½) Analysis->Calculate

Caption: Workflow for the in vitro microsomal stability assay.

Conclusion

The integrated in silico and in vitro ADMET profiling of novel pyrazolo[1,5-a]pyrazine derivatives provides critical insights for lead optimization. PPD-1 emerges as the most promising candidate from this series, with a balanced profile of good permeability, metabolic stability, and low toxicity, comparable or superior to Comparator A. PPD-2 and PPD-3, while demonstrating high permeability, are flagged for potential metabolic instability and, in the case of PPD-3, hERG-related cardiotoxicity. This early identification of potential liabilities allows for a more focused and efficient allocation of resources in the drug discovery pipeline. Future work should focus on structural modifications to PPD-2 and PPD-3 to mitigate their ADMET risks while retaining their therapeutic potency.

References

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  • Hassan, A. S., et al. (2022). Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. Journal of the Iranian Chemical Society, 19, 521-545. [Link]

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A Comparative Guide to the Cross-Reactivity Profiles of Pyrazolo[1,5-a]pyrazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is a paramount objective in the pursuit of targeted therapies. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of potent kinase inhibitors.[1] However, the therapeutic window of any kinase inhibitor is intrinsically linked to its selectivity profile. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Understanding the cross-reactivity of these compounds is therefore not just an academic exercise, but a critical step in translational research.

This guide provides an in-depth comparative analysis of the cross-reactivity profiles of representative pyrazolo[1,5-a]pyrimidine-based kinase inhibitors against well-established inhibitors that do not share this scaffold. We will delve into their on-target potency and off-target interactions, supported by experimental data, and provide detailed protocols for the key assays used in their profiling.

The Imperative of Kinase Inhibitor Selectivity

The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[2] This homology presents a significant challenge in the design of selective inhibitors. A lack of selectivity can result in a cascade of off-target effects, potentially leading to adverse events in a clinical setting. Conversely, a well-characterized polypharmacology can sometimes be advantageous, for instance, by inhibiting multiple nodes in a disease-driving pathway. Therefore, a comprehensive understanding of a kinase inhibitor's cross-reactivity is fundamental to interpreting its biological effects and predicting its clinical utility.[3]

Comparative Cross-Reactivity Analysis

To illustrate the selectivity profiles of pyrazolo[1,5-a]pyrazine-based inhibitors, we will examine representative compounds targeting three distinct and therapeutically relevant kinase families: Janus kinases (JAKs), Tropomyosin receptor kinases (Trks), and Cyclin-dependent kinases (CDKs).

Janus Kinase (JAK) Inhibitors: CHZ868 vs. Ruxolitinib

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune diseases and cancers.[4]

CHZ868 , a pyrazolo[1,5-a]pyrimidine-based compound, is a potent type II inhibitor of JAK2.[2][4] Type II inhibitors stabilize the inactive (DFG-out) conformation of the kinase, which can offer a different selectivity profile compared to type I inhibitors that target the active conformation.[4]

Ruxolitinib , a non-pyrazolo[1,5-a]pyrimidine inhibitor, is an FDA-approved type I inhibitor of JAK1 and JAK2.[5]

Kinase TargetCHZ868 (Selectivity Description)Ruxolitinib (K d , nM)Primary Cellular Process
JAK2 Potent and selective inhibitor [2]3.3 Cytokine signaling, hematopoiesis
JAK1Less potent than against JAK216Cytokine signaling, inflammation
JAK3Significantly less potent420Lymphocyte development and function
TYK2Some inhibitory activity19Cytokine signaling, immune response
ABL1->10,000Cell cycle, apoptosis
SRC->10,000Cell growth, differentiation, survival

Data for Ruxolitinib is from KINOMEscan™ data.[6] A comprehensive, publicly available kinome-wide dataset for CHZ868 was not identified; its selectivity is described based on published literature.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT STAT JAK->STAT Phosphorylates STAT->STAT Nucleus Nucleus STAT->Nucleus Translocates to Gene_Expression Gene_Expression Nucleus->Gene_Expression Regulates CHZ868 CHZ868 CHZ868->JAK Inhibits (Type II) Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits (Type I)

Caption: JAK-STAT signaling pathway and points of inhibition.

Tropomyosin Receptor Kinase (Trk) Inhibitors: Repotrectinib vs. Larotrectinib

Trk kinases are key regulators of neuronal development and function. Gene fusions involving the NTRK genes are oncogenic drivers in a variety of cancers.

Repotrectinib is a next-generation pyrazolo[1,5-a]pyrimidine-based inhibitor of Trk and ROS1 kinases, designed to be active against resistance mutations.[7]

Larotrectinib is a first-in-class, highly selective, non-pyrazolo[1,5-a]pyrimidine Trk inhibitor.[8][9]

Kinase TargetRepotrectinib (IC 50 , nM)Larotrectinib (IC 50 , nM)Primary Cellular Process
TRKA < 0.2 23.5 - 49.4Neuronal survival and differentiation
TRKB < 0.2 -Neuronal survival, synaptic plasticity
TRKC < 0.2 -Proprioception
ROS10.071 - 4.46>10,000Cell growth and proliferation
ALK~15-fold less potent than TRKs>10,000Neuronal development, oncogenesis
TRKA G595R (SFM)PotentInactiveAcquired resistance
TRKA F589L (GKM)PotentInactiveAcquired resistance

Data for Repotrectinib and Larotrectinib are from cellular assays.[10][11] SFM: Solvent Front Mutation, GKM: Gatekeeper Mutation.

Expertise & Experience Insights: The development of Repotrectinib showcases a rational design approach to overcome acquired resistance, a common challenge with targeted therapies. While Larotrectinib is highly selective for the wild-type Trk kinases, its efficacy can be compromised by the emergence of resistance mutations in the kinase domain.[9] Repotrectinib's macrocyclic structure and its pyrazolo[1,5-a]pyrimidine core contribute to its potent inhibition of both wild-type and mutant Trk kinases, offering a significant clinical advantage.[7][10] However, it's important to note that Repotrectinib also potently inhibits ROS1 and ALK, making it a multi-targeted inhibitor, which could be beneficial in tumors driven by these kinases but also introduces potential for a different off-target effect profile compared to the highly selective Larotrectinib.

Trk_Signaling_Pathway cluster_membrane Cell Membrane Trk_Receptor Trk Receptor RAS_RAF_MEK_ERK_Pathway RAS-RAF-MEK-ERK Pathway Trk_Receptor->RAS_RAF_MEK_ERK_Pathway Activates PI3K_AKT_Pathway PI3K-AKT Pathway Trk_Receptor->PI3K_AKT_Pathway Activates Neurotrophin Neurotrophin Neurotrophin->Trk_Receptor Binds Cell_Survival_Proliferation Cell_Survival_Proliferation RAS_RAF_MEK_ERK_Pathway->Cell_Survival_Proliferation PI3K_AKT_Pathway->Cell_Survival_Proliferation Repotrectinib Repotrectinib Repotrectinib->Trk_Receptor Inhibits (WT & Mutant) Larotrectinib Larotrectinib Larotrectinib->Trk_Receptor Inhibits (WT)

Caption: Trk signaling pathway and points of inhibition.

Cyclin-Dependent Kinase (CDK) Inhibitors: BS-194 vs. Palbociclib

CDKs are essential for cell cycle regulation, and their aberrant activity is a hallmark of cancer.

BS-194 is a pyrazolo[1,5-a]pyrimidine-based inhibitor with potent activity against several CDKs.[12]

Palbociclib , a non-pyrazolo[1,5-a]pyrimidine, is an FDA-approved selective inhibitor of CDK4 and CDK6.[13][14]

Kinase TargetBS-194 (IC 50 , nM)Palbociclib (K d , nM)Primary Cellular Process
CDK2 3 11G1/S transition, DNA replication
CDK1 30230G2/M transition, mitosis
CDK4 -9.5 G1 progression
CDK6 -3.8 G1 progression
CDK530-Neuronal function
CDK7250-Cell cycle, transcription
CDK990-Transcription elongation

Data for BS-194 is from biochemical assays.[12] Data for Palbociclib is from KINOMEscan™ data.[15]

Expertise & Experience Insights: This comparison highlights a key strategic decision in kinase inhibitor development: targeting a specific isoform versus broader inhibition of a kinase family. Palbociclib's high selectivity for CDK4/6 has been clinically validated, leading to its approval for certain types of breast cancer.[12][16] This selectivity is thought to contribute to its manageable safety profile. In contrast, BS-194 exhibits a broader CDK inhibition profile, with high potency against CDK2 and CDK1, in addition to other CDKs.[12] While this broader activity could potentially lead to greater anti-proliferative effects in certain cancer types, it may also be associated with a higher risk of toxicities related to the inhibition of CDKs essential for the normal cell cycle. The choice between a highly selective versus a more broadly active inhibitor depends on the specific therapeutic context and the underlying biology of the disease.

CDK_Rb_Pathway CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry Promotes BS_194 BS_194 BS_194->CyclinE_CDK2 Inhibits Palbociclib Palbociclib Palbociclib->CyclinD_CDK46 Inhibits

Caption: CDK/Rb signaling pathway and points of inhibition.

Experimental Protocols for Cross-Reactivity Profiling

The data presented in this guide are primarily generated using competitive binding assays and biochemical kinase assays. Below are detailed methodologies for these key experiments.

KINOMEscan™ Competitive Binding Assay

This technology is a high-throughput method for profiling the interactions of a compound against a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

Step-by-Step Methodology:

  • Kinase Preparation: A large panel of human kinases are individually tagged with a unique DNA identifier.

  • Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Reaction: The DNA-tagged kinase, the immobilized ligand, and the test compound (at various concentrations) are incubated together to allow binding to reach equilibrium.

  • Washing: Unbound components are washed away, leaving only the kinase that is bound to the immobilized ligand.

  • Quantification: The amount of DNA-tagged kinase remaining on the solid support is quantified using qPCR.

  • Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a control reaction without the compound. The results are often expressed as a percentage of the control or used to calculate a dissociation constant (Kd).

Self-Validation: The use of a large, diverse panel of kinases provides an internal cross-validation of selectivity. The quantitative nature of the qPCR readout ensures high sensitivity and a wide dynamic range.

ADP-Glo™ Biochemical Kinase Assay

This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then the remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal.

Step-by-Step Methodology:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, a specific substrate (peptide or protein), and the test compound at various concentrations in an appropriate buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction for a defined period at a controlled temperature to allow for substrate phosphorylation.

  • ATP Depletion and ADP Conversion:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Incubate to allow for complete ATP depletion.

  • Signal Generation:

    • Add Kinase Detection Reagent, which contains the enzymes necessary to convert ADP to ATP and a luciferase/luciferin mixture.

    • Incubate to allow for the generation of a stable luminescent signal.

  • Detection: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the inhibitory activity of the test compound. IC50 values are calculated by plotting the signal against the compound concentration.

Self-Validation: The two-step process minimizes interference from the test compounds with the detection reagents. The use of appropriate positive and negative controls (e.g., a known potent inhibitor and a no-enzyme control) ensures the validity of the assay results.

Experimental_Workflow Compound_of_Interest Compound_of_Interest Primary_Biochemical_Assay Primary Biochemical Assay (e.g., ADP-Glo) Compound_of_Interest->Primary_Biochemical_Assay Determine_IC50 Determine IC50 on Primary Target Primary_Biochemical_Assay->Determine_IC50 Broad_Kinome_Screen Broad Kinome Screen (e.g., KINOMEscan) Determine_IC50->Broad_Kinome_Screen Cellular_Assays Cellular Assays (e.g., Western Blot, CETSA) Determine_IC50->Cellular_Assays Identify_Off_Targets Identify Off-Targets (Determine Kd) Broad_Kinome_Screen->Identify_Off_Targets Identify_Off_Targets->Cellular_Assays Confirm_On_and_Off_Target\nActivity_in_Cells Confirm On- and Off-Target Activity in Cells Cellular_Assays->Confirm_On_and_Off_Target\nActivity_in_Cells In_Vivo_Studies In Vivo Studies Confirm_On_and_Off_Target\nActivity_in_Cells->In_Vivo_Studies

Caption: A generalized experimental workflow for kinase inhibitor profiling.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The examples presented in this guide demonstrate that this chemical class can produce compounds with a range of selectivity profiles, from the highly selective to the multi-targeted. A thorough and objective assessment of cross-reactivity is not merely a checkbox in the drug discovery process; it is a fundamental component of understanding a compound's mechanism of action and its potential therapeutic value. By employing a suite of robust and well-validated experimental techniques, researchers can build a comprehensive picture of a kinase inhibitor's selectivity, paving the way for the development of safer and more effective targeted therapies.

References

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  • Koppikar, P., et al. (2015). CHZ868, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms. Cancer Cell, 28(1), 15-28. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Bamborough, P., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 154(4), 723-730. [Link]

  • Cusabio. JAK-STAT signaling pathway. [Link]

  • Huang, E. J., & Reichardt, L. F. (2003). Trk receptors: roles in neuronal signal transduction. Annual review of biochemistry, 72, 609-642. [Link]

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  • IUPHAR/BPS Guide to PHARMACOLOGY. ruxolitinib. [Link]

  • El-Sayed, N. N. E., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(10), 7065-7090. [Link]

  • Drilon, A., et al. (2019). Repotrectinib (TPX-0005) Is a Next-Generation ROS1/TRK/ALK Inhibitor That Potently Inhibits ROS1/TRK/ALK Solvent-Front Mutations. Cancer Discovery, 9(9), 1234-1247. [Link]

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  • Murray, B. W., et al. (2021). Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations. Molecular Cancer Therapeutics, 20(8), 1499-1507. [Link]

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  • Wang, S., et al. (2024). Elucidating Binding Selectivity in Cyclin-Dependent Kinases 4, 6, and 9: Development of Highly Potent and Selective CDK4/9 Inhibitors. Journal of Medicinal Chemistry. [Link]

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Benchmarking new pyrazolo[1,5-a]pyrazine synthesis methods against established routes

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active molecules. Consequently, the development of efficient and versatile synthetic routes to this core structure is of paramount importance to researchers in the pharmaceutical and agrochemical industries. This guide provides an in-depth comparison of established and novel synthetic methodologies for the construction of pyrazolo[1,5-a]pyrazines, offering insights into the rationale behind experimental choices and providing detailed protocols to enable their practical application.

Established Routes: Building from Pyrazine Precursors

Traditional approaches to the pyrazolo[1,5-a]pyrazine core have historically commenced with a pre-formed pyrazine ring, upon which the pyrazole ring is annulated. Among these, the 1,3-dipolar cycloaddition of N-aminopyrazinium ylides stands out as a classical strategy.

The Cycloaddition Approach: Reaction of N-Aminopyrazinium Salts

This methodology hinges on the in situ generation of an N-aminopyrazinium ylide from the corresponding N-aminopyrazinium salt. This ylide, a 1,3-dipole, then undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile, typically an alkyne, to construct the pyrazole ring fused to the pyrazine core.

The choice of the activating group on the N-amino moiety of the pyrazinium salt is critical for the efficient generation of the ylide under basic conditions. Similarly, the nature of the alkyne dipolarophile significantly influences the reaction's success and the substitution pattern of the final product. Electron-deficient alkynes generally exhibit higher reactivity in this transformation.

While this method has been foundational in the synthesis of related azine-fused pyrazoles, its application to pyrazolo[1,5-a]pyrazines has been associated with challenges, including regioselectivity issues and sometimes moderate yields.

Novel Methodologies: Shifting the Paradigm

Recent years have witnessed the emergence of innovative synthetic strategies that offer significant advantages over the classical routes. These new methods often feature improved efficiency, milder reaction conditions, and broader substrate scope.

A Flexible Four-Step Regiocontrolled Synthesis

A significant advancement has been a four-step protocol that commences from commercially available pyrazoles, thereby reversing the traditional synthetic strategy.[1] This approach provides excellent control over the final substitution pattern of the pyrazolo[1,5-a]pyrazine product.

The key steps in this sequence involve the regiocontrolled alkylation and formylation of a starting pyrazole to furnish a pyrazole-5-aldehyde intermediate. Subsequent deprotection and cyclization under mild conditions afford the desired pyrazolo[1,5-a]pyrazine. This method successfully circumvents the regioselectivity problems and the use of potentially hazardous reagents associated with some of the established routes.

Microwave-Assisted One-Step Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-ones

Microwave-assisted organic synthesis (MAOS) has revolutionized many areas of synthetic chemistry, and the construction of pyrazolo[1,5-a]pyrazines is no exception. A notable development is the one-step, solvent-free synthesis of substituted pyrazolo[1,5-a]pyrazin-4(5H)-ones.[2]

This method involves the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with primary amines under microwave irradiation. The reaction proceeds rapidly and in good yields, offering a more environmentally benign and efficient alternative to conventional heating methods. The causality behind the rate enhancement lies in the efficient and uniform heating of the reaction mixture by microwave energy, which significantly accelerates the cyclocondensation process.

Tandem C-H Functionalization-Cyclization Strategies

More recent innovations include palladium-mediated tandem C-H functionalization-cyclization tactics. These advanced methods forge the pyrazolo[1,5-a]pyrazine core through a sequence of C-H activation and intramolecular cyclization events. While often requiring careful optimization of catalytic systems, these approaches represent the cutting edge of synthetic efficiency, minimizing the need for pre-functionalized starting materials and reducing step counts.

Head-to-Head Comparison of Synthetic Routes

To facilitate an objective assessment, the following table summarizes the key performance indicators of the discussed synthetic methodologies.

MethodStarting MaterialsKey TransformationYieldsAdvantagesDisadvantages
Established: 1,3-Dipolar CycloadditionN-aminopyrazinium salts, Alkynes[3+2] CycloadditionModerateUtilizes simple starting materialsPotential for regioselectivity issues, sometimes harsh conditions
Novel: Four-Step Regiocontrolled SynthesisSubstituted pyrazolesAlkylation, Formylation, Deprotection, CyclizationGood to Excellent[1]Excellent regiocontrol, broad substrate scope, mild conditions[1]Multi-step process
Novel: Microwave-Assisted SynthesisSubstituted pyrazole-5-carboxylates, AminesMicrowave-assisted cyclocondensationGood[2]Rapid reaction times, solvent-free, high efficiency[2]Limited to specific pyrazinone derivatives
Novel: Tandem C-H FunctionalizationPyrazine and pyrazole derivativesPd-catalyzed C-H activation/cyclizationVariableHigh atom economy, convergentRequires catalyst optimization, potentially limited substrate scope

Experimental Protocols

Protocol 1: General Procedure for the Four-Step Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines

Adapted from Chekshin et al., J. Org. Chem. 2017, 82, 20, 10929–10937.[1]

Step 1: Alkylation of Pyrazole To a solution of the starting pyrazole in a suitable solvent (e.g., DMF), is added a base (e.g., Cs₂CO₃) followed by the alkylating agent (e.g., a 2,2-dialkoxyethyl halide). The reaction mixture is stirred at room temperature until completion.

Step 2: Formylation of the Alkylated Pyrazole The crude product from Step 1 is dissolved in an appropriate solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). A strong base (e.g., n-BuLi) is added dropwise, followed by the addition of a formylating agent (e.g., DMF). The reaction is quenched and worked up to yield the pyrazole-5-aldehyde.

Step 3 & 4: Deprotection and Cyclization The pyrazole-5-aldehyde is subjected to deprotection of the acetal group under acidic conditions (e.g., aqueous HCl). The resulting intermediate is then cyclized, often with gentle heating, to afford the final pyrazolo[1,5-a]pyrazine product. Purification is typically achieved by column chromatography.

Protocol 2: Microwave-Assisted Synthesis of 6,7-disubstituted-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

Adapted from Zheng et al., Bioorg. Med. Chem. Lett. 2011, 21, 13, 3909-3913.[2]

A mixture of an ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivative and a primary amine (e.g., 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine) is placed in a microwave-safe vessel. The reaction mixture is irradiated in a microwave reactor at a specified temperature and time (e.g., 120 °C for 10-20 minutes). After cooling, the product is typically purified by recrystallization or column chromatography.

Visualizing the Synthetic Pathways

Established_vs_Novel_Synthesis cluster_established Established Route cluster_novel Novel Routes cluster_cheksin Four-Step Regiocontrolled cluster_zheng Microwave-Assisted A Pyrazine Precursor B N-Aminopyrazinium Salt A->B C [3+2] Cycloaddition with Alkyne B->C D Pyrazolo[1,5-a]pyrazine C->D E Pyrazole Precursor F Alkylation & Formylation E->F G Deprotection & Cyclization F->G H Pyrazolo[1,5-a]pyrazine G->H I Pyrazole-5-carboxylate J Microwave Cyclocondensation I->J K Pyrazolo[1,5-a]pyrazin-4(5H)-one J->K

Caption: A comparison of established and novel synthetic workflows for pyrazolo[1,5-a]pyrazines.

Conclusion and Future Outlook

The synthesis of pyrazolo[1,5-a]pyrazines has evolved significantly from classical methods rooted in pyrazine chemistry to more flexible and efficient strategies that often employ pyrazole precursors. The novel four-step regiocontrolled synthesis offers unparalleled control over substitution patterns, making it a powerful tool for analogue synthesis in drug discovery programs.[1] Microwave-assisted synthesis provides a rapid and environmentally conscious route to specific derivatives of the core.[2] Looking ahead, the continued development of tandem C-H functionalization and other catalytic methods will likely lead to even more atom- and step-economical approaches to this important heterocyclic scaffold. The choice of synthetic route will ultimately depend on the specific target molecule, desired substitution pattern, and the scale of the synthesis. This guide serves as a foundational resource for researchers to make informed decisions in their synthetic endeavors towards new pyrazolo[1,5-a]pyrazine-based molecules.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromopyrazolo[1,5-A]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. When handling specialized reagents like 3-Bromopyrazolo[1,5-A]pyrazine, a nuanced understanding of its hazard profile is not merely a regulatory formality but the bedrock of sound scientific execution. This guide moves beyond a simple checklist to provide a comprehensive, logic-driven framework for personal protective equipment (PPE) selection and use, ensuring that your focus remains on innovation, not on mitigating avoidable risks.

Hazard Identification: Understanding the Compound

3-Bromopyrazolo[1,5-A]pyrazine (CAS No. 53902-93-5) is a solid heterocyclic compound.[1] While comprehensive toxicological data is not exhaustively published, the available Safety Data Sheets (SDS) for this compound and structurally similar brominated heterocycles provide a consistent and clear hazard profile based on GHS (Globally Harmonized System) classifications.[2][3] The primary risks are associated with direct contact and inhalation.

The hazard statements signal that the compound is harmful if ingested, can cause significant skin and eye irritation upon contact, and may lead to respiratory irritation if inhaled as a dust or aerosol.[3][4][5] The GHS07 "Exclamation Mark" pictogram is used to denote these acute toxicity and irritation hazards.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[3][4]
Skin IrritationH315Causes skin irritation.[3][4]
Eye IrritationH319Causes serious eye irritation.[3][4]
Specific Target Organ ToxicityH335May cause respiratory irritation.[3][4]

The Core of Safety: A Risk-Based PPE Protocol

A self-validating safety protocol begins not with the equipment, but with a risk assessment. The choice of PPE is a direct response to the identified hazards and the specific procedures you will be performing. The following workflow illustrates this decision-making process.

cluster_0 Risk Assessment & PPE Selection Start Task: Handling 3-Bromopyrazolo[1,5-A]pyrazine Assess Assess Potential Exposure - Inhalation (dust/aerosol)? - Skin Contact (spill)? - Eye Contact (splash)? Start->Assess SelectPPE Select Appropriate PPE (Based on Exposure Potential) Assess->SelectPPE Proceed Proceed with Experiment SelectPPE->Proceed

Caption: Risk assessment workflow for PPE selection.

Based on this assessment, the following PPE is mandatory for handling 3-Bromopyrazolo[1,5-A]pyrazine.

Body PartRequired Personal Protective EquipmentRationale & Specifications
Eyes/Face Chemical Safety Goggles & Face ShieldThe compound is classified as a serious eye irritant (H319).[3] Standard safety glasses are insufficient. Chemical splash goggles that conform to ANSI Z87.1 standards are required to protect against splashes and fine dust.[6] For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a full face shield must be worn over the safety goggles for complete protection.[6][7]
Hands Chemical-Resistant GlovesTo prevent skin irritation (H315), direct contact must be avoided.[4] Nitrile gloves are a standard and effective choice for incidental contact with solid chemicals.[2] Always inspect gloves for tears or punctures before use.[2][7] For prolonged handling or when submerging hands, consider heavier-duty gloves or double-gloving.
Body Laboratory CoatA properly fastened, long-sleeved laboratory coat is the minimum requirement to protect skin and personal clothing from contamination.[2][8] For handling significant quantities, a flame-retardant coat is a prudent additional measure.[2]
Respiratory NIOSH-Approved RespiratorBecause the compound may cause respiratory irritation (H335), all handling of the solid should occur within a certified chemical fume hood to minimize inhalation exposure.[4][7] If engineering controls are insufficient or if there is a risk of generating dust (e.g., during weighing or transfer outside of a hood), a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[2][5]
Feet Closed-Toed ShoesOpen-toed shoes or sandals are never permissible in a laboratory setting.[6][8] Fully enclosed, liquid-resistant footwear protects against spills.[8]

Operational Plan: From Weighing to Waste

Adherence to a strict operational protocol is the most effective way to minimize exposure and validate the effectiveness of your chosen PPE.

cluster_1 Standard Handling Workflow Prep 1. Don Full PPE (Goggles, Lab Coat, Gloves) Work 2. Work in Fume Hood - Weigh solid carefully - Perform reaction steps Prep->Work Cleanup 3. Segregate Waste (Halogenated Organics) Work->Cleanup Doff 4. Doff PPE & Wash Hands Cleanup->Doff

Caption: Step-by-step safe handling workflow.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls :

    • Before handling, ensure a chemical fume hood is operational and the sash is at the appropriate working height.

    • Designate a specific area within the hood for handling the compound to contain any potential spills.

    • Ensure an operational safety shower and eyewash station are immediately accessible.

  • Donning PPE :

    • Don your lab coat and ensure it is fully fastened.[8]

    • Put on your chemical safety goggles.

    • Finally, put on your nitrile gloves, ensuring they overlap the cuffs of your lab coat.

  • Handling the Compound :

    • Conduct all weighing and transfers of 3-Bromopyrazolo[1,5-A]pyrazine within the chemical fume hood to control dust and potential vapors.[4][7]

    • Use spatulas and other tools to minimize the creation of airborne dust. Avoid pouring the solid directly.

    • Keep the container sealed when not in use.

  • Post-Handling and Cleanup :

    • Decontaminate any surfaces that may have come into contact with the compound.

    • Carefully remove gloves and dispose of them in the designated solid hazardous waste container.

    • Remove your lab coat and goggles.

    • Immediately wash your hands thoroughly with soap and water.[9][10]

Emergency and Disposal Procedures

Immediate First Aid Measures

In the event of an accidental exposure, rapid and correct response is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][9]

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation persists.[4]

  • Inhalation : Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][9]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[4][9]

Disposal Plan

Improper disposal is a critical safety and compliance failure. All waste containing 3-Bromopyrazolo[1,5-A]pyrazine must be treated as hazardous.

  • Solid Waste : All contaminated consumables (e.g., gloves, weighing paper, paper towels) must be placed in a clearly labeled, sealed hazardous waste container designated for solid chemical waste.

  • Liquid Waste : Solutions containing this compound, as well as rinses from contaminated glassware, should be collected in a designated, sealed container for halogenated organic waste.[11] Do not discharge to sewer systems.[12]

  • Final Disposal : All waste must be disposed of through an approved hazardous waste disposal facility in accordance with local, state, and federal regulations.[2]

By integrating this comprehensive safety framework into your laboratory workflow, you establish a self-validating system that protects you, your colleagues, and the integrity of your research.

References

  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 1-Benzyl-4-(4-bromophenyl)pyrazole.
  • ChemScene. (n.d.). 3-Bromopyrazolo[1,5-a]pyrazine.
  • Sigma-Aldrich. (n.d.). 3-Bromopyrazolo[1,5-a]pyrazine | 53902-93-5.
  • Royal Society of Chemistry. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
  • Sigma-Aldrich. (n.d.). 3-Bromopyrazolo[1,5-a]pyrazine | 53902-93-5.
  • Advanced Chemical Intermediates. (n.d.). 3-Bromo-pyrazolo[1,5-a]pyrazine.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • Pharmaffiliates. (n.d.). CAS No : 53902-93-5 | Product Name : 3-Bromopyrazolo[1,5-a]pyrazine.
  • Benchchem. (n.d.). Personal protective equipment for handling 1-(4-Bromophenyl)-1-phenylethanol.
  • Fisher Scientific. (2013, April 23). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Personal protective equipment for handling bromoethyne.
  • Santa Cruz Biotechnology, Inc. (n.d.). Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 4-bromo-, methyl ester Safety Data Sheets.
  • AK Scientific, Inc. (n.d.). 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde Safety Data Sheet.
  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • The University of Edinburgh Health & Safety. (2024, July 22). Personal Protective Equipment.
  • ASHP Publications. (n.d.). PERSONAL PROTECTIVE EQUIPMENT.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.